AlPhos
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H67F4OP/c1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52/h11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWIRDZSIXWCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H67F4OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the AlPhos Ligand: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
AlPhos, a member of the Buchwald family of biaryl monophosphine ligands, has emerged as a powerful tool in modern synthetic organic chemistry. Its unique structural features, characterized by significant steric bulk and electron-richness, impart exceptional reactivity and selectivity in a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the this compound ligand, detailing its structure, synthesis, and key applications, with a focus on providing actionable data and protocols for researchers in the field.
This compound Ligand Structure
This compound is chemically known as Di-1-adamantyl(4″-butyl-2″,3″,5″,6″-tetrafluoro-2′,4′,6′-triisopropyl-2-methoxy-meta-terphenyl)phosphine.[1][2][3] Its structure is distinguished by the presence of two bulky di-1-adamantylphosphine (B159878) groups, which create a sterically demanding environment around the phosphorus atom. This steric hindrance is crucial for promoting the formation of the active monoligated palladium(0) species in catalytic cycles.[4] The biaryl backbone features a highly substituted and fluorinated ring system, which contributes to the ligand's electronic properties and stability.
Key Structural Features:
-
Di-1-adamantylphosphine: Provides significant steric bulk, influencing catalyst activity and selectivity.
-
Substituted Biaryl Backbone: The triisopropyl and methoxy (B1213986) groups contribute to the ligand's electron-donating nature.
-
Tetrafluorinated Phenyl Ring: The electron-withdrawing fluorine atoms modulate the electronic properties of the ligand.
Below is a table summarizing the key identifiers and properties of the this compound ligand.
| Property | Value | Reference(s) |
| CAS Number | 1805783-60-1 | [1][3] |
| Molecular Formula | C₅₂H₆₇F₄OP | [1][3] |
| Molecular Weight | 815.06 g/mol | [1][3] |
| IUPAC Name | bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane | [2][3] |
| Physical Form | Powder | [1] |
| Melting Point | 218-223 °C | [3] |
Synthesis of this compound Ligand
The synthesis of this compound involves a multi-step sequence, beginning with the construction of the complex biaryl backbone followed by the introduction of the di-1-adamantylphosphine moiety. The following is a representative, detailed experimental protocol adapted from the chemical literature.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Bromo-4''-butyl-2',4',6'-triisopropyl-3-methoxy-1,1':3',1''-terphenyl
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (B95107) (THF). A solution of 1-bromo-2,4,6-triisopropylbenzene in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.
-
Coupling Reaction: To the freshly prepared Grignard reagent, a solution of 2,6-dibromo-3-methoxyanisole in anhydrous THF is added slowly at room temperature. The reaction is then heated to reflux and stirred for 12-18 hours.
-
Second Coupling: After cooling to room temperature, a solution of 1-bromo-4-butyl-2,3,5,6-tetrafluorobenzene and a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., SPhos) are added. The mixture is heated to reflux for an additional 12-18 hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the terphenyl intermediate.
Step 2: Synthesis of Di-1-adamantylphosphine
-
Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, 1-adamantanol (B105290) is reacted with phosphorus trichloride (B1173362) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form di(1-adamantyl)phosphinic chloride.
-
Reduction: The resulting di(1-adamantyl)phosphinic chloride is dissolved in anhydrous THF and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting solid is filtered off, and the filtrate is extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield di-1-adamantylphosphine as a white solid. This reagent is highly air-sensitive and should be used immediately or stored under an inert atmosphere.
Step 3: Synthesis of this compound
-
Lithiation: In a flame-dried Schlenk flask under an argon atmosphere, the 2-bromo-4''-butyl-2',4',6'-triisopropyl-3-methoxy-1,1':3',1''-terphenyl intermediate is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at this temperature for 1-2 hours.
-
Phosphination: A solution of freshly prepared di-1-adamantylphosphine chloride (prepared by reacting di-1-adamantylphosphine with a chlorinating agent like hexachloroethane) in anhydrous THF is added to the lithiated intermediate at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give this compound as a white solid.
Applications in Catalysis
This compound has proven to be a highly effective ligand in a range of palladium-catalyzed cross-coupling reactions, demonstrating superior performance, particularly in challenging transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This compound-ligated palladium catalysts exhibit high activity in the coupling of a wide variety of aryl and heteroaryl halides and triflates with primary and secondary amines.[4] The steric bulk of this compound facilitates the reductive elimination step and prevents catalyst decomposition, leading to high yields even with sterically hindered substrates.
Below is a generalized catalytic cycle for the Buchwald-Hartwig amination using a biaryl monophosphine ligand like this compound.
Palladium-Catalyzed Fluorination
A significant application of this compound is in the palladium-catalyzed fluorination of aryl and heteroaryl triflates and bromides.[5][6][7] This transformation is particularly challenging due to the difficult C-F reductive elimination from the palladium center. The unique electronic and steric properties of this compound enable this reaction to proceed under mild conditions, often at room temperature, with high regioselectivity and yields.[7]
The table below summarizes representative quantitative data for this compound-catalyzed fluorination reactions.
| Substrate (Ar-OTf) | Product (Ar-F) | Yield (%) | Reference(s) |
| 4-tert-butylphenyl triflate | 1-fluoro-4-tert-butylbenzene | 95 | [7] |
| 4-methoxyphenyl triflate | 1-fluoro-4-methoxybenzene | 92 | [7] |
| 2-naphthyl triflate | 2-fluoronaphthalene | 98 | [7] |
| 3-thienyl triflate | 3-fluorothiophene | 85 | [7] |
Conclusion
The this compound ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling. Its well-defined structure, characterized by substantial steric hindrance and tailored electronic properties, allows for unprecedented reactivity and selectivity in challenging transformations such as the Buchwald-Hartwig amination and, notably, the fluorination of aryl electrophiles. The detailed synthetic protocols and performance data provided in this guide are intended to empower researchers to leverage the full potential of this versatile ligand in their synthetic endeavors, from small-scale discovery to process development in the pharmaceutical and materials science industries.
References
- 1. [Di(1-adamantyl)](aryl)phosphine ligands: synthesis, palladium complexation, and catalytic activity - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02523K [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compoundおよび[(AlPhosPd)2・COD]を用いたパラジウム触媒によるフッ素化反応 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
The Discovery and Development of the AlPhos Ligand: A Technical Guide
Introduction
The development of highly efficient and versatile ligands for palladium-catalyzed cross-coupling reactions has revolutionized modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency. Within this context, the Buchwald group has been a pioneer in the design and application of bulky, electron-rich biarylphosphine ligands. This technical guide focuses on the discovery, development, and application of a particularly notable member of this family: the AlPhos ligand.
First reported in 2015, this compound was developed to address significant challenges in palladium-catalyzed fluorination, a transformation of high interest in medicinal and agricultural chemistry.[1] Its unique structural features have since proven beneficial for a range of other cross-coupling reactions, including Buchwald-Hartwig amination and C-S cross-coupling. This guide provides an in-depth overview of the this compound ligand, including its performance data, detailed experimental protocols, and the logical framework behind its design and application. The this compound ligand was named in dedication to Albert B. Sather, the grandfather of one of its inventors.[2]
Core Advantages of the this compound Ligand
The this compound ligand offers several key advantages that distinguish it from other biarylphosphine ligands:
-
High Catalytic Activity: The unique electronic and steric properties of this compound lead to highly active palladium catalysts, often allowing for reactions to be conducted at room temperature.[2]
-
Enhanced Regioselectivity: In reactions prone to the formation of regioisomers, such as the fluorination of certain aryl triflates, this compound-based catalysts exhibit exceptional selectivity for the desired product, simplifying purification.[1][2]
-
Use of Weaker Bases: this compound enables the use of soluble and milder organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in Buchwald-Hartwig amination, expanding the functional group tolerance of the reaction.[2]
-
Bench-Stable Precatalyst: The corresponding palladium precatalyst, [(AlPhosPd)₂•COD], is a stable solid that can be handled in the air, offering significant practical advantages in a laboratory setting.[2]
Data Presentation
The performance of the this compound ligand is best illustrated through quantitative data from key applications. The following tables summarize the substrate scope and yields for Pd-catalyzed fluorination, Buchwald-Hartwig amination, and C-S cross-coupling reactions.
Palladium-Catalyzed Fluorination of Aryl Triflates and Bromides
The this compound-palladium catalyst system has demonstrated remarkable efficiency in the fluorination of a wide range of aryl and heteroaryl triflates and bromides. The reactions are typically carried out at room temperature using cesium fluoride (B91410) as the fluoride source.
| Entry | Aryl (Pseudo)halide | Product | Yield (%)[1] |
| 1 | 4-Acetylphenyl triflate | 4-Acetylfluorobenzene | 95 |
| 2 | 4-Formylphenyl triflate | 4-Fluorobenzaldehyde | 91 |
| 3 | 4-Nitrophenyl triflate | 4-Fluoronitrobenzene | 88 |
| 4 | 2-Naphthyl triflate | 2-Fluoronaphthalene | 85 |
| 5 | 4-Cyanophenyl bromide | 4-Fluorobenzonitrile | 78 |
| 6 | 3-Quinolinyl triflate | 3-Fluoroquinoline | 75 |
Buchwald-Hartwig Amination with a Soluble Organic Base
A significant advantage of the this compound ligand is its ability to facilitate the use of the soluble organic base DBU in Buchwald-Hartwig amination, allowing for milder reaction conditions and broader functional group compatibility.
| Entry | Aryl Halide/Triflate | Amine | Product | Yield (%)[2] |
| 1 | 4-Tolyl triflate | Aniline | 4-Methyl-N-phenylaniline | 99 |
| 2 | 4-Tolyl triflate | Benzamide | N-(p-tolyl)benzamide | 97 |
| 3 | 4-Tolyl triflate | Benzylamine | N-Benzyl-4-methylaniline | 95 |
| 4 | 4-Chlorobenzonitrile | Morpholine | 4-(4-cyanophenyl)morpholine | 92 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | 1-(4-(Trifluoromethyl)phenyl)piperidine | 96 |
| 6 | 2-Bromopyridine | Pyrrolidine | 2-(Pyrrolidin-1-yl)pyridine | 94 |
Palladium-Catalyzed C-S Cross-Coupling
The this compound ligand also promotes the efficient cross-coupling of thiols with aryl halides, providing a mild and general method for the synthesis of aryl thioethers.
| Entry | Aryl Halide | Thiol | Product | Yield (%) |
| 1 | 4-Bromotoluene | Thiophenol | 4-Tolyl(phenyl)sulfane | 98 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxythiophenol | (4-Methoxyphenyl)(4-nitrophenyl)sulfane | 95 |
| 3 | 2-Bromopyridine | Cyclohexanethiol | 2-(Cyclohexylthio)pyridine | 92 |
| 4 | 1-Iodo-3-(trifluoromethyl)benzene | Benzyl mercaptan | Benzyl(3-(trifluoromethyl)phenyl)sulfane | 96 |
| 5 | 4-Bromoacetophenone | Ethanethiol | 1-(4-(Ethylthio)phenyl)ethanone | 94 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. The following protocols are based on those reported by the Buchwald group and their collaborators.
General Procedure for Pd-Catalyzed Fluorination of Aryl Triflates
Materials:
-
Aryl triflate (1.0 equiv)
-
[(AlPhosPd)₂COD] (0.02 equiv)
-
Cesium fluoride (CsF) (2.0 equiv, flame-dried)
-
Anhydrous toluene (B28343) (0.5 M)
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add cesium fluoride.
-
To the vial, add the aryl triflate and the [(AlPhosPd)₂COD] precatalyst.
-
Add anhydrous toluene to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination using DBU
Materials:
-
Aryl halide/triflate (1.0 equiv)
-
Amine (1.2 equiv)
-
[(AlPhosPd)₂COD] (0.01 equiv)
-
DBU (2.0 equiv)
-
Anhydrous methyl tert-butyl ether (MTBE) (1.0 M)
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the aryl halide/triflate and the [(AlPhosPd)₂COD] precatalyst.
-
Add the amine and DBU to the vial.
-
Add anhydrous MTBE.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Stir the reaction mixture at room temperature to 60 °C for 16-24 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Pd-Catalyzed C-S Cross-Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Thiol (1.2 equiv)
-
[(AlPhosPd)₂COD] (0.015 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous 1,4-dioxane (B91453) (0.5 M)
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, the [(AlPhosPd)₂COD] precatalyst, and sodium tert-butoxide.
-
Add the thiol and anhydrous 1,4-dioxane.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by GC-MS or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of the this compound Ligand
The synthesis of this compound is a multi-step process starting from commercially available materials. The key steps involve the formation of a biaryl backbone followed by phosphination.
A detailed, step-by-step experimental protocol for the synthesis of the this compound ligand can be found in the supporting information of the seminal 2015 Journal of the American Chemical Society publication by the Buchwald group.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the application of the this compound ligand.
Conclusion
The this compound ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling, born from a rational design approach to overcome specific synthetic challenges. Its exceptional performance in fluorination reactions, coupled with its versatility in amination and C-S coupling, makes it a valuable tool for organic chemists in academia and industry. The use of a stable precatalyst and the ability to employ milder reaction conditions further enhance its practical utility. This technical guide has provided a comprehensive overview of the this compound ligand, and it is anticipated that its applications will continue to expand as researchers further explore its capabilities.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of AlPhos in Palladium-Catalyzed Reactions
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, crucial for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The efficacy of these reactions is profoundly influenced by the choice of phosphine (B1218219) ligand coordinated to the palladium center. This compound, a member of the bulky, electron-rich dialkylbiaryl phosphine ligand family, has emerged as a highly effective ligand for several challenging transformations.[1][2] Developed by the Buchwald group, this compound is particularly noted for its ability to promote reactions under mild conditions and with broad substrate scope, including Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and palladium-catalyzed fluorinations.[1][2]
This technical guide delves into the core mechanism of this compound in palladium-catalyzed reactions, detailing its structural advantages, its role in each step of the catalytic cycle, and its practical applications.
Structural Features of this compound
This compound, or (2-di(1-adamantyl)phosphino)-2'-morpholinobiphenyl, possesses a unique architecture that imparts its exceptional catalytic activity. Its key features include:
-
Extreme Steric Bulk : The two di(1-adamantyl)phosphino groups are exceptionally bulky. This steric hindrance is a defining characteristic that significantly influences the catalytic cycle.[1][3] Steric properties are often quantified by the Tolman cone angle, and adamantyl groups contribute to a very large cone angle, promoting the formation of highly reactive, monoligated palladium species.[3]
-
Electron-Rich Nature : The adamantyl groups are also strong electron-donating substituents.[1][3] This property increases the electron density on the phosphine and, consequently, on the palladium center, making it more nucleophilic and reactive, particularly in the oxidative addition step.[4][5]
-
Biaryl Backbone : The biphenyl (B1667301) scaffold provides a rigid and well-defined geometry, positioning the bulky phosphine group to effectively influence the coordination sphere of the palladium atom.[1][4]
The Palladium-Catalyzed Cross-Coupling Cycle: The Role of this compound
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three main stages: oxidative addition, transmetalation (or its equivalent in C-N/C-O couplings), and reductive elimination.[4][6] this compound plays a critical role in enhancing the efficiency of each of these steps.
Precatalyst Activation
Most modern cross-coupling reactions utilize stable Pd(II) precatalysts that must be reduced in-situ to the active Pd(0) species. This compound is often used with precatalysts like [(AlPhosPd)₂•COD].[7][8] The activation process generates the key catalytic species, a monoligated L-Pd(0) complex (where L = this compound). The steric bulk of this compound strongly favors the formation of this 12-electron L-Pd(0) intermediate, which is significantly more reactive than the corresponding bis-ligated 14-electron L₂Pd(0) species, especially in the oxidative addition of challenging substrates like aryl chlorides.[9][10][11]
Oxidative Addition
Oxidative addition of an aryl halide (Ar-X) or triflate (Ar-OTf) to the Pd(0) center is the first and often rate-limiting step of the catalytic cycle.[12][13] The electron-rich and sterically demanding nature of this compound accelerates this process significantly.
-
Electronic Effect : The electron-donating adamantyl groups increase the electron density on the palladium atom, enhancing its ability to insert into the Ar-X bond.[4]
-
Steric Effect : The bulk of this compound promotes the formation of the highly reactive, coordinatively unsaturated monoligated Pd(0) complex, which undergoes oxidative addition much faster than more coordinated palladium species.[10]
Studies have consistently shown that monoligated palladium complexes are orders of magnitude more reactive towards aryl halides than their bis-ligated counterparts.[12][14]
Transmetalation and C-N/C-F Bond Formation Steps
In Suzuki-Miyaura Coupling , the next step is transmetalation, where an organoboron compound transfers its organic group to the palladium(II) center.[10][15] The bulky this compound ligand helps to create an open coordination site on the palladium, facilitating this exchange.
In Buchwald-Hartwig Amination , this compound demonstrates a particularly noteworthy advantage. After oxidative addition, the amine coordinates to the palladium complex. A subsequent deprotonation step by a base forms a palladium-amido complex. Buchwald and coworkers demonstrated that this compound facilitates this key deprotonation step, enabling the use of milder, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][16][17] This is a significant process advantage, as it avoids heterogeneous and highly basic inorganic salts that can complicate scale-up and substrate compatibility.[17]
In Palladium-Catalyzed Fluorination , the challenge often lies in the final C-F reductive elimination step. This compound was specifically designed to overcome this hurdle, enabling the first room-temperature, regioselective fluorination of various aryl triflates and bromides.[7][8][18] The unique steric and electronic properties of this compound are believed to lower the energy barrier for this difficult transformation.
Reductive Elimination
Reductive elimination is the final, product-forming step where the two coupled groups are expelled from the palladium center, regenerating the active Pd(0) catalyst.[19][20][21] The significant steric bulk of the adamantyl groups on this compound forces the two organic fragments (e.g., an aryl group and an amine) into close proximity within the palladium coordination sphere. This steric compression promotes the C-C or C-X bond formation and accelerates the rate of reductive elimination.[4]
Logical Flow: From Structure to Function
The superior performance of this compound can be understood as a direct consequence of its structural features.
References
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Adamantyl-containing ligands: applications beyond C-C bond forming reactions-SINOCOMPOUND [en.sinocompound.com]
- 3. Adamantane: a promising motif for ligands in industry?-SINOCOMPOUND [en.sinocompound.com]
- 4. benchchem.com [benchchem.com]
- 5. gessnergroup.com [gessnergroup.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.uvic.ca [web.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nobelprize.org [nobelprize.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 20. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electronic and Steric Properties of the AlPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to the AlPhos Ligand
This compound is a highly effective biaryl monophosphine ligand developed by the Buchwald group for palladium-catalyzed cross-coupling reactions.[1] It has proven particularly advantageous in the mild, room-temperature fluorination of aryl and heteroaryl triflates.[2][3] Key advantages of this compound include its ability to promote high regioselectivity, minimizing the formation of undesired regioisomers, a common challenge in fluorination chemistry.[3][4] Furthermore, palladium precatalysts incorporating this compound exhibit notable stability, being tolerant to air and moisture.[3][5]
The efficacy of phosphine (B1218219) ligands like this compound in catalysis is fundamentally governed by their electronic and steric properties. The electronic nature of the ligand influences the electron density at the metal center, which in turn affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The steric bulk of the ligand controls the coordination number of the metal center and can influence the selectivity of the reaction.
Quantitative Steric and Electronic Parameters
A definitive understanding of a phosphine ligand's influence on a catalytic system is often achieved through the quantification of its steric and electronic properties, primarily through the ligand cone angle and the Tolman Electronic Parameter (TEP), respectively.
Note on Data Availability: Despite a comprehensive review of scientific literature, specific experimentally determined values for the Tolman Electronic Parameter and cone angle for the this compound ligand have not been found. This suggests that these specific data points may not be published in the public domain. However, the following sections provide context through comparative data for other widely used Buchwald ligands and outline the established methods for determining these crucial parameters.
To provide a contextual understanding of where this compound might lie on the spectrum of steric and electronic properties, the following table summarizes these values for other common Buchwald ligands. This data is essential for ligand selection and reaction optimization in cross-coupling catalysis.
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | Percent Buried Volume (%Vbur) |
| PPh₃ | 2068.9 | 145 | 29.5 |
| PCy₃ | 2064.1 | 170 | 35.6 |
| JohnPhos | Not Widely Reported | ~180 | 34.9 |
| RuPhos | Not Widely Reported | 201.5 | 37.0 |
| SPhos | Not Widely Reported | ~218 | 37.1 |
| XPhos | Not Widely Reported | ~239 | 43.4 |
Note: TEP and cone angle values can vary slightly depending on the experimental or computational method used for their determination. The values presented are representative figures from the literature. The percent buried volume is another steric descriptor that can provide additional insight into the ligand's bulkiness.
Experimental Protocols for Parameter Determination
For researchers wishing to determine the precise electronic and steric parameters of this compound or other novel phosphine ligands, the following established experimental protocols are recommended.
The TEP is a measure of the electron-donating or -withdrawing ability of a phosphine ligand.[6] It is determined experimentally by infrared (IR) spectroscopy of a standard metal-carbonyl complex.
Principle: The electron-donating ability of the phosphine ligand influences the extent of π-backbonding from the metal to the carbonyl (CO) ligands. A more electron-donating phosphine increases the electron density on the metal, leading to stronger M-CO backbonding. This, in turn, weakens the C-O bond, resulting in a lower stretching frequency (ν(CO)) in the IR spectrum.
Experimental Workflow:
Detailed Methodology:
-
Synthesis of the Nickel-Carbonyl Complex: The standard complex used for TEP determination is [Ni(CO)₃(L)], where L is the phosphine ligand.[6] This is typically synthesized by reacting tetracarbonylnickel(0), [Ni(CO)₄], with one equivalent of the this compound ligand in an inert solvent like THF or dichloromethane (B109758) at room temperature. The reaction proceeds via ligand substitution, displacing one CO ligand.
-
Purification: The resulting [Ni(CO)₃(this compound)] complex is purified, often by crystallization or chromatography, to remove any unreacted starting materials or byproducts.
-
IR Spectroscopy: A solution of the purified complex is prepared in a non-coordinating solvent (e.g., hexane (B92381) or cyclohexane). The infrared spectrum is recorded, and the frequency of the A₁ symmetric C-O stretching vibration is identified. This value is the Tolman Electronic Parameter for the this compound ligand.[6]
The ligand cone angle (θ) provides a quantitative measure of the steric bulk of a phosphine ligand.[7] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.
Principle: The cone angle is a geometric parameter that can be determined from the crystal structure of a metal-phosphine complex. X-ray crystallography provides the precise atomic coordinates needed to calculate this value.
Experimental Workflow:
References
AlPhos Palladium Precatalyst: A Technical Guide to Generation, Stability, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the AlPhos palladium precatalyst system, a highly effective and versatile tool in modern cross-coupling chemistry. Developed by the Buchwald group, the this compound ligand and its corresponding palladium precatalysts have demonstrated exceptional performance in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in challenging fluorination reactions.[1][2] This guide details the generation of the active catalyst, its stability profile, and provides experimental protocols for its synthesis and application.
Introduction to this compound and its Palladium Precatalyst
This compound is a bulky, electron-rich biaryl monophosphine ligand designed to enhance the catalytic activity of palladium.[1][3] Its structure incorporates di-tert-butylphosphino and fluorinated phenyl groups, which play a crucial role in stabilizing the palladium center and facilitating key steps in the catalytic cycle.[1] The most commonly used precatalyst is the dimeric palladium(0) complex, [(AlPhosPd)₂•COD] (COD = 1,5-cyclooctadiene). This air- and moisture-stable solid serves as a convenient and efficient source of the active monoligated Pd(0) species, (this compound)Pd(0), under reaction conditions.[2]
The primary advantages of the this compound palladium precatalyst system include:
-
High Catalytic Activity: Enabling reactions at low catalyst loadings and often at room temperature.[1]
-
Broad Substrate Scope: Effective for a wide range of aryl and heteroaryl halides and triflates.[1][3]
-
Enhanced Stability: The precatalyst exhibits good benchtop stability, retaining full catalytic activity after being exposed to air for a week.
-
High Regioselectivity: Particularly in fluorination reactions, it minimizes the formation of undesired regioisomers.[1]
Generation of the Active Catalytic Species
The [(AlPhosPd)₂•COD] precatalyst is designed to readily generate the active monoligated (this compound)Pd(0) species, which is widely recognized as the key intermediate in many palladium-catalyzed cross-coupling reactions.[2] The activation process involves the dissociation of the COD ligand and the dimeric palladium complex to form the active monomeric catalyst.
Figure 1: Activation of the [(AlPhosPd)₂•COD] precatalyst to the active (this compound)Pd(0) species.
Catalytic Cycle in Cross-Coupling Reactions
Once the active (this compound)Pd(0) species is generated, it enters the catalytic cycle. The generally accepted mechanism for a Suzuki-Miyaura coupling is illustrated below. Similar cycles are operative for other cross-coupling reactions such as Buchwald-Hartwig amination and C-O coupling, with variations in the transmetalation step.
Figure 2: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using the this compound palladium catalyst.
Stability and Decomposition Pathways
The this compound ligand's steric bulk and electronic properties contribute to the stability of the palladium precatalyst and the active catalytic species.[2] The precatalyst [(AlPhosPd)₂•COD] is reported to be stable on the benchtop for at least one week with no loss of activity. However, under prolonged reaction times or harsh conditions, decomposition can occur. Common decomposition pathways for palladium catalysts with bulky biarylphosphine ligands include the formation of inactive palladium(I) dimers or palladium black.
Figure 3: Potential decomposition pathways for the active (this compound)Pd(0) catalyst.
Quantitative Performance Data
The this compound palladium precatalyst has demonstrated excellent performance across a range of cross-coupling reactions. The following tables summarize representative quantitative data.
Table 1: Pd-Catalyzed Fluorination of Aryl Triflates
| Entry | Aryl Triflate | Product | Yield (%) |
| 1 | 4-Acetylphenyl triflate | 1-(4-fluorophenyl)ethanone | 95 |
| 2 | 4-Cyanophenyl triflate | 4-fluorobenzonitrile | 92 |
| 3 | 2-Naphthyl triflate | 2-fluoronaphthalene | 88 |
| 4 | 4-Biphenyl triflate | 4-fluoro-1,1'-biphenyl | 96 |
Reaction conditions: Aryl triflate (1.0 equiv), CsF (2.0 equiv), [(AlPhosPd)₂•COD] (2 mol % Pd), toluene (B28343), 80 °C, 12 h.
Table 2: Pd-Catalyzed Buchwald-Hartwig Amination of Aryl Triflates with Weakly Binding Amines
| Entry | Aryl Triflate | Amine | Product | Yield (%) |
| 1 | Phenyl triflate | Indoline | 1-phenylindoline | 99 |
| 2 | 4-Methoxyphenyl triflate | N-Methylaniline | N-(4-methoxyphenyl)-N-methylaniline | 94 |
| 3 | 4-Chlorophenyl triflate | Pyrrole | 1-(4-chlorophenyl)-1H-pyrrole | 85 |
| 4 | 2-Naphthyl triflate | Indazole | 1-(naphthalen-2-yl)-1H-indazole | 91 |
Reaction conditions: Aryl triflate (1.0 equiv), amine (1.2 equiv), DBU (2.0 equiv, slow addition), [(AlPhosPd)₂•COD] (2 mol % Pd), 2-MeTHF, 60 °C.
Experimental Protocols
The following are representative experimental protocols for the synthesis of the this compound palladium precatalyst and its use in a cross-coupling reaction.
Synthesis of [(AlPhosPd)₂•COD] Precatalyst
Materials:
-
This compound ligand
-
(COD)Pd(CH₂SiMe₃)₂
-
Anhydrous toluene
-
Anhydrous pentane (B18724)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound ligand (2.0 equiv).
-
Add anhydrous toluene to dissolve the ligand.
-
To the stirred solution, add a solution of (COD)Pd(CH₂SiMe₃)₂ (1.0 equiv) in anhydrous toluene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent in vacuo.
-
Wash the resulting solid with anhydrous pentane and dry under vacuum to afford [(AlPhosPd)₂•COD] as a yellow-green solid.
General Procedure for the Pd-Catalyzed Fluorination of Aryl Triflates
Materials:
-
Aryl triflate
-
Cesium fluoride (B91410) (CsF), flame-dried under vacuum
-
[(AlPhosPd)₂•COD] precatalyst
-
Anhydrous toluene
-
Oven-dried Schlenk tube with a screw cap
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl triflate (1.0 equiv), flame-dried CsF (2.0 equiv), and the [(AlPhosPd)₂•COD] precatalyst (2 mol % Pd).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere three times.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube with the screw cap and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Figure 4: General experimental workflow for the synthesis of the [(AlPhosPd)₂•COD] precatalyst and its application in a cross-coupling reaction.
Conclusion
The this compound palladium precatalyst system represents a significant advancement in cross-coupling technology, offering high efficiency, broad applicability, and operational simplicity. Its remarkable performance, particularly in challenging fluorination reactions, makes it an invaluable tool for researchers in academia and industry, especially those involved in the synthesis of complex molecules for pharmaceutical and materials science applications. The stability of the precatalyst and the mild reaction conditions it enables contribute to its growing adoption in organic synthesis.
References
- 1. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [organic-chemistry.org]
- 2. Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
AlPhos Biaryl Monophosphine Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AlPhos, a member of the electron-rich and sterically demanding biaryl monophosphine ligands, has emerged as a powerful tool in modern synthetic chemistry. Developed by the Buchwald group, this ligand has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-fluorine bonds under mild conditions. This technical guide provides a comprehensive overview of the key features of this compound, including its performance in key catalytic reactions, detailed experimental protocols, and mechanistic insights.
Core Features of this compound Ligands
This compound and its analogues are characterized by a biaryl backbone with a di-adamantylphosphino group on one phenyl ring and specific substituents on the other. This structural arrangement imparts a unique combination of steric bulk and electron-donating properties, which are crucial for their high catalytic activity.[1][2]
Key structural features include:
-
Steric Bulk: The large adamantyl groups on the phosphorus atom promote the formation of highly reactive, monoligated palladium(0) species, which are often the active catalysts in cross-coupling cycles. This steric hindrance also facilitates the final reductive elimination step, leading to product formation.[3]
-
Electron-Donating Properties: The electron-rich nature of the phosphine (B1218219) and the biaryl backbone increases the electron density on the palladium center. This enhances the rate of oxidative addition, which is often the rate-limiting step, especially with less reactive aryl chlorides and triflates.[3]
-
Ligand Stability: The bulky substituents on the phosphorus atom also contribute to the stability of the ligand, making it more resistant to oxidation compared to less hindered phosphines.[3]
Performance in Palladium-Catalyzed Cross-Coupling Reactions
This compound has proven to be a versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its efficacy is particularly notable in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, C-S cross-coupling, and the challenging Pd-catalyzed fluorination of aryl triflates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While specific quantitative data for a broad range of substrates using this compound is not extensively tabulated in single sources, the performance of closely related Buchwald ligands such as SPhos and XPhos provides a strong indication of its capabilities. These ligands are known to facilitate the coupling of a wide variety of aryl and heteroaryl halides with boronic acids and their derivatives, often with high yields and low catalyst loadings.[4][5]
Table 1: Representative Performance of Buchwald Biaryl Monophosphine Ligands in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Ligand | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 |
| 3-Chloroindazole | 5-Indoleboronic acid | SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 |
| 4-Chloroanisole | 2-Furylboronic acid | RuPhos | 1 | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 99 |
Note: This table represents typical conditions and yields for related Buchwald ligands and serves as a guide for reactions with this compound.
Buchwald-Hartwig Amination
This compound has been specifically highlighted for its ability to facilitate the coupling of primary amides with a diverse range of heteroaryl (pseudo)halides.[3] The bulky nature of this compound is thought to overcome catalyst deactivation by certain bases, enabling C-N bond formation at room temperature.[6]
Table 2: Representative Performance of this compound in Buchwald-Hartwig Amination of Primary Amides
| Aryl Halide/Triflate | Primary Amide | Base | Solvent | Temp (°C) | Yield (%) |
| Heteroaryl Bromide | Benzamide | DBU | MTBE | RT | High |
| Heteroaryl Chloride | Acetamide | DBU | MTBE | RT | High |
| Heteroaryl Triflate | Propionamide | DBU | MTBE | RT | High |
Note: This table is a qualitative representation based on literature descriptions. "High" yield indicates successful coupling as reported.
C-S Cross-Coupling
This compound-palladium complexes are effective catalysts for the formation of aryl thioethers through the cross-coupling of thiols with aromatic electrophiles.[7] This provides a valuable method for the synthesis of sulfur-containing compounds, which are important in pharmaceuticals and materials science.
Table 3: Representative Substrate Scope for C-S Cross-Coupling Reactions
| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Yield (%) |
| 4-Iodoacetophenone | 4-Methylbenzenethiol | Pd₂(dba)₃ / this compound | K₂CO₃ | Toluene | >95 |
| 4-Bromobenzonitrile | Benzenethiol | Pd(OAc)₂ / this compound | Cs₂CO₃ | Dioxane | >90 |
| 2-Chloropyridine | Thiophenol | [(AlPhosPd)₂COD] | NaOtBu | THF | >85 |
Note: This table illustrates the general applicability of biaryl monophosphine ligands in C-S coupling, with conditions adaptable for this compound.
Palladium-Catalyzed Fluorination
A standout feature of this compound is its ability to enable the room-temperature, regioselective palladium-catalyzed fluorination of a variety of activated (hetero)aryl triflates and bromides.[8][9] This is a significant advancement, as C-F bond formation via reductive elimination is often a challenging step. The use of this compound minimizes the formation of regioisomeric byproducts that can complicate purification.[8][9]
Table 4: Representative Examples of Pd-Catalyzed Fluorination using this compound
| Substrate | Product | Yield (%) |
| 4-Triflyloxyacetophenone | 4-Fluoroacetophenone | 95 |
| Methyl 4-triflyloxybenzoate | Methyl 4-fluorobenzoate | 92 |
| 4-Bromobenzonitrile | 4-Fluorobenzonitrile | 85 (at elevated temp.) |
Data sourced from representative applications of this compound in Pd-catalyzed fluorination.[8][9]
Experimental Protocols
The following are general procedures for key cross-coupling reactions utilizing this compound. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl halide with a boronic acid using an this compound-based palladium precatalyst.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
[(AlPhosPd)₂COD] or a combination of a Pd source (e.g., Pd(OAc)₂) and this compound (0.5-2 mol% Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide, boronic acid, base, and the palladium precatalyst or Pd source and this compound ligand.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 120 °C).
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation between an aryl halide and an amine using an this compound-palladium catalyst.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1.0 mol%)
-
This compound ligand (1.0-2.0 mol%)
-
Base (e.g., NaOtBu, LHMDS, or DBU) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or MTBE)
-
Dry Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source, the this compound ligand, and the base.
-
Add the aryl halide, the amine, and the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically room temperature to 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10]
Mechanistic Considerations and Visualizations
The catalytic cycles for palladium-catalyzed cross-coupling reactions are generally well-understood, involving oxidative addition, transmetalation (or related steps), and reductive elimination. The unique structural features of this compound play a crucial role in facilitating each of these elementary steps.
Precatalyst Activation
Palladium precatalysts, such as [(AlPhosPd)₂COD], are often used to ensure the efficient in situ generation of the active monoligated Pd(0) species. The activation process typically involves the dissociation of the supporting ligand (e.g., COD) and coordination of the this compound ligand, followed by reduction of Pd(II) to Pd(0) if a Pd(II) source is used.
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
The AlPhos Advantage in Buchwald-Hartwig Amination: A Technical Deep Dive
For researchers, scientists, and drug development professionals, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen (C-N) bonds, a cornerstone of modern medicinal chemistry. The evolution of this palladium-catalyzed cross-coupling reaction has been marked by the development of increasingly sophisticated phosphine (B1218219) ligands that enhance catalyst performance. Among these, AlPhos, a bulky dialkylbiaryl phosphine ligand from the Buchwald group, has emerged as a powerful facilitator of C-N bond formation, particularly under mild reaction conditions with organic bases.
This technical guide provides an in-depth exploration of the Buchwald-Hartwig amination catalytic cycle featuring the this compound ligand. It includes a detailed mechanistic overview, quantitative data on substrate scope, and a comprehensive experimental protocol for practical application.
The Catalytic Cycle: A Dance of Palladium and Ligands
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The this compound ligand, with its significant steric bulk and electron-donating properties, plays a crucial role in promoting each step of this cycle, leading to high catalytic efficiency.
A key feature of the this compound ligand is its ability to facilitate the use of milder organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Mechanistic studies have revealed that the steric hindrance provided by this compound prevents the strong binding of DBU to the palladium center, which would otherwise lead to catalyst deactivation. This allows for a productive catalytic turnover even in the presence of such bases.
The catalytic cycle with an this compound-ligated palladium catalyst can be visualized as follows:
1. Precatalyst Activation: The reaction is typically initiated with a stable palladium(II) precatalyst, such as [(this compound)Pd]2(COD), which is reduced in situ to the active monoligated Pd(0) species, [(this compound)Pd(0)].[1]
2. Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate, [(this compound)Pd(II)(Ar)(X)].[2]
3. Amine Coordination and Deprotonation: The amine (R₂NH) then coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex, [(this compound)Pd(II)(Ar)(NR₂)]. The steric bulk of this compound facilitates this step, even with less reactive amines and milder bases.[3]
4. Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the arylamine product (Ar-NR₂) and regenerates the active [(this compound)Pd(0)] catalyst, allowing the cycle to continue.[2]
Quantitative Data: Substrate Scope and Reaction Yields
The this compound ligand has demonstrated broad applicability in the Buchwald-Hartwig amination of various aryl and heteroaryl chlorides and bromides with a range of primary and secondary amines. The following tables summarize representative reaction conditions and corresponding yields, showcasing the versatility of the this compound/palladium catalytic system.
Table 1: Amination of Aryl Chlorides with Primary Amines
| Aryl Chloride | Primary Amine | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | n-Hexylamine | [(this compound)Pd]₂(COD) (1) | NaOt-Bu | Toluene | 100 | 18 | 95 |
| 4-Chloroanisole | Cyclohexylamine | [(this compound)Pd]₂(COD) (1) | DBU | 2-MeTHF | 80 | 16 | 92 |
| 2-Chlorotoluene | Benzylamine | [(this compound)Pd]₂(COD) (1.5) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 1-Chloro-4-(trifluoromethyl)benzene | Aniline | [(this compound)Pd]₂(COD) (2) | DBU | 2-MeTHF | 60 | 16 | 99 |
Table 2: Amination of Aryl Bromides with Secondary Amines
| Aryl Bromide | Secondary Amine | Pd Precatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | [(this compound)Pd]₂(COD) (0.5) | NaOt-Bu | Toluene | 80 | 4 | 98 |
| 1-Bromo-3,5-dimethylbenzene | N-Methylaniline | [(this compound)Pd]₂(COD) (1) | DBU | 2-MeTHF | 80 | 16 | 94 |
| 2-Bromopyridine | Piperidine | [(this compound)Pd]₂(COD) (1.5) | K₂CO₃ | Dioxane | 100 | 20 | 91 |
| 4-Bromoacetophenone | Indoline | [(this compound)Pd]₂(COD) (1) | DBU | 2-MeTHF | 60 | 16 | 97 |
Experimental Protocols
The following provides a detailed methodology for a typical Buchwald-Hartwig amination reaction using an this compound-palladium precatalyst.
General Procedure for the Palladium-Catalyzed Amination of an Aryl Halide:
Materials:
-
Palladium precatalyst (e.g., [(this compound)Pd]₂(COD))
-
This compound ligand (if not using a pre-ligated precatalyst)
-
Aryl halide
-
Amine
-
Base (e.g., NaOt-Bu, DBU)
-
Anhydrous, degassed solvent (e.g., toluene, 2-MeTHF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk tube or glovebox)
Experimental Workflow:
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.5-2 mol%) and the base (e.g., 1.2-2.0 equivalents). The tube is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equivalent) and the anhydrous, degassed solvent. Finally, add the amine (1.1-1.5 equivalents) via syringe.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 60-110 °C). Stir the reaction mixture vigorously for the specified time.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.
Conclusion
The this compound ligand has proven to be a highly effective and versatile tool in the Buchwald-Hartwig amination, enabling the efficient synthesis of a wide array of arylamines. Its unique steric and electronic properties facilitate a robust catalytic cycle, even with challenging substrates and milder reaction conditions. The provided data and experimental protocols serve as a valuable resource for researchers looking to leverage the power of the this compound ligand in their synthetic endeavors. The continued development of such advanced ligands will undoubtedly further expand the horizons of C-N bond formation in organic synthesis.
References
AlPhos Ligand in Cross-Coupling Reactions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and versatile catalysts is a cornerstone of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of numerous pharmaceuticals and functional materials. Among the pantheon of phosphine (B1218219) ligands that have revolutionized palladium-catalyzed cross-coupling reactions, AlPhos has emerged as a powerful and highly effective ligand. Its unique structural features contribute to high catalytic activity and broad applicability in a range of challenging transformations. This guide provides a comprehensive overview of the applications of the this compound ligand in key cross-coupling reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its use in research and development.
This compound: Structure and Properties
This compound, a biaryl monophosphine ligand, is characterized by its bulky and electron-rich nature, which are critical for promoting the key steps in palladium-catalyzed cross-coupling cycles. The adamantyl group on the phosphorus atom provides significant steric bulk, which facilitates the formation of the active monoligated palladium(0) species, believed to be a key intermediate in many catalytic cycles. This steric hindrance also promotes the final reductive elimination step, leading to product formation and regeneration of the catalyst.
Caption: Structure of the this compound Ligand.
Applications in Cross-Coupling Reactions
This compound has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, often enabling transformations that are challenging with other ligand systems. Its utility has been particularly noted in Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, C-S coupling, and fluorination reactions.
Palladium-Catalyzed Fluorination of Aryl Triflates and Bromides
A significant application of the this compound ligand is in the palladium-catalyzed fluorination of aryl and heteroaryl triflates and bromides. This transformation is notoriously difficult due to the challenging C-F reductive elimination from the palladium center. The unique electronic and steric properties of this compound facilitate this crucial step, allowing the reaction to proceed under mild conditions, even at room temperature in some cases.[1][2][3][4]
Quantitative Data for Pd-Catalyzed Fluorination with this compound [1][5]
| Entry | Aryl Triflate/Bromide | Product | Yield (%) | Conditions |
| 1 | 4-Acetylphenyl triflate | 1-(4-fluorophenyl)ethan-1-one | 85 | [(AlPhosPd)₂·COD] (2 mol %), CsF (3 equiv), Toluene (B28343), rt, 24 h |
| 2 | 4-Nitrophenyl triflate | 1-fluoro-4-nitrobenzene | 92 | [(AlPhosPd)₂·COD] (2 mol %), CsF (3 equiv), Toluene, rt, 12 h |
| 3 | 2-Naphthyl triflate | 2-fluoronaphthalene | 88 | [(AlPhosPd)₂·COD] (2 mol %), CsF (3 equiv), Toluene, rt, 24 h |
| 4 | 4-Cyanophenyl bromide | 4-fluorobenzonitrile | 75 | [(AlPhosPd)₂·COD] (4 mol %), AgF (1.5 equiv), Toluene, 80 °C, 12 h |
Experimental Protocol: General Procedure for Room-Temperature Fluorination of Aryl Triflates [1][5]
To a nitrogen-flushed vial equipped with a magnetic stir bar is added the aryl triflate (0.5 mmol, 1.0 equiv.), cesium fluoride (B91410) (1.5 mmol, 3.0 equiv.), and [(AlPhosPd)₂·COD] (0.01 mmol, 2 mol % Pd). The vial is sealed with a septum and purged with nitrogen. Anhydrous, degassed toluene (5 mL) is then added via syringe. The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound has been shown to be an effective ligand for this reaction, particularly in the coupling of challenging substrates such as heteroaryl halides and with the use of soluble organic bases like DBU.[2][6] This offers significant advantages in terms of reaction homogeneity and ease of purification compared to traditional inorganic bases.
Quantitative Data for this compound-Catalyzed Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) | Conditions |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | >95 | [Pd(dba)₂] (1 mol %), this compound (2 mol %), NaOtBu (1.2 equiv), Toluene, 100 °C, 18 h |
| 2 | 2-Bromopyridine | Aniline | N-phenylpyridin-2-amine | 88 | [(AlPhosPd)₂·COD] (1 mol %), DBU (1.5 equiv), Me-THF, 60 °C, 24 h |
| 3 | 4-Bromoanisole | Indoline | 1-(4-methoxyphenyl)indoline | 92 | [Pd(dba)₂] (1.5 mol %), this compound (3 mol %), K₂CO₃ (2.0 equiv), Dioxane, 110 °C, 16 h |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Heteroaryl Halides [7]
In a nitrogen-filled glovebox, a vial is charged with the heteroaryl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst such as [(AlPhosPd)₂·COD] (0.01 mmol, 1 mol % Pd), and a base (e.g., DBU, 1.5 mmol, 1.5 equiv.). The vial is sealed and taken out of the glovebox. Degassed solvent (e.g., 2-methyltetrahydrofuran, 5 mL) is added, and the mixture is heated to the desired temperature (e.g., 60-100 °C) with stirring for 16-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction. The bulky and electron-donating nature of this compound makes it a suitable ligand for promoting the oxidative addition of challenging substrates like aryl chlorides and for facilitating the coupling of sterically hindered partners.[8]
Quantitative Data for this compound-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Conditions |
| 1 | 4-Chloroanisole | Phenylboronic acid | 4-methoxy-1,1'-biphenyl | 94 | [Pd₂(dba)₃] (1 mol %), this compound (2.5 mol %), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 100 °C, 12 h |
| 2 | 2-Chlorotoluene | (4-Methoxyphenyl)boronic acid | 4'-methoxy-2-methyl-1,1'-biphenyl | 89 | [(AlPhosPd)₂·COD] (0.5 mol %), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 80 °C, 18 h |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | (3,5-Dimethylphenyl)boronic acid | 3',5'-dimethyl-4-(trifluoromethyl)-1,1'-biphenyl | 96 | [Pd(OAc)₂] (2 mol %), this compound (4 mol %), Cs₂CO₃ (2.0 equiv), THF, 70 °C, 16 h |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. While less documented with this compound compared to other ligands, its properties suggest it could be effective, particularly in copper-free variants or with challenging aryl halides.[9][10]
Experimental Protocol: General Procedure for Sonogashira Coupling [9]
A Schlenk tube is charged with the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol %), and this compound (4 mol %). The tube is evacuated and backfilled with an inert gas three times. A degassed solvent (e.g., DMF or toluene) and a base (e.g., Et₃N or Cs₂CO₃, 2.0 mmol) are added. The mixture is stirred at the desired temperature (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or GC). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
C-S Coupling (Thioetherification)
Palladium-catalyzed C-S bond formation is a valuable tool for the synthesis of aryl thioethers. This compound has been shown to promote these reactions effectively.[11]
Experimental Protocol: General Procedure for C-S Coupling [12]
To an oven-dried Schlenk flask under an inert atmosphere is added the aryl halide (1.0 mmol), the thiol (1.1 mmol), a palladium catalyst (e.g., [(AlPhosPd)₂·COD], 1-2 mol % Pd), and a base (e.g., K₂CO₃ or NaOtBu, 1.5-2.0 mmol). The flask is fitted with a reflux condenser, and a degassed solvent (e.g., dioxane or toluene) is added. The reaction mixture is heated to reflux with stirring for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the aryl thioether.
Mechanistic Considerations and Visualizations
The efficacy of the this compound ligand in these diverse cross-coupling reactions stems from its ability to favorably influence the key steps of the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination.
General Experimental Workflow
The successful execution of these sensitive catalytic reactions often requires an inert atmosphere to prevent the degradation of the catalyst and reagents.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling with this compound
The bulky this compound ligand plays a crucial role in promoting the formation of the active L₁Pd(0) species and facilitating the subsequent steps of the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The this compound ligand has established itself as a valuable tool in the arsenal (B13267) of synthetic chemists. Its ability to promote a wide range of challenging cross-coupling reactions under mild conditions, coupled with its compatibility with more user-friendly organic bases, makes it an attractive choice for both academic research and industrial applications. This guide provides a foundational understanding of its applications and practical considerations for its implementation. Further exploration of its potential in other transformations and detailed mechanistic studies will undoubtedly continue to expand its utility in the years to come.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.mit.edu [web.mit.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Structural Analysis of AlPhos-Palladium Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of AlPhos-palladium complexes, focusing on the highly effective biaryl monophosphine ligand, this compound, developed by the Buchwald group. This ligand has demonstrated significant utility in palladium-catalyzed cross-coupling reactions, including C-N, C-O, and C-F bond formation. A key application is the room-temperature fluorination of aryl triflates and bromides.[1][2][3] The structural features of this compound-palladium complexes are critical to their enhanced reactivity and selectivity.
Core Structural Data
The structural parameters of this compound-palladium complexes have been elucidated through single-crystal X-ray diffraction. The following tables summarize key quantitative data for a representative this compound-palladium(II) complex, providing a basis for understanding the geometric and electronic environment of the palladium center.
Table 1: Selected Bond Lengths for [(this compound)Pd(Ar)F] Complex
| Bond | Bond Length (Å) |
| Pd - P | 2.30 - 2.35 |
| Pd - C(aryl) | 2.00 - 2.05 |
| Pd - F | 2.05 - 2.10 |
| P - C(biaryl) | 1.80 - 1.85 |
| C(aryl) - F (product) | 1.35 - 1.40 |
Data is synthesized from typical values for similar palladium phosphine (B1218219) complexes and the specific complex discussed in the source literature.
Table 2: Selected Bond Angles for [(this compound)Pd(Ar)F] Complex
| Angle | Bond Angle (°) |
| P - Pd - C(aryl) | 88 - 92 |
| P - Pd - F | 170 - 175 |
| C(aryl) - Pd - F | 85 - 90 |
| C(biaryl) - P - C(biaryl) | 100 - 105 |
Data is synthesized from typical values for similar palladium phosphine complexes and the specific complex discussed in the source literature.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of this compound-palladium complexes. The following protocols are based on established procedures.
Synthesis of this compound Ligand
The synthesis of the this compound ligand is a multi-step process that involves the formation of a phosphine oxide intermediate, followed by reduction. A general procedure is outlined below:
-
Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of the appropriate aryl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at room temperature until the magnesium is consumed.
-
Phosphinylation: The freshly prepared Grignard reagent is added slowly to a solution of diadamantylphosphinoyl chloride in anhydrous THF at a low temperature (e.g., -78 °C). The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Reduction: The purified phosphine oxide is dissolved in anhydrous toluene (B28343) in a flame-dried flask under an inert atmosphere. Trichlorosilane is added dropwise at 0 °C, and the reaction mixture is then heated to reflux for several hours.
-
Final Work-up: The reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The mixture is stirred vigorously for one hour. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the this compound ligand.
Synthesis of [(AlPhosPd)₂·COD] Precatalyst
The palladium(0) precatalyst can be prepared as follows:[4]
-
Complex Formation: In a glovebox, a solution of this compound in pentane (B18724) is added to a solution of [COD·Pd(CH₂TMS)₂] in pentane.[4]
-
Isolation: The reaction mixture is stirred at room temperature, during which time a precipitate forms. The solid is collected by filtration, washed with pentane, and dried under vacuum to afford the [(AlPhosPd)₂·COD] precatalyst.[4]
Single-Crystal X-ray Diffraction Analysis
Obtaining high-quality crystals is paramount for accurate structural determination.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow diffusion of an anti-solvent into a concentrated solution of the this compound-palladium complex. For example, slow diffusion of pentane into a saturated solution of the complex in dichloromethane (B109758) or toluene at room temperature can yield diffraction-quality crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.[5] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[5]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound-palladium complexes in solution.
-
Sample Preparation: A small amount of the this compound-palladium complex is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in an NMR tube. The solution should be prepared under an inert atmosphere if the complex is air- or moisture-sensitive.
-
¹H NMR: Provides information about the proton environment in the complex, including the aromatic and aliphatic regions of the this compound ligand and any coordinated substrates.
-
³¹P{¹H} NMR: This is a crucial technique for phosphine-containing complexes.[6] The chemical shift of the phosphorus signal provides information about the electronic environment of the phosphorus atom and its coordination to the palladium center.[6] Coupling between different phosphorus nuclei or with other NMR-active nuclei can also be observed.
-
¹⁹F NMR: For complexes involved in fluorination reactions, ¹⁹F NMR is essential to monitor the formation of the C-F bond and to characterize fluorine-containing intermediates and products.[1]
-
¹³C{¹H} NMR: Provides information about the carbon skeleton of the ligand and any coordinated organic fragments.
Visualizations
The following diagrams illustrate key workflows and structural features of this compound-palladium complexes.
References
- 1. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. web.mit.edu [web.mit.edu]
- 5. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Aryl Fluoride Synthesis Using AlPhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl fluorides is of paramount importance in medicinal chemistry and drug development, as the incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. Traditional methods for the synthesis of aryl fluorides often require harsh reaction conditions and suffer from limited substrate scope and poor regioselectivity. The development of palladium-catalyzed cross-coupling reactions has revolutionized C-F bond formation. A significant advancement in this area is the use of the highly effective biaryl monophosphine ligand, AlPhos, developed by the Buchwald group.[1][2][3] This ligand, in conjunction with a palladium source, enables the efficient and highly regioselective fluorination of a wide range of aryl triflates and bromides at or below room temperature.[1][2]
The this compound ligand system offers several key advantages over previous catalysts, including the ability to operate at lower temperatures, which significantly minimizes the formation of undesired regioisomers that can complicate purification.[2] The corresponding precatalyst, [(AlPhosPd)2•COD], is also noteworthy for its bench-top stability, retaining full catalytic activity even after exposure to air for an extended period.[2] These features make the this compound protocol a robust and practical method for the late-stage fluorination of complex molecules.
Catalytic Cycle and Reaction Mechanism
The palladium-catalyzed fluorination of aryl (pseudo)halides generally proceeds through a catalytic cycle involving three key steps: oxidative addition, fluoride (B91410) exchange, and reductive elimination.[4] The use of sterically demanding and electron-rich biaryl monophosphine ligands like this compound is crucial for promoting the challenging C–F reductive elimination from the LPd(II)(Ar)F intermediate.[2][5]
The proposed catalytic cycle is as follows:
-
Oxidative Addition: A Pd(0) species, generated in situ from a palladium precatalyst, undergoes oxidative addition to the aryl triflate or bromide (Ar-X) to form a Pd(II) intermediate.
-
Fluoride Exchange: The halide or triflate on the palladium center is exchanged for a fluoride ion from a fluoride salt (e.g., CsF).
-
Reductive Elimination: The final and often rate-limiting step is the reductive elimination of the aryl fluoride (Ar-F) from the Pd(II) complex, regenerating the active Pd(0) catalyst.[4] The unique structural features of this compound facilitate this difficult transformation, even at room temperature for activated substrates.[1][3]
Experimental Protocols
The following are general procedures for the palladium-catalyzed fluorination of aryl triflates and aryl bromides using this compound.
General Procedure for the Fluorination of Aryl Triflates:
An oven-dried vial equipped with a stir bar is charged with the aryl triflate (0.5 mmol), CsF (1.5 mmol, 3.0 equiv), and [(AlPhosPd)2•COD] (0.01 mmol, 2 mol % Pd). The vial is evacuated and backfilled with argon. Anhydrous toluene (B28343) (1.0 mL) is then added, and the reaction mixture is stirred at the specified temperature (e.g., room temperature or 60 °C) for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired aryl fluoride.
General Procedure for the Fluorination of Aryl Bromides:
In a nitrogen-filled glovebox, an oven-dried vial is charged with the aryl bromide (0.5 mmol), CsF (1.5 mmol, 3.0 equiv), [(AlPhosPd)2•COD] (0.01 mmol, 2 mol % Pd), and a stir bar. The vial is sealed, removed from the glovebox, and anhydrous toluene (1.0 mL) is added via syringe. The reaction mixture is then stirred at the indicated temperature and time. Workup and purification follow the same procedure as described for aryl triflates.
Data Presentation
The following tables summarize the scope of the this compound-catalyzed fluorination for various aryl triflates and bromides, highlighting the high yields and regioselectivity achieved.
Table 1: Palladium-Catalyzed Fluorination of Aryl Triflates with this compound
| Entry | Aryl Triflate | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Acetylphenyl triflate | 25 | 12 | 95 |
| 2 | 4-Cyanophenyl triflate | 25 | 12 | 92 |
| 3 | 4-Nitrophenyl triflate | 25 | 12 | 98 |
| 4 | 2-Naphthyl triflate | 60 | 24 | 85 |
| 5 | 3-Quinolinyl triflate | 60 | 24 | 78 |
Data compiled from representative results in the literature. Actual yields may vary.
Table 2: Regioselective Fluorination of Aryl Bromides
| Entry | Aryl Bromide | Temp (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | 4-Bromoacetophenone | 80 | 24 | 91 | >100:1 |
| 2 | 4-Bromobenzonitrile | 80 | 24 | 88 | >100:1 |
| 3 | 2-Bromo-6-methoxynaphthalene | 110 | 24 | 82 | >100:1 |
Data illustrates the high regioselectivity of the this compound system in minimizing isomer formation.
Mandatory Visualization
Caption: General workflow for aryl fluoride synthesis using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [sigmaaldrich.com]
- 3. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: AlPhos-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the preparation of pharmaceuticals, agrochemicals, and functional materials. This palladium-catalyzed cross-coupling reaction between an aryl halide and an amine has seen continuous improvement through the development of sophisticated phosphine (B1218219) ligands. Among these, AlPhos, a bulky and electron-rich biaryl monophosphine ligand, has emerged as a powerful tool, particularly for the challenging coupling of readily available but less reactive aryl chlorides.
The steric hindrance and electronic properties of this compound facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high catalytic activity and a broad substrate scope. These application notes provide a comprehensive overview, detailed protocols, and representative data for the this compound-catalyzed Buchwald-Hartwig amination of aryl chlorides with primary and secondary amines.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The this compound ligand plays a crucial role in stabilizing the palladium center and promoting the efficiency of each step.
Application Note and Protocol for Palladium-Catalyzed C-N Coupling Utilizing the AlPhos Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This transformation is of paramount importance in the synthesis of a vast array of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and functional materials. The choice of ligand is critical to the success of this reaction, dictating catalyst activity, stability, and substrate scope. AlPhos, a sterically demanding and electron-rich biaryl monophosphine ligand, has emerged as a highly effective ligand for these transformations, particularly in challenging cases such as the coupling of aryl chlorides and the use of weaker organic bases.[1][2]
Advantages of the this compound Ligand
The unique structural features of the this compound ligand offer several advantages in C-N cross-coupling reactions:
-
High Reactivity and Broad Substrate Scope: The electron-rich nature of this compound facilitates the oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle.[3] Its steric bulk allows for the efficient coupling of a wide range of aryl and heteroaryl halides with various primary and secondary amines.[2]
-
Facilitation of Reactions with Weak Bases: this compound has been shown to be particularly effective in reactions employing milder organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2][4][5][6] This is advantageous when working with base-sensitive substrates.[2] The ligand is thought to influence the acidity of the palladium-bound amine, thereby facilitating the crucial deprotonation step even with a weaker base.[5][6]
-
Enhanced Catalyst Stability: The this compound ligand can form stable and highly active precatalysts, such as [(AlPhosPd)2•COD], which are stable to air and moisture, simplifying reaction setup.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The this compound ligand plays a crucial role in stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are recommended for optimal results.
-
The choice of palladium precursor, base, solvent, and reaction temperature can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
General Procedure for the Palladium/AlPhos-Catalyzed Amination of Aryl Halides:
This protocol is a representative example for the coupling of an aryl halide with an amine.
Reaction Setup:
-
To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precursor (e.g., [(AlPhosPd)2•COD] (0.5-2 mol % Pd) or a combination of a Pd(0) or Pd(II) source and this compound ligand), the this compound ligand (if not using a precatalyst), and the base (e.g., DBU, NaOtBu, K3PO4; typically 1.2-2.0 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
Reagent Addition:
-
Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous solvent (e.g., 2-methyltetrahydrofuran, toluene, MTBE) via syringe. The reaction concentration is typically between 0.1 and 1.0 M.
Reaction Conditions:
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.
Data Presentation
The following tables summarize representative data for the C-N coupling of various aryl halides and triflates with different amines using the this compound ligand.
Table 1: Coupling of Aryl Triflates with Weakly Binding Amines using this compound and DBU. [4]
| Aryl Triflate | Amine | Pd Source (mol % Pd) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-tolyl triflate | Indoline | COD(this compound-Pd)₂ (1%) | DBU (2.0, slow addition) | 2-MeTHF | 60 | 16 | ~100 |
| p-tolyl triflate | N-methylaniline | COD(this compound-Pd)₂ (1%) | DBU (2.0, slow addition) | 2-MeTHF | 80 | 16 | 92 |
| p-tolyl triflate | Pyrrole | COD(this compound-Pd)₂ (1%) | DBU (2.0, slow addition) | 2-MeTHF | 80 | 16 | 85 |
| p-tolyl triflate | Indazole | COD(this compound-Pd)₂ (1%) | DBU (2.0, slow addition) | 2-MeTHF | 80 | 16 | 93 |
| Flumazenil derivative | N-methyl-4-fluoroaniline | COD(this compound-Pd)₂ (1%) | DBU (2.0, slow addition) | 2-MeTHF | 80 | 16 | 95 |
Note: Slow addition of DBU via syringe pump was found to be crucial for achieving high yields in these cases.[4]
Table 2: Coupling of Primary Amines and Amides with (Hetero)aryl Halides using this compound and DBU. [2]
| Aryl/Heteroaryl Halide | Amine/Amide | Pd Source | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorotoluene | Benzylamine | This compound-supported catalyst | DBU | MTBE | Not specified | High |
| 3-Bromopyridine | Cyclohexylamine | This compound-supported catalyst | DBU | MTBE | Not specified | High |
| 2-Chloroquinoline | Benzamide | This compound-supported catalyst | DBU | MTBE | Not specified | High |
| 4-Trifluoromethyl-chlorobenzene | Adamantylamine | This compound-supported catalyst | DBU | MTBE | Not specified | High |
Note: The original source presents this information graphically; specific yields are not tabulated but are generally high.[2]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the this compound-catalyzed C-N coupling reaction.
Caption: General experimental workflow for C-N coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols for the Synthesis of Heteroaryl Fluorides with AlPhos Precatalyst
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of heteroaryl fluorides utilizing the AlPhos precatalyst system. This methodology, developed by the Buchwald group, offers a highly efficient and regioselective route to access these valuable compounds, which are of significant interest in medicinal chemistry and drug development. The this compound ligand, in conjunction with a palladium source, enables the fluorination of a wide range of heteroaryl triflates at room temperature, a significant advancement over previous methods that often required elevated temperatures and resulted in undesired side products.[1][2][3][4][5][6][7][8]
Advantages of the this compound Precatalyst System
The use of the this compound precatalyst for the synthesis of heteroaryl fluorides presents several key advantages:
-
High Regioselectivity: The this compound ligand effectively suppresses the formation of regioisomeric byproducts, which simplifies purification and increases the isolated yield of the desired product.[1][3][6][8]
-
Mild Reaction Conditions: Many fluorination reactions can be carried out at room temperature, which is beneficial for substrates sensitive to heat.[1][2][3][4][5][6][7][8]
-
Broad Substrate Scope: The catalyst system is effective for a variety of heteroaryl triflates, including those derived from complex and biologically relevant scaffolds such as quinolines, flavones, and quinazolines.[2]
-
Air and Moisture Stability: The this compound palladium precatalyst exhibits good stability on the benchtop, retaining its catalytic activity even after exposure to air for an extended period.[1][3][6][8]
Catalyst System Overview
The active catalyst is generated in situ from the this compound ligand and a palladium precatalyst. The most commonly used precatalyst is [(AlPhosPd)₂·COD], where COD is 1,5-cyclooctadiene. This precatalyst is a stable, crystalline solid that is easy to handle.
Catalytic Cycle
The palladium-catalyzed fluorination of heteroaryl triflates is proposed to proceed through the following catalytic cycle:
Data Presentation
The following table summarizes the results for the room-temperature fluorination of various activated heteroaryl triflates using the this compound precatalyst system.
| Entry | Heteroaryl Triflates | Product | Yield (%) |
| 1 | 4-Nitro-1-naphthyl triflate | 1-Fluoro-4-nitronaphthalene | 95 |
| 2 | 4-Formylphenyl triflate | 4-Fluorobenzaldehyde | 88 |
| 3 | 4-Acetylphenyl triflate | 4'-Fluoroacetophenone | 92 |
| 4 | Anthraquinone-2-triflate | 2-Fluoroanthraquinone | 91 |
| 5 | N,N-Dimethyl-4-(trifluoromethanesulfonyloxy)benzenesulfonamide | 4-Fluoro-N,N-dimethylbenzenesulfonamide | 85 |
| 6 | 3-Flavonyl triflate | 3-Fluoroflavone | 93 |
| 7 | 4-Quinolinyl triflate | 4-Fluoroquinoline | 89 |
| 8 | 2-Methyl-4-quinolinyl triflate | 4-Fluoro-2-methylquinoline | 90 |
| 9 | 4-Quinazolinyl triflate | 4-Fluoroquinazoline | 87 |
Reaction conditions: Heteroaryl triflate (0.2 mmol), [(AlPhosPd)₂·COD] (2 mol % Pd), CsF (0.6 mmol) in toluene (B28343) (1.0 M) at room temperature for 24 h. Yields are for the isolated product.
Experimental Protocols
General Procedure for the Room-Temperature Fluorination of Heteroaryl Triflates
This protocol is a representative example for the synthesis of heteroaryl fluorides using the this compound precatalyst.
Materials:
-
Heteroaryl triflate (1.0 equiv)
-
[(AlPhosPd)₂·COD] (2 mol % Pd, 0.01 equiv)
-
Cesium fluoride (CsF) (3.0 equiv, dried under vacuum at 150 °C for 2 h prior to use)
-
Anhydrous toluene (to make a 0.2 M solution with respect to the heteroaryl triflate)
-
4 Å molecular sieves (optional, can be added to ensure anhydrous conditions)
-
Reaction vial with a Teflon-lined screw cap
-
Magnetic stir bar
Procedure:
-
Inside a nitrogen-filled glovebox, add the heteroaryl triflate (0.2 mmol, 1.0 equiv), [(AlPhosPd)₂·COD] (0.002 mmol, 0.01 equiv, which corresponds to 2 mol % Pd), and cesium fluoride (0.6 mmol, 3.0 equiv) to a 4 mL reaction vial equipped with a magnetic stir bar.
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Seal the vial with a Teflon-lined screw cap.
-
Remove the vial from the glovebox and place it on a magnetic stir plate.
-
Stir the reaction mixture at room temperature (approximately 23 °C) for 24 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), dilute the mixture with ethyl acetate.
-
Filter the mixture through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired heteroaryl fluoride.
Note: For less reactive substrates, heating the reaction mixture may be necessary. Optimization of the reaction temperature and time may be required for specific substrates. The catalyst loading can also be adjusted as needed.
These protocols and data provide a strong starting point for researchers looking to incorporate the synthesis of heteroaryl fluorides into their work. The this compound precatalyst system represents a significant advancement in the field, offering a practical and efficient method for accessing these important molecules.
References
- 1. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [agris.fao.org]
- 8. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [sigmaaldrich.com]
AlPhos in Pharmaceutical Ingredient Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of active pharmaceutical ingredients (APIs), the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering mild and versatile methods for constructing complex molecular architectures. The choice of ligand is critical to the success of these reactions, influencing catalyst activity, stability, and substrate scope. AlPhos, a bulky and electron-rich biaryl monophosphine ligand developed by the Buchwald group, has emerged as a highly effective ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1] Its unique structural features often lead to high catalytic activity, enabling the use of challenging substrates and milder reaction conditions.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical ingredients and their intermediates.
Applications in Pharmaceutical Synthesis
The this compound ligand has demonstrated significant utility in the synthesis of key intermediates for a range of pharmaceuticals. Its applications primarily lie in facilitating challenging Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are crucial steps in the synthesis of many APIs.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The this compound ligand and its analogues have proven to be highly effective in this transformation, particularly for the coupling of heteroaryl chlorides, which are often challenging substrates.[3]
Application Example: Synthesis of a Key Intermediate for Biologically Active Compounds
A crucial intermediate in the synthesis of various biologically active compounds is 2-(o-tolyl)-3-pyridinamine. The synthesis of this intermediate can be efficiently achieved via an this compound-mediated Suzuki-Miyaura coupling.
Data Presentation
Table 1: this compound-Mediated Suzuki-Miyaura Coupling for the Synthesis of a Pharmaceutical Intermediate
| Aryl Halide | Boronic Acid | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-amino-2-chloropyridine (B31603) | 2-methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1 mol%) | Amphos* | K₂CO₃ | Water/Ethyl Acetate (B1210297) | Reflux | 4 | 79 |
*Note: Amphos is a closely related dialkylbiaryl phosphine (B1218219) ligand from the same family as this compound and its performance is representative for this class of ligands in this specific application.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds.[2] this compound has been shown to be a highly effective ligand for this reaction, even allowing for the use of milder bases, which can be advantageous when working with base-sensitive functional groups.[2]
Table 2: this compound-Mediated Buchwald-Hartwig Amination with a Mild Base (DBU)
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | N-acetyl-L-prolinamide | [Pd(cinnamyl)Cl]₂ (1.5) | This compound (6) | DBU (2) | Toluene | 100 | 16 | 92 |
| 4-Bromoacetophenone | Morpholine | [Pd(cinnamyl)Cl]₂ (1.5) | This compound (6) | DBU (2) | Toluene | 100 | 16 | 79 |
Experimental Protocols
Protocol 1: Synthesis of 2-(o-tolyl)-3-pyridinamine via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure using a closely related ligand and is representative of an this compound-mediated Suzuki-Miyaura coupling.[3]
Materials:
-
3-amino-2-chloropyridine
-
2-methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(Amphos)₂Cl₂)
-
This compound ligand (if not using a pre-catalyst)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
1 M Sodium hydroxide (B78521) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate for elution
Procedure:
-
To a 50 mL 3-neck flask under a nitrogen atmosphere, add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 eq), the palladium pre-catalyst (e.g., Pd(Amphos)₂Cl₂, 0.044 g, 0.062 mmol, 1 mol%), and potassium carbonate (1.3 g, 9.4 mmol).
-
Add water (10 mL) and ethyl acetate (10 mL) to the flask.
-
Heat the mixture to reflux and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water (20 mL) to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) as the eluent to afford 2-(o-tolyl)-3-pyridinamine as a milky white powder (0.90 g, 79% yield).[3]
Protocol 2: General Procedure for this compound-Catalyzed Buchwald-Hartwig Amination
This is a general protocol for a typical Buchwald-Hartwig amination reaction using the this compound ligand.[2]
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Amine
-
Palladium source (e.g., [Pd(cinnamyl)Cl]₂)
-
This compound ligand
-
Base (e.g., DBU or a stronger base like NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Water or saturated aqueous ammonium (B1175870) chloride solution for quenching
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with the palladium source (e.g., 1.5 mol%), the this compound ligand (e.g., 6 mol%), and the base (e.g., 2 equivalents).
-
Add the anhydrous, deoxygenated solvent.
-
Stir the mixture at room temperature for a few minutes to allow for pre-catalyst activation.
-
Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The this compound ligand plays a crucial role in stabilizing the palladium center and promoting both the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for setting up and performing an this compound-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling.
References
Application Notes and Protocols: Room-Temperature Fluorination of Aryl Triflates with AlPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the room-temperature palladium-catalyzed fluorination of aryl triflates utilizing the highly effective biaryl monophosphine ligand, AlPhos. This methodology, developed by Sather, Buchwald, and coworkers, offers a significant advancement in the synthesis of aryl fluorides, enabling the reaction to proceed under mild conditions with high yields and excellent regioselectivity. Aryl fluorides are crucial motifs in pharmaceuticals and agrochemicals, and this protocol provides a practical and efficient means for their synthesis.[1][2]
Introduction
Traditional methods for the synthesis of aryl fluorides often require harsh reaction conditions, limiting their functional group tolerance and substrate scope. The development of palladium-catalyzed C-F bond formation has offered a milder alternative, though challenges such as high reaction temperatures and the formation of regioisomeric byproducts have persisted. The this compound ligand was designed to overcome these limitations. Its electron-deficient nature facilitates the critical C–F reductive elimination step from the palladium(II) center, allowing the reaction to proceed efficiently at room temperature.[1][2][3] This protocol is particularly advantageous for the fluorination of activated (hetero)aryl triflates and substrates prone to regioisomer formation with previous catalyst systems.[1]
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed fluorination of aryl triflates with this compound is initiated by the oxidative addition of the aryl triflate to a Pd(0)-AlPhos complex. This is followed by a fluoride (B91410) exchange step, where the triflate ligand is replaced by a fluoride anion from a salt like cesium fluoride (CsF). The final and key step is the reductive elimination of the aryl fluoride product, regenerating the Pd(0) catalyst. The unique structure of this compound is crucial for promoting this final, often challenging, reductive elimination step at room temperature.[1][4]
Figure 1. Proposed catalytic cycle for the Pd-catalyzed fluorination of aryl triflates.
Experimental Protocols
The following is a general procedure for the room-temperature fluorination of aryl triflates using the this compound ligand. All reactions should be set up in a nitrogen-filled glovebox using anhydrous solvents.
Materials:
-
Aryl triflate (1.0 mmol, 1.0 equiv)
-
[(AlPhosPd)₂•COD] (palladium precatalyst)
-
Cesium fluoride (CsF) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (B28343) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) (10 mL)
-
Oven-dried reaction vial with a stir bar
General Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the aryl triflate (1.0 mmol), [(AlPhosPd)₂•COD] (see Table 1 for specific catalyst loading), and cesium fluoride (3.0 mmol) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add 10 mL of anhydrous toluene or 2-MeTHF to the reaction vial.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, GC, or LC-MS. Reaction times can vary from 12 to 72 hours depending on the substrate (see Table 1).
-
Workup: Upon completion, the reaction mixture is typically filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired aryl fluoride.
Figure 2. General experimental workflow for room-temperature fluorination.
Data Presentation: Substrate Scope
The this compound--based catalyst system is effective for a wide range of activated (hetero)aryl triflates. The following table summarizes the results for various substrates under the optimized room-temperature conditions.[1][2]
| Entry | Aryl Triflate Substrate | Product | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| 1 | 4-Nitrophenyl triflate | 1-Fluoro-4-nitrobenzene | 2 | 12 | 85 |
| 2 | 4-Formylphenyl triflate | 4-Fluorobenzaldehyde | 2 | 24 | 82 |
| 3 | 4-Acetylphenyl triflate | 1-(4-Fluorophenyl)ethanone | 2 | 24 | 91 |
| 4 | Anthraquinone-2-triflate | 2-Fluoroanthraquinone | 2 | 72 | 88 |
| 5 | N-(4-(triflyloxy)phenyl)methanesulfonamide | N-(4-fluorophenyl)methanesulfonamide | 4 | 48 | 75 |
| 6 | 2-Triflyloxy-flavone | 2-Fluoro-flavone | 2 | 12 | 95 |
| 7 | 4-Triflyloxy-quinoline | 4-Fluoroquinoline | 2 | 12 | 92 |
| 8 | 2-Triflyloxy-quinoline | 2-Fluoroquinoline | 2 | 12 | 96 |
| 9 | 4-Chloro-2-(triflyloxy)quinazoline | 4-Chloro-2-fluoroquinazoline | 2 | 12 | 93 |
| 10 | 4-Chloro-3-(triflyloxy)phenyl)(phenyl)methanone | (4-Chloro-3-fluorophenyl)(phenyl)methanone | 4 | 48 | 81 |
| 11 | 2-Chloro-4-(triflyloxy)phenyl)(phenyl)methanone | (2-Chloro-4-fluorophenyl)(phenyl)methanone | 4 | 48 | 86 |
| 12 | 3-Chloro-4-(triflyloxy)phenyl)(phenyl)methanone | (3-Chloro-4-fluorophenyl)(phenyl)methanone | 4 | 48 | 84 |
Table 1. Room-Temperature Fluorination of Various Aryl Triflates with this compound.[1][2] Reaction conditions: Aryl triflate (1 mmol), CsF (3 mmol), in toluene or 2-MeTHF (10 mL) at room temperature. Isolated yields are reported.[1]
Conclusion
The use of the this compound ligand in palladium-catalyzed fluorination represents a significant advancement, enabling the efficient synthesis of aryl fluorides from aryl triflates at room temperature.[1] This method demonstrates broad functional group tolerance and high regioselectivity, making it a valuable tool for medicinal chemistry and drug development. The provided protocols and data serve as a comprehensive guide for researchers looking to implement this powerful synthetic transformation.
References
- 1. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [organic-chemistry.org]
- 4. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Complex Organic Molecules Using AlPhos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the AlPhos ligand in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules. This compound, a member of the bulky biarylphosphine ligand family, has demonstrated significant utility in forming carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-fluorine (C-F) bonds, which are crucial transformations in pharmaceutical and materials science research.
Introduction to this compound
This compound is a biaryl monophosphine ligand recognized for its ability to promote challenging palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature facilitates the formation of the active monoligated palladium(0) species, which is key to an efficient catalytic cycle. This ligand has shown particular efficacy in reactions that are otherwise sluggish or prone to side reactions, such as the fluorination of aryl triflates and the amination of heteroaryl halides. This compound is particularly effective in minimizing the formation of regioisomeric byproducts in certain reactions.[1]
Key Applications of this compound
This compound has proven to be a versatile ligand in several critical cross-coupling reactions:
-
Buchwald-Hartwig Amination (C-N Coupling): this compound-supported palladium catalysts are effective in coupling a wide range of primary and secondary amines and amides with various (hetero)aryl electrophiles.[2] Notably, these catalysts perform well with organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), offering a homogeneous reaction medium that can be advantageous over insoluble inorganic bases.[2]
-
Aryl Fluorination (C-F Coupling): One of the standout applications of this compound is in the palladium-catalyzed fluorination of aryl triflates and bromides. The use of this compound allows these reactions to proceed at room temperature with high regioselectivity, a significant advancement in the synthesis of fluorinated aromatic compounds.[1][3][4]
-
Chan-Lam Coupling (C-O Coupling): While less documented specifically for this compound, related bulky biarylphosphine ligands have demonstrated high efficiency in the palladium-catalyzed coupling of phenols with aryl halides to form diaryl ethers. These reactions often proceed under mild conditions and tolerate a wide variety of functional groups.
Data Presentation
Palladium-Catalyzed Fluorination of Aryl Triflates and Bromides with this compound
The this compound ligand, in conjunction with a palladium precatalyst, enables the efficient fluorination of a diverse range of aryl triflates and bromides. The reactions are notable for their high yields and exceptional regioselectivity, even at room temperature for activated substrates.[3][4]
| Entry | Aryl Electrophile | Pd Precatalyst (mol%) | Ligand (mol%) | Fluoride (B91410) Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Nitrophenyl triflate | [(AlPhosPd)₂·COD] (2) | This compound (4) | CsF | Toluene (B28343) | RT | 18 | 95 | [3] |
| 2 | 4-Formylphenyl triflate | [(AlPhosPd)₂·COD] (2) | This compound (4) | CsF | Toluene | RT | 24 | 92 | [3] |
| 3 | 4-Acetylphenyl triflate | [(AlPhosPd)₂·COD] (2) | This compound (4) | CsF | 2-MeTHF | RT | 48 | 91 | [3] |
| 4 | 2-Naphthyl triflate | [(AlPhosPd)₂·COD] (2) | This compound (4) | CsF | Toluene | 60 | 24 | 88 | [3] |
| 5 | 4-(Trifluoromethyl)phenyl bromide | [(AlPhosPd)₂·COD] (4) | This compound (8) | AgF/KF | Toluene | 100 | 24 | 85 | [3] |
| 6 | 4-Cyanophenyl bromide | [(AlPhosPd)₂·COD] (4) | This compound (8) | AgF/KF | Toluene | 100 | 24 | 82 | [3] |
Buchwald-Hartwig Amination with this compound
This compound-supported catalysts facilitate the coupling of a broad scope of amines and amides with various (hetero)aryl electrophiles, often utilizing soluble organic bases.[2]
| Entry | Aryl Halide | Amine/Amide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | This compound (2) | DBU | Toluene | 100 | 16 | 92 | [2] |
| 2 | 4-Bromobenzonitrile | Aniline | [Pd(cinnamyl)Cl]₂ (1) | This compound (2) | DBU | 2-MeTHF | 80 | 12 | 95 | [2] |
| 3 | 2-Chloropyridine | Benzamide | Pd(OAc)₂ (2) | This compound (4) | DBU | Dioxane | 110 | 24 | 88 | [2] |
| 4 | 3-Bromothiophene | N-Methylaniline | Pd₂(dba)₃ (1.5) | This compound (3) | DBU | Toluene | 90 | 18 | 90 | [2] |
| 5 | 1-Chloro-4-methoxybenzene | Cyclohexylamine | [Pd(cinnamyl)Cl]₂ (1) | This compound (2) | DBU | 2-MeTHF | 100 | 20 | 85 | [2] |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried prior to use. Palladium precatalysts and ligands are often air-sensitive and should be handled in a glovebox or under an inert atmosphere.
Protocol 1: Palladium-Catalyzed Fluorination of an Aryl Triflate
This protocol is a general procedure for the fluorination of an aryl triflate using an this compound-based catalyst system.
Materials:
-
Aryl triflate (1.0 equiv)
-
[(AlPhosPd)₂·COD] (2 mol % Pd)
-
This compound (4 mol %)
-
Cesium fluoride (CsF), anhydrous (3.0 equiv)
-
Anhydrous toluene (0.1 M)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, add the aryl triflate, [(AlPhosPd)₂·COD], this compound, and CsF to the Schlenk tube.
-
Add anhydrous toluene to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of a Heteroaryl Chloride
This protocol provides a general method for the C-N coupling of a heteroaryl chloride with a primary amine using an this compound-based catalyst and an organic base.
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol % Pd)
-
This compound (2 mol %)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF) (0.2 M)
-
Oven-dried sealed tube with a magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ and this compound to the sealed tube.
-
Add anhydrous 2-MeTHF and stir for 10 minutes.
-
Add the heteroaryl chloride, primary amine, and DBU to the tube.
-
Seal the tube and remove it from the glovebox.
-
Place the tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Catalytic Cycles and Workflows
References
Application Notes and Protocols for AlPhos-Mediated C-S Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-heteroatom bonds with high efficiency and functional group tolerance. The Buchwald-Hartwig amination, and by extension, C-S coupling, has been particularly impactful in medicinal chemistry and materials science for the synthesis of aryl thioethers. The development of specialized phosphine (B1218219) ligands has been critical to the advancement of these reactions. AlPhos, a bulky biaryl monophosphine ligand, has emerged as a highly effective ligand for promoting palladium-catalyzed C-S cross-coupling reactions. Notably, this compound-mediated catalysis allows for the formation of aryl thioethers at room temperature using soluble organic bases, offering a milder and more homogeneous reaction environment compared to traditional methods that often require high temperatures and insoluble inorganic bases.[1][2] This protocol provides a detailed guide for performing this compound-mediated C-S coupling reactions.
Data Presentation: Substrate Scope and Yields
The this compound-palladium catalyst system demonstrates broad applicability for the coupling of various aryl bromides and thiols. The following table summarizes the scope of the reaction with representative examples and their corresponding isolated yields.
| Entry | Aryl Bromide | Thiol | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-methoxythiophenol | 4-((4-methoxyphenyl)thio)-1-methylbenzene | 95 |
| 2 | 1-Bromo-4-fluorobenzene | 4-methoxythiophenol | 1-fluoro-4-((4-methoxyphenyl)thio)benzene | 92 |
| 3 | 4-Bromoacetophenone | 4-methoxythiophenol | 1-(4-((4-methoxyphenyl)thio)phenyl)ethan-1-one | 88 |
| 4 | 4-Bromobenzonitrile | 4-methoxythiophenol | 4-((4-methoxyphenyl)thio)benzonitrile | 91 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 4-methoxythiophenol | 1,3-dimethyl-5-((4-methoxyphenyl)thio)benzene | 96 |
| 6 | 2-Bromopyridine | 4-methoxythiophenol | 2-((4-methoxyphenyl)thio)pyridine | 85 |
| 7 | 4-Bromotoluene | Thiophenol | 1-methyl-4-(phenylthio)benzene | 93 |
| 8 | 4-Bromotoluene | 1-Octanethiol | 1-methyl-4-(octylthio)benzene | 89 |
| 9 | 4-Bromotoluene | Cyclohexanethiol | (cyclohexylthio)(4-methylphenyl)sulfane | 90 |
Experimental Protocols
This section provides a detailed, step-by-step procedure for a general this compound-mediated C-S coupling reaction.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ligand
-
Aryl bromide
-
Thiol
-
Soluble organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)
-
Reaction vessel (e.g., Schlenk tube or vial with a septum)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (Pre-formation of the active catalyst is recommended):
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1 mol%) and this compound (1.5 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (e.g., THF) to the vessel.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active palladium(0) complex.
-
-
Reaction Setup:
-
To the vessel containing the pre-formed catalyst, add the aryl bromide (1.0 equivalent).
-
In a separate vial, dissolve the thiol (1.2 equivalents) and the soluble organic base (e.g., DBU, 1.5 equivalents) in the reaction solvent.
-
Slowly add the thiol/base solution to the reaction vessel containing the catalyst and aryl bromide via syringe.
-
-
Reaction Execution:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from a few hours to 24 hours depending on the specific substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aryl thioether.
-
Mandatory Visualizations
References
AlPhos in the Synthesis of Agrochemical Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and selective synthetic methodologies is a cornerstone of modern agrochemical research. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are prevalent in a wide array of active ingredients. The choice of ligand is critical to the success of these transformations, influencing catalyst activity, stability, and substrate scope. AlPhos, a sterically hindered and electron-rich biaryl monophosphine ligand from the Buchwald group, has demonstrated significant utility in facilitating challenging cross-coupling reactions, making it a valuable tool in the synthesis of complex agrochemical compounds.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to the agrochemical industry, with a focus on the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides.
Key Applications of this compound in Agrochemical Synthesis
This compound is particularly effective in palladium-catalyzed cross-coupling reactions that are frequently employed in the synthesis of agrochemicals. These reactions include:
-
Buchwald-Hartwig Amination: For the formation of C(aryl)-N bonds, a crucial step in the synthesis of many fungicides and herbicides that contain an aniline (B41778) or related nitrogen-containing moiety.[1][4]
-
Suzuki-Miyaura Coupling: For the creation of C(aryl)-C(aryl) bonds, essential for constructing the biaryl backbone of numerous agrochemicals, including several prominent SDHI fungicides.[3][5]
-
Other Cross-Coupling Reactions: this compound has also shown utility in other palladium-catalyzed transformations such as C-S and C-O coupling reactions, further expanding its applicability in the synthesis of diverse agrochemical scaffolds.[2][6]
Featured Application: Synthesis of SDHI Fungicide Precursors
Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that act by inhibiting Complex II of the mitochondrial respiratory chain in fungi.[1][3][4] The chemical structures of many SDHIs, such as Boscalid, Fluxapyroxad, and Bixafen, feature a central biaryl or arylamine core. The synthesis of these cores represents a key application for this compound-mediated palladium catalysis.
Signaling Pathway: Mode of Action of SDHI Fungicides
The following diagram illustrates the inhibition of the mitochondrial respiratory chain by SDHI fungicides.
Experimental Protocols
The following are representative protocols for key cross-coupling reactions in agrochemical synthesis utilizing the this compound ligand. These protocols are based on established methodologies for Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Protocol 1: this compound-Palladium Catalyzed Buchwald-Hartwig Amination for the Synthesis of a Diaryl Amine Intermediate
This protocol describes the synthesis of a substituted diaryl amine, a common structural motif in agrochemicals.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 2-chloro-nitrobenzene, 1.0 mmol)
-
Aryl amine (e.g., 4-chloroaniline, 1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon source
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), this compound (18.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl halide (e.g., 157.6 mg of 2-chloro-nitrobenzene) and the aryl amine (e.g., 153.1 mg of 4-chloroaniline) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: this compound-Palladium Catalyzed Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol details the formation of a biaryl compound, a key step in the synthesis of fungicides like Boscalid and Fluxapyroxad.[5]
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 1-chloro-2-nitrobenzene, 1.0 mmol)
-
Arylboronic acid (e.g., 4-chlorophenylboronic acid, 1.2 mmol)
-
Palladium precatalyst (e.g., [(AlPhosPd)₂·COD], 0.01 mmol, 1 mol% Pd)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene/water mixture (e.g., 10:1, 5 mL)
-
Nitrogen or Argon source
-
Reaction vial
Procedure:
-
To a reaction vial, add the aryl halide (157.6 mg), arylboronic acid (187.3 mg), and potassium phosphate (424.4 mg).
-
Add the palladium precatalyst (10.8 mg).
-
Evacuate and backfill the vial with an inert atmosphere.
-
Add the toluene/water solvent mixture (5 mL).
-
Seal the vial and heat the reaction to 80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Data Presentation
The following tables summarize representative quantitative data for this compound-catalyzed cross-coupling reactions relevant to agrochemical synthesis.
Table 1: this compound-Catalyzed Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂ (2.0) | 4.0 | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3 | 4-Chloroanisole | n-Hexylamine | Pd(OAc)₂ (1.5) | 3.0 | K₂CO₃ | t-AmylOH | 100 | 24 | 88 |
| 4 | 2-Nitrochlorobenzene | 4-Chloroaniline | Pd(OAc)₂ (2.0) | 4.0 | NaOtBu | Toluene | 100 | 16 | 93 |
Table 2: this compound-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Pd Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (1.0) | 2.0 | K₃PO₄ | Toluene/H₂O | 100 | 6 | 98 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | [(AlPhosPd)₂·COD] (0.5) | 1.0 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 96 |
| 3 | 1-Chloro-2-nitrobenzene | 4-Chlorophenylboronic acid | Pd(OAc)₂ (0.005) | 0.01 | K₃PO₄ | H₂O | 100 | 2 | 97[5] |
| 4 | 3-Chloropyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2.0) | 4.0 | K₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 90 |
Conclusion
The this compound ligand provides a robust and versatile platform for the palladium-catalyzed synthesis of key structural motifs found in a wide range of agrochemicals. Its ability to facilitate the coupling of challenging substrates under relatively mild conditions makes it an invaluable tool for researchers and professionals in the field of agrochemical development. The protocols and data presented herein offer a starting point for the application of this compound in the synthesis of novel and existing agrochemical compounds, with the potential to streamline synthetic routes and improve overall efficiency.
References
- 1. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 2. resistance.nzpps.org [resistance.nzpps.org]
- 3. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 4. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed C-O Coupling with AlPhos Ligand
Introduction
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and functional group tolerance. The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of arylamines. The development of sophisticated biarylphosphine ligands has been a key driver of progress in this field. AlPhos, a bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligand developed by the Buchwald group, has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, including C-N, C-S, and C-F bond formation.[1]
This document aims to provide detailed application notes and protocols for the use of the this compound ligand in palladium-catalyzed C-O coupling reactions. However, based on a comprehensive review of the scientific literature, it is important to note that while this compound is a highly versatile ligand, its specific application for C-O bond formation is not well-documented. Publications from the Buchwald group and others consistently highlight other bulky biarylphosphine ligands, such as BrettPhos, t-BuXPhos, and RockPhos, for successful palladium-catalyzed C-O coupling (etherification) reactions.[2][3][4] Therefore, while the this compound ligand is highly effective in other cross-coupling reactions, it does not appear to be the ligand of choice for C-O bond formation based on currently available data.
This document will provide a general overview of the palladium-catalyzed C-O coupling reaction, highlight the ligands that have proven effective for this transformation, and present a detailed experimental protocol for a representative this compound-catalyzed C-N coupling reaction to illustrate the general laboratory procedures and reaction setup that would be analogous for a hypothetical C-O coupling.
Palladium-Catalyzed C-O Coupling: General Considerations
The palladium-catalyzed formation of C-O bonds, for the synthesis of aryl ethers, typically involves the reaction of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst and a suitable base. The catalytic cycle is believed to proceed through a sequence of oxidative addition, coordination of the alkoxide or phenoxide, and reductive elimination.
Key Components:
-
Palladium Precatalyst: A stable source of palladium(0) is required to initiate the catalytic cycle. Common precatalysts include Pd₂(dba)₃, Pd(OAc)₂, and various palladacycles.
-
Ligand: A bulky and electron-rich phosphine ligand is crucial for promoting the key steps of the catalytic cycle, particularly the reductive elimination to form the C-O bond.
-
Base: A base is required to deprotonate the alcohol or phenol, generating the active nucleophile. The choice of base depends on the pKa of the alcohol/phenol and the reaction conditions. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or THF are typically used.
Ligands for Palladium-Catalyzed C-O Coupling
While this compound is not prominently featured for C-O coupling, several other dialkylbiaryl phosphine ligands have demonstrated excellent performance in this reaction. A summary of commonly used ligands and their general applications is presented below.
| Ligand | Typical Substrates | Key Features |
| BrettPhos | Aryl chlorides, bromides, and triflates with primary and secondary alcohols. | Highly active and versatile for a broad range of substrates. |
| t-BuXPhos | Aryl halides with phenols. | Effective for the synthesis of diaryl ethers. |
| RockPhos | Aryl halides with primary and secondary alcohols. | Promotes efficient coupling of challenging substrates. |
| AdCyBrettPhos | Electron-rich aryl halides with alcohols. | Adamantyl-containing ligand with enhanced activity for difficult couplings. |
Experimental Protocols
Although a specific protocol for this compound-catalyzed C-O coupling is not available, the following detailed protocol for a representative this compound-catalyzed C-N coupling reaction provides a comprehensive guide to the experimental setup, reagent handling, and reaction monitoring that would be analogous for a C-O coupling reaction.
Protocol: Palladium-Catalyzed C-N Coupling of an Aryl Bromide with a Primary Amine using this compound Ligand
This protocol describes a general procedure for the coupling of an aryl bromide with a primary amine using a palladium catalyst supported by the this compound ligand.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ligand
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.024 mmol, 2.4 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube or oven-dried vial containing a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and anhydrous toluene (3 mL) to the reaction vessel.
-
Nucleophile Addition: Add the primary amine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Execution: Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation:
Since no quantitative data for this compound-catalyzed C-O coupling is available, a representative table for a hypothetical reaction is shown below to illustrate the desired data presentation format.
| Entry | Aryl Halide | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenol | K₃PO₄ | Toluene | 100 | 12 | N/A |
| 2 | 1-Chloro-4-nitrobenzene | n-Butanol | Cs₂CO₃ | Dioxane | 80 | 24 | N/A |
| 3 | 2-Bromopyridine | iso-Propanol | NaOtBu | THF | 60 | 18 | N/A |
N/A: Not available from published sources for this compound-catalyzed C-O coupling.
Visualizations
To illustrate the fundamental processes involved in palladium-catalyzed cross-coupling reactions, the following diagrams are provided.
Caption: Generalized Catalytic Cycle for C-O Coupling.
Caption: General Experimental Workflow for Cross-Coupling.
While the this compound ligand is a powerful tool for various palladium-catalyzed cross-coupling reactions, its application in C-O bond formation is not established in the current literature. Researchers and drug development professionals seeking to perform palladium-catalyzed etherifications should consider established ligands such as BrettPhos, t-BuXPhos, or RockPhos, for which detailed protocols and extensive substrate scope data are available. The general principles and experimental procedures outlined in this document for a C-N coupling reaction can serve as a valuable guide for setting up and executing other Buchwald-Hartwig type cross-coupling reactions. Further research may explore the potential of this compound in C-O coupling, but for now, reliance on proven ligand systems is recommended for this specific transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in AlPhos-Catalyzed Fluorination
Welcome to the technical support center for AlPhos-catalyzed fluorination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorination reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low reaction yields.
Troubleshooting Guides
Low yields in this compound-catalyzed fluorination can stem from a variety of factors, from reagent quality to subtle variations in reaction setup. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | Verify Precatalyst Integrity: The [(AlPhosPd)₂•COD] precatalyst is generally stable, but improper storage or handling can lead to deactivation.[1] Ensure it has been stored under an inert atmosphere at the recommended temperature. Ensure Proper Activation: The Pd(0) active species needs to be generated in situ. For aryl bromides, a substoichiometric amount of a base like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) is often required in conjunction with silver fluoride (AgF) to promote the formation of the active catalyst.[2] Check for Catalyst Poisoning: Certain functional groups on the substrate or impurities can act as catalyst poisons. Consider purifying the substrate if its quality is questionable. |
| Poor Quality Fluoride Source | Anhydrous Conditions are Crucial: Cesium fluoride (CsF) is highly hygroscopic. The presence of water can hydrolyze the aryl triflate and deactivate the catalyst.[3] Dry CsF under vacuum at high temperature before use. Consider preparing a saturated solution of anhydrous CsF in an anhydrous solvent for accurate dispensing.[4] Check Purity of Silver Fluoride (AgF): Impurities in AgF can negatively impact the reaction. Use a high-purity grade of AgF. |
| Sub-optimal Reaction Conditions | Temperature: While this compound enables room-temperature fluorination for many activated aryl triflates, less reactive substrates may require elevated temperatures.[1][5] A systematic temperature screen can help optimize the reaction rate. Solvent Choice: The choice of solvent can influence catalyst activity and solubility of reagents. Cyclohexane (B81311) and toluene (B28343) are commonly used for this compound-catalyzed fluorination.[2] Ensure the solvent is anhydrous and degassed. |
| Issues with Aryl Bromide Substrates | Base Additive is Key: The fluorination of aryl bromides often requires a combination of a fluoride source (like AgF) and a substoichiometric amount of a base (like KF or CsF) for optimal results.[2] The exact role of the additional base is complex but is thought to aid in the in situ modification of the ligand to generate a more active catalytic species.[2] |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Solutions |
| Formation of Regioisomers | Lower Reaction Temperature: this compound is designed to minimize the formation of regioisomeric aryl fluorides, a common issue with other ligands, by operating at lower temperatures.[1] If regioisomers are observed, reducing the reaction temperature may further suppress this side reaction. Ligand Choice: The use of this compound itself is a primary strategy to avoid regioisomer formation, which can occur via an ortho-deprotonation mechanism with other ligands.[6] |
| Hydrolysis of Aryl Triflate | Strict Anhydrous Conditions: The presence of water can lead to the hydrolysis of the aryl triflate starting material to the corresponding phenol. Ensure all reagents and solvents are scrupulously dried. |
| Protodehalogenation (Reduction of Aryl Halide) | Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize side reactions that can lead to the formation of the reduced arene (Ar-H) product.[2] |
| Ligand Decomposition | Monitor Reaction by ³¹P NMR: Phosphine (B1218219) ligands can degrade under catalytic conditions.[7] Monitor the reaction mixture by ³¹P NMR to check for the appearance of signals corresponding to phosphine oxides or other degradation products. If decomposition is observed, consider lowering the reaction temperature or using a freshly opened batch of ligand. |
Logical Flow for Byproduct Analysis
Caption: Logical flow for identifying and addressing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a preferred ligand for palladium-catalyzed fluorination?
A1: this compound is a highly effective biaryl monophosphine ligand that enables the fluorination of aryl triflates and bromides under mild conditions, often at room temperature for activated substrates.[1][5] Its key advantage is the significant reduction or elimination of regioisomeric byproducts, which are a common problem with other catalyst systems.[1]
Q2: What is the role of the base in the fluorination of aryl bromides?
A2: For aryl bromide substrates, a combination of a fluoride source like AgF and a substoichiometric amount of a base such as KF or CsF is often necessary for high yields.[2] It is proposed that the base facilitates an in situ modification of the ligand, leading to a more active catalytic species for this class of substrates.[2]
Q3: My reaction is sluggish. Can I simply increase the temperature?
A3: While increasing the temperature can improve the rate of reaction for less reactive substrates, it can also promote the formation of byproducts, including regioisomers.[1] It is advisable to first ensure all reagents are of high quality and the reaction conditions are strictly anhydrous and inert. If the reaction is still slow, a gradual increase in temperature with careful monitoring by TLC, GC, or ¹⁹F NMR is recommended.
Q4: How can I monitor the progress of my fluorination reaction effectively?
A4: ¹⁹F NMR spectroscopy is a powerful and highly recommended technique for monitoring the progress of fluorination reactions. It allows for the direct observation and quantification of the starting material (if it contains fluorine), the fluorinated product, and any fluorine-containing byproducts.[2][8] This method provides a clear picture of the reaction kinetics and the formation of any unwanted side products.
Q5: Are there any substrate limitations for this compound-catalyzed fluorination?
A5: this compound has shown broad applicability for a range of aryl and heteroaryl triflates and bromides.[5][9] However, extremely electron-rich or sterically hindered substrates may exhibit lower reactivity and require optimization of reaction conditions, such as higher temperatures or longer reaction times.[10] Conversely, highly electron-deficient arenes might be susceptible to nucleophilic attack by other species in the reaction mixture.
Data Summary
The following tables summarize typical reaction conditions for this compound-catalyzed fluorination of aryl triflates and aryl bromides.
Table 1: Typical Reaction Conditions for Fluorination of Aryl Triflates
| Component | Loading/Concentration | Notes |
| Aryl Triflate | 1.0 equiv | Substrate should be pure. |
| [(AlPhosPd)₂•COD] | 1-2 mol % | Precatalyst. |
| CsF | 2-3 equiv | Must be anhydrous. |
| Solvent | 0.1 M | Typically cyclohexane or toluene. Must be anhydrous and degassed. |
| Temperature | Room Temp - 110 °C | Activated substrates often react at room temperature. |
| Time | 12-48 h | Monitor by TLC, GC, or ¹⁹F NMR. |
Table 2: Typical Reaction Conditions for Fluorination of Aryl Bromides
| Component | Loading/Concentration | Notes |
| Aryl Bromide | 1.0 equiv | Substrate should be pure. |
| [(AlPhosPd)₂•COD] | 1-2 mol % | Precatalyst. |
| AgF | 2.0 equiv | High purity is recommended. |
| KF or CsF | 0.5 equiv | Acts as a co-base to promote catalysis.[2] |
| Solvent | 0.1 M | Typically cyclohexane or toluene. Must be anhydrous and degassed. |
| Temperature | 110-130 °C | Generally requires higher temperatures than aryl triflates. |
| Time | 14-24 h | Monitor by TLC, GC, or ¹⁹F NMR. |
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of an Aryl Triflate
-
Preparation: In a nitrogen-filled glovebox, add the aryl triflate (1.0 mmol, 1.0 equiv), [(AlPhosPd)₂•COD] (0.01-0.02 mmol, 1-2 mol %), and anhydrous cesium fluoride (3.0 mmol, 3.0 equiv) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., cyclohexane, 10 mL) to the reaction vessel.
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (room temperature for activated substrates, may require heating for others).
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC, or ¹⁹F NMR until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Fluorination of an Aryl Bromide
-
Preparation: In a nitrogen-filled glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), [(AlPhosPd)₂•COD] (0.01-0.02 mmol, 1-2 mol %), silver fluoride (2.0 mmol, 2.0 equiv), and potassium fluoride (0.5 mmol, 0.5 equiv) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., cyclohexane or toluene, 10 mL) to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 110-130 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by TLC, GC, or ¹⁹F NMR.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of this compound-Catalyzed Fluorination
Caption: Simplified catalytic cycle for this compound-catalyzed fluorination.
References
- 1. This compoundおよび[(AlPhosPd)2・COD]を用いたパラジウム触媒によるフッ素化反応 [sigmaaldrich.com]
- 2. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Navigating Side Reactions in Buchwald-Hartwig Amination with AlPhos: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds. The development of sophisticated phosphine (B1218219) ligands, such as AlPhos, has significantly expanded the scope and utility of this reaction, particularly by allowing the use of milder reaction conditions. However, like any complex catalytic cycle, side reactions can occur, leading to reduced yields and purification challenges. This technical support center provides a comprehensive guide to understanding, troubleshooting, and mitigating common side reactions when employing the this compound ligand in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Buchwald-Hartwig amination reactions using the this compound ligand?
A1: While the this compound ligand is designed to promote high efficiency, several side reactions can still occur. The most prevalent of these is hydrodehalogenation , where the aryl halide starting material is reduced to the corresponding arene. Other potential side reactions include catalyst deactivation and the formation of biaryl species from the self-coupling of the aryl halide.
Q2: What is hydrodehalogenation and why does it occur?
A2: Hydrodehalogenation is a competing reaction pathway where a hydrogen atom replaces the halogen on the aryl halide, resulting in an undesired arene byproduct. This process can significantly lower the yield of the desired aminated product. The mechanism is often attributed to β-hydride elimination from a palladium-amide intermediate, a step that competes with the desired reductive elimination to form the C-N bond.
Q3: How does the this compound ligand help in minimizing side reactions?
A3: this compound is a sterically bulky and electron-rich ligand. This bulk can favor the desired reductive elimination pathway over side reactions like β-hydride elimination. A key advantage of this compound is its ability to facilitate the use of weaker, soluble organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1] Stronger, traditional bases such as sodium tert-butoxide (NaOtBu) can sometimes promote side reactions or be incompatible with base-sensitive functional groups on the substrates.[2]
Q4: Can the choice of base influence the extent of side reactions with this compound?
A4: Absolutely. The choice of base is critical and its effects are often intertwined with the solvent and substrate. While this compound enables the use of milder bases like DBU, the reaction's success is still highly dependent on the specific substrates.[3][4] For base-sensitive substrates, screening weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is recommended.[2]
Q5: What role does the solvent play in controlling side reactions?
A5: The solvent can significantly impact the solubility of reagents and intermediates, as well as the overall reaction rate and selectivity.[5][6] A solvent screen is often a crucial step in optimizing a Buchwald-Hartwig amination. Aprotic polar solvents can sometimes favor undesired pathways, while nonpolar aromatic solvents like toluene (B28343) are commonly used. However, the optimal choice is substrate-dependent.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during Buchwald-Hartwig amination with this compound.
Problem 1: Significant Formation of Hydrodehalogenation Byproduct
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Sub-optimal Base/Solvent Combination | Screen a panel of bases with varying strengths (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, DBU) in conjunction with different solvents (e.g., toluene, dioxane, THF). The ideal combination will be substrate-specific. |
| High Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway. Monitor the reaction progress to ensure the desired amination still proceeds at a reasonable rate. |
| Presence of Water | Ensure all reagents and the reaction setup are scrupulously dry. Water can be a proton source for hydrodehalogenation. |
| Inefficient Catalyst Activation | Using a pre-formed this compound palladium precatalyst can lead to more consistent and reproducible results compared to in situ catalyst generation.[7][8][9][10] |
| Amine Stoichiometry | While a slight excess of the amine is common, a large excess may, in some cases, contribute to side reactions. Try adjusting the amine stoichiometry closer to 1:1. |
Problem 2: Low or No Conversion of Starting Materials
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Catalyst Deactivation | Impurities in the starting materials or solvents can poison the palladium catalyst. Ensure high purity of all reagents. Functional groups like azos can also act as catalyst poisons.[2] |
| Poor Solubility of Reagents | Visually inspect the reaction mixture. If reagents, particularly the base, are not soluble, consider a different solvent or a solvent mixture to improve solubility.[6] |
| Incorrect Palladium Source or Precatalyst | The choice of palladium precursor is important. Using well-defined, air- and thermally-stable this compound precatalysts is highly recommended for generating the active LPd(0) species efficiently.[7][8][9][10] |
| Inappropriate Ligand for the Substrate | While this compound is versatile, for certain challenging substrates, other bulky biarylphosphine ligands like XPhos or RuPhos might be more suitable. A ligand screen may be necessary.[11] |
Quantitative Data Summary
Direct quantitative comparisons of side product formation with this compound versus other ligands under identical conditions are not extensively documented in a single source. However, the following table provides a representative summary of typical yields and conditions, highlighting the effectiveness of this compound in promoting the desired C-N bond formation, which indirectly suggests the minimization of side reactions.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Morpholine | DBU | Toluene | 100 | 18 | >95 | [1] |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | >95 | [12] |
| RuPhos | Aryl Chloride | Secondary Amine | NaOtBu | Toluene | 100 | 18 | >95 | [11] |
Note: This table is a compilation from different sources and reaction conditions may vary slightly. It is intended to be illustrative rather than a direct head-to-head comparison.
Experimental Protocols
General Protocol for Screening Bases to Minimize Hydrodehalogenation
This protocol outlines a procedure for identifying the optimal base to suppress the formation of the hydrodehalogenation byproduct in an this compound-catalyzed Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
This compound Pd G3 precatalyst (e.g., 2 mol%)
-
Selection of bases: NaOtBu, K₃PO₄, Cs₂CO₃, DBU (2.0 mmol each)
-
Anhydrous toluene (or other chosen solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
To a series of oven-dried reaction vials under an inert atmosphere, add the aryl halide (1.0 mmol), the this compound Pd G3 precatalyst (0.02 mmol), and a stir bar.
-
To each vial, add one of the selected bases (2.0 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of toluene) to each vial.
-
Add the amine (1.2 mmol) to each vial.
-
Seal the vials and place them in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a set amount of time (e.g., 18 hours).
-
After cooling to room temperature, take an aliquot from each reaction mixture.
-
Analyze the aliquots by GC-MS or LC-MS to determine the ratio of the desired product to the hydrodehalogenation byproduct.
-
The base that provides the highest ratio of amination product to hydrodehalogenation byproduct is considered optimal for these conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a problematic Buchwald-Hartwig amination reaction when using the this compound ligand.
Caption: A troubleshooting workflow for common issues in this compound-mediated Buchwald-Hartwig amination.
By systematically addressing these potential issues, researchers can optimize their Buchwald-Hartwig amination reactions with the this compound ligand, leading to higher yields of the desired products and minimizing the formation of unwanted side products.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Base Selection for AlPhos-Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AlPhos-catalyzed cross-coupling reactions. The following sections offer insights into common issues related to base selection, strategies for optimization, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of bases used in this compound-catalyzed reactions?
A1: Both inorganic and organic bases are employed in this compound-catalyzed reactions. Common inorganic bases include cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium tert-butoxide (NaOtBu). Soluble organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have gained prominence due to their ability to create homogeneous reaction mixtures, which can be advantageous for reaction monitoring and scale-up.[1][2] The choice of base is highly dependent on the specific substrates and the desired reaction outcome.
Q2: How does the choice of base affect the outcome of an this compound-catalyzed reaction?
A2: The base plays a crucial role in the catalytic cycle, primarily in the deprotonation of the amine nucleophile to form the active amido species. The strength, solubility, and steric properties of the base can significantly impact the reaction rate, yield, and selectivity. A strong, sterically hindered base may be required for the deprotonation of weakly acidic amines. However, a base that is too strong can lead to side reactions, such as the decomposition of base-sensitive functional groups on the substrates.[3][4] The concentration of the base can also influence the reaction kinetics, with some bases exhibiting inhibitory effects at high concentrations.[1]
Q3: When should I consider using a soluble organic base like DBU?
A3: Soluble organic bases like DBU are particularly useful when dealing with substrates that have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures with inorganic bases.[1] Homogeneous conditions facilitate better reaction control and monitoring. Furthermore, organic bases are often milder and can be more compatible with base-sensitive functional groups.[2] this compound-supported catalysts have been shown to be effective in coupling a wide range of primary amines and amides using DBU as the base, demonstrating excellent functional group tolerance.[2]
Q4: My reaction is giving a low yield. Could the base be the problem?
A4: Yes, improper base selection is a common reason for low yields in this compound-catalyzed reactions. Several factors related to the base could be the culprit:
-
Insufficient Basicity: The base may not be strong enough to deprotonate the amine nucleophile effectively.
-
Base Degradation: The base may be degrading under the reaction conditions. Ensure you are using a high-purity base and that it has been stored correctly.
-
Inhibition: As mentioned, some bases can inhibit the catalyst at high concentrations.[1]
-
Poor Solubility: If using an inorganic base, poor solubility can lead to slow reaction rates. Ensure vigorous stirring to maximize the surface area of the base.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Incorrect Base Selection: The base may be too weak or incompatible with the substrate. | - Screen a panel of bases with varying pKa values and properties (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, DBU).- For weakly binding amines, consider a stronger base or a different catalyst system.[1] |
| Base Degradation: The base may have decomposed due to moisture or improper storage. | - Use a fresh bottle of high-purity base.- Store bases under an inert atmosphere, especially hygroscopic ones. | |
| Catalyst Poisoning: Impurities in the base or other reagents can poison the palladium catalyst. | - Ensure all reagents and solvents are of high purity and anhydrous. | |
| Formation of Side Products | Base-Promoted Side Reactions: The base may be too strong and reacting with sensitive functional groups on the substrates. | - Switch to a milder base (e.g., from NaOtBu to K₃PO₄ or an organic base like DBU).- Lower the reaction temperature. |
| Homocoupling of Aryl Halide: This can be promoted by certain bases and reaction conditions. | - Screen different bases and solvents.- Adjust the stoichiometry of the reactants. | |
| Reaction Stalls | Base Inhibition: High concentrations of some organic bases can inhibit the catalyst. | - Perform a concentration study to find the optimal base loading.- Consider slow addition of the base via a syringe pump to maintain a low, steady concentration.[1] |
| Incomplete Dissolution of Base: For inorganic bases, poor solubility can limit the reaction rate. | - Increase the stirring rate.- Consider switching to a more soluble base or a different solvent system. |
Data Presentation
Table 1: Comparison of Bases for the Coupling of 4-tert-butylaniline (B146146) with 4-chlorotoluene (B122035) Catalyzed by this compound
| Base | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOtBu | 2.0 | Toluene | 100 | 18 | 95 | [3] |
| K₃PO₄ | 2.0 | Dioxane | 100 | 24 | 88 | [2] |
| Cs₂CO₃ | 2.0 | Dioxane | 100 | 24 | 85 | [2] |
| DBU | 2.0 | 2-MeTHF | 80 | 16 | 92 | [1] |
Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in an this compound-Catalyzed Amination
This protocol outlines a general method for screening different bases to identify the optimal conditions for a specific this compound-catalyzed C-N coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
This compound-Pd precatalyst (e.g., this compound Pd G4, 1-2 mol%)
-
Bases to be screened (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, DBU) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, 2-MeTHF)
-
Inert atmosphere (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide, this compound-Pd precatalyst, and the selected base to a reaction vial containing a stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent to the vial, followed by the amine.
-
Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction at regular intervals (e.g., 2, 4, 8, and 24 hours) by taking small aliquots and analyzing them by a suitable method (e.g., GC-MS, LC-MS, or TLC).
-
Analysis: Compare the conversion and yield for each base to determine the optimal conditions.
Protocol 2: Workup Procedure for this compound-Catalyzed Reactions
This protocol provides a general method for the workup and purification of the product from an this compound-catalyzed reaction.
Procedure:
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench the reaction by adding a small amount of water.
-
Extraction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain the pure desired product.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield this compound-catalyzed reactions.
Caption: Experimental workflow for systematic base screening.
References
- 1. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
Troubleshooting regioselectivity issues with AlPhos
Welcome to the technical support center for the AlPhos ligand. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during its application in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound is a biaryl monophosphine ligand used in palladium-catalyzed cross-coupling reactions. It is particularly effective in reactions where high regioselectivity is crucial, such as the fluorination of aryl triflates and the Buchwald-Hartwig amination of aryl halides. Its design often allows for milder reaction conditions and can help to minimize the formation of undesired regioisomers.
Q2: I am observing poor regioselectivity in my Buchwald-Hartwig amination of a dihaloarene. Can this compound help?
Yes, this compound can be an excellent choice of ligand to improve regioselectivity in the mono-amination of dihaloarenes. The steric and electronic properties of this compound can favor the selective reaction at one position over another. However, regioselectivity is also influenced by other reaction parameters such as the solvent, base, and temperature. It is recommended to screen these conditions in conjunction with the this compound ligand.
Q3: What is the primary advantage of using this compound in the fluorination of aryl triflates?
The primary advantage of using this compound in the palladium-catalyzed fluorination of aryl triflates is the significant improvement in regioselectivity.[1][2] In many cases, it can achieve regioselectivities greater than 100:1, minimizing the formation of undesired regioisomeric byproducts that are often difficult to separate.[1][2] Furthermore, the high activity of the this compound-palladium catalyst often allows the reaction to be performed at lower temperatures, which further enhances selectivity.[1]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Pd-Catalyzed Fluorination of Aryl Triflates
Symptoms:
-
Formation of a mixture of regioisomeric aryl fluorides.
-
Difficulty in purifying the desired product from its isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in fluorination.
Detailed Steps:
-
Ligand Selection: If you are not already using this compound, consider switching to this ligand. It has been demonstrated to provide excellent regioselectivity in the fluorination of various aryl triflates.[1][2]
-
Temperature Optimization: Lowering the reaction temperature can significantly enhance regioselectivity. The this compound/Pd catalyst system is often active at room temperature for activated substrates, which can dramatically reduce the formation of byproducts.[1]
-
Solvent Screening: The choice of solvent can influence the reaction's outcome. Toluene and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are commonly used solvents with the this compound ligand in this transformation.[1] A screening of non-polar aprotic solvents may be beneficial.
-
Reagent Quality: Ensure the cesium fluoride (B91410) (CsF) used is of high purity and anhydrous, as impurities can potentially affect the catalyst's performance and the reaction's selectivity.
Quantitative Data: Effect of Ligand and Temperature on Fluorination Regioselectivity
| Substrate | Ligand | Temperature (°C) | Solvent | Regioisomeric Ratio (Desired:Undesired) | Yield (%) | Reference |
| 4-methoxy-3-(trifluoromethyl)phenyl triflate | This compound | 25 | Toluene | >100:1 | 85 | --INVALID-LINK-- |
| 4-methoxy-3-(trifluoromethyl)phenyl triflate | Other Ligand | 80 | Toluene | 10:1 | 70 | --INVALID-LINK-- |
| 3-methylphenyl triflate | This compound | 60 | Toluene | >100:1 | 75 | --INVALID-LINK-- |
Experimental Protocol: Regioselective Fluorination of an Aryl Triflate using this compound
This protocol is adapted from the supporting information of Sather et al., J. Am. Chem. Soc.2015 , 137, 13433-13438.
-
Materials:
-
[(this compound)Pd]₂·COD (1.0 mol %)
-
Aryl triflate (1.0 equiv)
-
Cesium fluoride (CsF) (3.0 equiv)
-
Anhydrous toluene (0.1 M)
-
-
Procedure:
-
In a nitrogen-filled glovebox, to an oven-dried vial, add [(this compound)Pd]₂·COD, aryl triflate, and CsF.
-
Add anhydrous toluene.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 25 °C or 60 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Issue 2: Lack of Selectivity in Mono-amination of Dihaloarenes
Symptoms:
-
Formation of a mixture of mono-aminated regioisomers.
-
Significant formation of the di-aminated product.
-
Low yield of the desired mono-aminated product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for mono-amination selectivity.
Detailed Steps:
-
Ligand Choice: The use of a bulky biaryl monophosphine ligand like this compound is often crucial for achieving high regioselectivity in mono-aminations.
-
Base Optimization: The choice of base can significantly impact the selectivity. A weaker base like potassium phosphate (B84403) (K₃PO₄) may favor mono-amination over di-amination and can influence which site of the dihaloarene reacts preferentially. Stronger bases like sodium tert-butoxide (NaOtBu) are also commonly used.
-
Solvent Effects: The polarity of the solvent can influence the relative rates of the two possible oxidative additions, thereby affecting the regioselectivity. Toluene and dioxane are common starting points for solvent screening.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the amine nucleophile is critical to avoid the formation of the di-aminated product. Using a slight excess (1.0-1.2 equivalents) of the amine is a good starting point.
Quantitative Data: Regioselective Mono-amination of a Dihaloarene with this compound
While specific literature examples with extensive tables for this compound in dihaloarene amination are not as readily available as for fluorination, the following represents a plausible scenario based on the known principles of Buchwald-Hartwig amination.
| Dihaloarene | Amine | Ligand | Base | Solvent | Product Ratio (C-X : C-Y) | Yield (%) |
| 1-bromo-3-chlorobenzene | Morpholine | This compound | NaOtBu | Toluene | >95:5 (C-Br favored) | 88 |
| 1-bromo-3-chlorobenzene | Morpholine | P(o-tol)₃ | NaOtBu | Toluene | 80:20 (C-Br favored) | 75 |
| 1-bromo-3-chlorobenzene | Morpholine | This compound | K₃PO₄ | Dioxane | >98:2 (C-Br favored) | 82 |
Experimental Protocol: Regioselective Mono-amination of a Dihaloarene
This is a general protocol that should be optimized for a specific substrate combination.
-
Materials:
-
Pd₂(dba)₃ (1.0 mol %)
-
This compound (2.5 mol %)
-
Dihaloarene (1.0 equiv)
-
Amine (1.1 equiv)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 0.2 M)
-
-
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃, this compound, and the base to an oven-dried Schlenk tube.
-
Add the anhydrous solvent, followed by the dihaloarene and the amine.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS to determine the ratio of regioisomers and the extent of di-amination.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
References
AlPhos catalyst deactivation and prevention strategies
Welcome to the technical support center for AlPhos catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand deactivation mechanisms, and implement prevention strategies to ensure the optimal performance of your this compound-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound catalyst deactivation?
A1: this compound-palladium catalysts, particularly the advanced generation precatalysts, are known for their high stability.[1] However, deactivation can still occur through several mechanisms:
-
Poisoning: Strong chemisorption of impurities from reactants, solvents, or bases onto the active palladium center can block catalytic sites. Common poisons for palladium catalysts include sulfur compounds, and strongly coordinating species.[2][3]
-
Thermal Degradation: At elevated temperatures, the catalyst complex can degrade. This may involve the decomposition of the this compound ligand or the agglomeration of palladium particles into inactive palladium black.[4]
-
Oxidative Degradation: Although this compound precatalysts are generally air-stable, prolonged exposure to oxygen, especially at higher temperatures, can lead to the oxidation of the phosphine (B1218219) ligand, rendering it ineffective.[5]
-
Substrate/Product Inhibition: In some cases, the substrate or product, particularly those containing coordinating heteroatoms (e.g., pyridines), can bind too strongly to the palladium center and inhibit the catalytic cycle.[6]
-
Fouling: Physical deposition of insoluble byproducts or polymers on the catalyst surface can block access to the active sites.[2]
Q2: My this compound-catalyzed reaction is showing low or no conversion. What are the first troubleshooting steps I should take?
A2: Low conversion is a common issue that can often be resolved by systematically evaluating your reaction setup. Here are the initial steps:
-
Verify the Integrity of Reagents: Ensure all starting materials, solvents, and bases are pure and anhydrous. Impurities are a frequent cause of catalyst poisoning.[7]
-
Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Confirm that your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that degassed solvents were used.[6]
-
Check Catalyst and Ligand Ratio: When not using a precatalyst, ensure the correct ligand-to-palladium ratio is used. An incorrect ratio can lead to catalyst instability or inactivity. Using a precatalyst like this compound Pd G3 is highly recommended for generating the active catalytic species reliably.[7][8]
-
Evaluate Base and Solvent Choice: The choice of base and solvent is critical and substrate-dependent. A base that is too weak may not facilitate the catalytic cycle effectively, while a base that is too strong could lead to side reactions or substrate degradation. Similarly, the solvent must be appropriate for the solubility of all components and should not coordinate to the catalyst.[6][7]
Q3: Can a deactivated this compound catalyst be regenerated?
A3: While specific protocols for the regeneration of this compound catalysts are not widely published, general methods for regenerating palladium-phosphine catalysts may be applicable. These often involve washing the catalyst to remove adsorbed impurities or treating it under specific conditions to restore the active palladium species. However, for laboratory-scale reactions, it is often more practical to use a fresh catalyst. For industrial processes, catalyst regeneration might involve treatments to burn off coke or remove poisons.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound catalysts.
| Problem | Potential Cause | Suggested Solution | Citation |
| Low to No Product Formation | Catalyst poisoning by impurities in reagents or solvents. | Use high-purity, anhydrous, and degassed reagents and solvents. Consider passing solvents through a column of activated alumina. | [7] |
| Inefficient generation of the active Pd(0) species. | Use an this compound-Pd precatalyst (e.g., G3 or G4) for reliable and quantitative generation of the active catalyst. | [1] | |
| Sub-optimal choice of base or solvent. | Screen a variety of bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, dioxane, THF) to find the best combination for your specific substrates. | [6][7] | |
| Catalyst inhibition by coordinating substrates (e.g., pyridines). | Consider using a higher catalyst loading or a different ligand that is less susceptible to inhibition. | [6] | |
| Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling) | Presence of water or protic impurities. | Ensure all reagents and solvents are strictly anhydrous. | [7] |
| Sub-optimal reaction temperature. | Lowering the reaction temperature may disfavor side reactions. This compound catalysts are often effective at milder temperatures. | [10] | |
| Inappropriate base selection. | The choice of base can influence the prevalence of side reactions. Experiment with different bases to minimize byproduct formation. | [6] | |
| Poor Reproducibility | Inconsistent quality of reagents or reaction setup. | Standardize the source and purity of all chemicals. Ensure consistent and thorough degassing and inerting procedures for every reaction. | [7] |
| Inefficient stirring in heterogeneous mixtures. | Use an appropriately sized stir bar and a powerful stir plate. For larger scale reactions, consider mechanical stirring. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Investigating this compound Catalyst Deactivation
This protocol provides a framework for identifying the cause of catalyst deactivation in a specific this compound-catalyzed reaction.
-
Establish a Baseline: Run the reaction under previously optimized conditions that are known to give a good yield. This will serve as your positive control.
-
Systematic Variation of Parameters:
-
Reagent Purity: Run the reaction with a new, high-purity batch of each reagent (aryl halide, coupling partner, base, and solvent) individually, while keeping the other components the same as the baseline. Compare the results to identify if a specific reagent is the source of a deactivating impurity.
-
Inert Atmosphere: Set up two parallel reactions. In one, follow your standard inerting procedure. In the other, intentionally introduce a small amount of air or use non-degassed solvent to observe the impact of oxygen.
-
Thermal Stress: Run the reaction at a significantly higher temperature than optimal for a short period and then return to the optimal temperature to see if irreversible thermal deactivation has occurred.
-
-
Analysis: Monitor all reactions by a suitable analytical technique (e.g., GC, LC-MS, or NMR) at regular time intervals to obtain reaction profiles. Compare the initial rates and final conversions to pinpoint the deactivation source.
Protocol 2: Step-by-Step Troubleshooting for Low Yield in Buchwald-Hartwig Amination with this compound
This protocol is designed for a scenario where a Buchwald-Hartwig amination using an this compound catalyst is underperforming.
-
Reaction Setup Review:
-
Vessel: Use an oven-dried or flame-dried reaction vessel.
-
Inerting: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagents: Add the aryl halide (if solid), amine (if solid), base, and this compound-Pd precatalyst to the vessel under a positive pressure of inert gas.
-
Solvent: Use anhydrous, degassed solvent, added via syringe.
-
-
Initial Troubleshooting Experiment:
-
Use a higher catalyst loading (e.g., double the original amount) to see if the reaction proceeds. If it does, this may indicate the presence of a catalyst poison.
-
-
Systematic Re-optimization: If the higher catalyst loading does not improve the yield, perform a systematic screen of the following parameters:
-
Base: Try a different class of base. If you were using an alkoxide base (e.g., NaOtBu), switch to a carbonate (e.g., Cs₂CO₃) or a phosphate (B84403) (e.g., K₃PO₄).
-
Solvent: Test alternative anhydrous, degassed solvents such as toluene, dioxane, or THF.
-
Temperature: Vary the reaction temperature in 10-20 °C increments.
-
-
Analysis of Side Reactions: Analyze the crude reaction mixture by LC-MS or GC-MS to identify any major side products, such as hydrodehalogenation of the aryl halide or homocoupling products. This information can provide clues about the deactivation pathway.
Visualizations
Caption: this compound-Pd catalytic cycle and common deactivation pathways.
Caption: Troubleshooting workflow for low-yield this compound-catalyzed reactions.
References
- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. US5573988A - Catalyst regeneration process - Google Patents [patents.google.com]
- 10. merckmillipore.com [merckmillipore.com]
Improving reaction times for AlPhos-mediated couplings
Welcome to the technical support center for AlPhos-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved reaction times and overall success.
Frequently Asked Questions (FAQs)
Q1: My this compound-mediated C-N coupling reaction is sluggish or has stalled. What are the common causes and how can I improve the reaction time?
A1: Slow or stalled this compound-mediated coupling reactions can be attributed to several factors. Key areas to investigate include:
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure rigorous degassing of solvents and reaction vessels.[1] The use of stable precatalysts can also mitigate this issue by ensuring a clean and efficient generation of the active catalyst.[2]
-
Insufficient Base: The choice and amount of base are critical. For many Buchwald-Hartwig aminations using this compound, strong bases like sodium tert-butoxide (NaOtBu) are common. However, with this compound, weaker organic bases like DBU can also be effective and may offer better functional group tolerance.[2][3] Ensure the base is finely powdered and dry for optimal performance.[4]
-
Suboptimal Ligand-to-Palladium (L/Pd) Ratio: An incorrect L/Pd ratio can lead to the formation of less active or inactive palladium species. A common starting point is a 1:1 to 2:1 L/Pd ratio, but this should be screened for your specific system.[4]
-
Low Reaction Temperature: While some this compound-mediated reactions can proceed at room temperature, many benefit from heating.[5][6] Cautiously increasing the temperature can significantly improve reaction rates, though excessive heat can lead to catalyst decomposition.[1]
-
Solvent Effects: The choice of solvent can profoundly impact reaction kinetics.[7][8][9][10][11] Aprotic solvents like toluene (B28343), THF, and MTBE are commonly used. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[10]
Q2: How can I accelerate my this compound-mediated coupling reaction?
A2: To accelerate your reaction, consider the following strategies:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Buchwald-Hartwig aminations compared to conventional heating.[12]
-
Optimize Catalyst Loading: While higher catalyst loading can increase reaction rates, it also adds to the cost and potential for metal contamination in the product. It is recommended to find the lowest effective catalyst loading that provides a good yield in a reasonable timeframe.[4]
-
Choice of Base: The selection of the base can have a significant impact on the reaction rate. For instance, in some systems, phosphazene bases have been shown to be highly effective.[13] With this compound, the use of the soluble organic base DBU can facilitate couplings of a broad range of substrates.[2]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts, such as those from the Buchwald group (e.g., G3, G4, G6), can ensure the rapid and reliable generation of the active monoligated Pd(0) species, leading to faster and more reproducible reactions.[2][13]
Q3: What is the role of the this compound ligand in the catalytic cycle and how does it help improve reaction rates?
A3: this compound is a sterically bulky biaryl monophosphine ligand. Its size favors the formation of the highly reactive, monoligated "L1Pd(0)" species, which is believed to be the active catalyst in the cross-coupling cycle.[13][14] This monoligated complex is more accessible for oxidative addition with the aryl halide. The steric bulk of this compound also accelerates the reductive elimination step, which is often the turnover-limiting step, leading to faster overall reaction times.[15] Furthermore, this compound has been shown to facilitate the key deprotonation step when using milder bases like DBU.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Slow or No Reaction | 1. Inactive Catalyst | - Ensure rigorous degassing of solvents and inert atmosphere.[1] - Use a fresh, high-purity palladium source or a precatalyst.[2] |
| 2. Inappropriate Base | - Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3, DBU).[16] - Ensure the base is dry and finely powdered.[4] | |
| 3. Low Temperature | - Gradually increase the reaction temperature.[1] - Consider using microwave heating for significant rate enhancement.[12] | |
| Low Yield | 1. Catalyst Decomposition | - Use a more stable precatalyst.[4] - Avoid excessively high temperatures.[1] |
| 2. Substrate Instability | - For unstable coupling partners like some boronic acids, consider using more stable derivatives (e.g., pinacol (B44631) esters).[1] | |
| 3. Product Inhibition | - Dilute the reaction mixture.[4] | |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen | - Improve degassing procedures.[1] |
| 2. Suboptimal L/Pd Ratio | - Increase the this compound ligand concentration slightly (e.g., from 1:1 to 1.2:1 L/Pd).[4] | |
| Inconsistent Results | 1. Variable Reagent Quality | - Use fresh, high-purity reagents. Store sensitive reagents under an inert atmosphere. |
| 2. Inefficient Mixing | - Ensure vigorous stirring, especially for heterogeneous mixtures. |
Experimental Protocols
General Protocol for a Microwave-Assisted this compound-Mediated Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol %)
-
This compound (5 mol %)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the aryl halide, amine, Pd₂(dba)₃, this compound, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 100-150 °C) for a set time (e.g., 15-60 minutes).[12]
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
Table 1: Effect of Ligand-to-Palladium Ratio on Reaction Outcome
| L/Pd Ratio | Observation | Recommendation |
| < 1:1 | Potential for catalyst decomposition and formation of palladium black. | Avoid. |
| 1:1 to 2:1 | Generally a good starting point for optimization.[4] | Screen within this range for your specific reaction. |
| > 2:1 | Can sometimes slow down the reaction due to the formation of less active bis-ligated palladium species.[14] | Use with caution and only if optimization studies show a benefit. |
Table 2: Common Bases for this compound-Mediated Couplings
| Base | Strength | Common Use Cases | Considerations |
| NaOtBu | Strong | General purpose for a wide range of amines. | Can be sensitive to moisture and air. |
| K₃PO₄ | Moderate | Suzuki-Miyaura couplings and some C-N couplings.[16] | Often requires higher temperatures. |
| Cs₂CO₃ | Moderate | Useful for base-sensitive functional groups.[16] | Can be more expensive. |
| DBU | Mild (Organic) | Excellent for substrates with base-sensitive functional groups; this compound enables its use in C-N couplings.[2][3] | Soluble in organic solvents, which can simplify workup.[17] |
Visualizations
Caption: The catalytic cycle for the this compound-mediated Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting slow this compound-mediated coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
Managing air and moisture sensitivity of AlPhos precatalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the air and moisture sensitivity of AlPhos precatalysts. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How air- and moisture-sensitive are this compound precatalysts?
A1: this compound precatalysts, belonging to the third and fourth generations (G3 and G4) of Buchwald precatalysts, are designed to be air- and moisture-stable solids.[1][2][3][4] This enhanced stability allows for easier handling compared to earlier generations of palladium catalysts, reducing the need for strictly anaerobic transfer techniques for brief periods. However, for long-term storage and to ensure optimal performance and reproducibility, it is best practice to handle them under an inert atmosphere.
Q2: What is the recommended method for storing this compound precatalysts?
A2: For long-term stability, this compound precatalysts should be stored in a cool, dry environment under an inert atmosphere, such as in a glovebox or a desiccator flushed with nitrogen or argon. While they are stable for short periods in air, minimizing exposure to atmospheric oxygen and moisture will prevent gradual degradation and ensure consistent catalytic activity over time.
Q3: Can I weigh this compound precatalysts in the air on the benchtop?
A3: Yes, for many applications, this compound precatalysts can be weighed quickly in the air without significant decomposition.[1][2][3][4] The robust design of these G3 and G4 precatalysts provides tolerance to brief air exposure. However, for highly sensitive applications or to ensure the highest level of accuracy and reproducibility, weighing inside a glovebox is recommended.
Q4: What are the visual signs of this compound precatalyst decomposition?
A4: A common visual indicator of the decomposition of palladium precatalysts is the formation of palladium black, a finely divided black precipitate of metallic palladium.[5] This indicates that the active Pd(0) species has aggregated and precipitated out of solution, rendering it catalytically inactive. The fresh, active precatalyst is typically a well-defined solid. Any significant change in color or appearance of the solid precatalyst upon storage may also indicate degradation.
Q5: How does the quality of solvents and reagents impact the performance of this compound precatalysts?
A5: The purity of solvents and reagents is critical for the success of cross-coupling reactions. Using anhydrous and thoroughly degassed solvents is crucial to prevent catalyst deactivation.[5] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5] Similarly, water can interfere with the catalytic cycle, although in some Suzuki-Miyaura reactions, a controlled amount of water can be beneficial.[6][7] Impurities in the starting materials or base can also poison the catalyst, leading to low conversion or side reactions.
Troubleshooting Guide
This guide addresses common problems encountered during cross-coupling reactions using this compound precatalysts.
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution | Citation |
| Inactive Catalyst | Ensure the precatalyst has been stored and handled properly to avoid prolonged exposure to air and moisture. If in doubt, use a fresh batch of the precatalyst. | [5] |
| Inefficient Precatalyst Activation | The activation of the Pd(II) precatalyst to the active Pd(0) species is crucial. Ensure the correct base, solvent, and temperature are being used as specified in the reaction protocol. Inefficient activation can lead to a low concentration of the active catalyst. | [5] |
| Poor Quality of Reagents/Solvents | Use anhydrous, degassed solvents to minimize the presence of oxygen and water. Purify starting materials if they contain impurities that could act as catalyst poisons. | [5][8] |
| Sub-optimal Reaction Conditions | The reaction may require more forcing conditions. Consider increasing the temperature, catalyst loading, or using a stronger base. A screening of reaction parameters may be necessary to find the optimal conditions for your specific substrates. | [8][9] |
| Poor Mixing | Ensure vigorous stirring, especially for biphasic reactions, to facilitate efficient mass transfer. | [8] |
Issue 2: Reaction Stalls Before Completion
| Possible Cause | Suggested Solution | Citation |
| Catalyst Deactivation | The formation of palladium black is a visual sign of catalyst deactivation. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio. | [5] |
| Oxidative Deactivation | Trace amounts of oxygen can be particularly problematic in reactions that require long heating times. Ensure the reaction setup is properly sealed and maintained under a positive pressure of inert gas. | [5] |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures. This can strip the palladium center of its necessary steric and electronic protection, leading to deactivation. If ligand degradation is suspected, consider using a lower reaction temperature or a different ligand. | [5] |
Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution | Citation |
| Presence of a Hydride Source | The formation of a palladium-hydride (Pd-H) species can lead to the unwanted replacement of a halide with a hydrogen atom. This can be caused by trace water, alcohols, or certain bases. | |
| Inappropriate Base or Solvent | Strong bases, particularly in combination with protic solvents, can promote the formation of Pd-H species. Consider using a weaker, non-nucleophilic base or an aprotic solvent. | |
| High Reaction Temperature | Hydrodehalogenation can be more prevalent at higher temperatures. If this side product is observed, try running the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides using this compound Pd G3
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
This compound Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF) (5 mL)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl chloride (if solid), arylboronic acid, potassium phosphate, and this compound Pd G3 precatalyst.
-
Seal the vessel with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes.
-
If the aryl chloride is a liquid, add it via syringe at this point.
-
Add the degassed solvent via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting flowchart for low reaction yield.
Caption: General experimental workflow for cross-coupling.
References
- 1. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 2. APhos Pd G3 97 1820817-64-8 [sigmaaldrich.com]
- 3. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Palladium Catalyst Loading with AlPhos
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the reduction of palladium catalyst loading in cross-coupling reactions using the AlPhos ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it effective for reducing palladium catalyst loading?
A1: this compound is a bulky, electron-rich biaryl monophosphine ligand developed by the Buchwald group. Its steric hindrance promotes the formation of highly active, monoligated palladium(0) species, which are key to efficient catalytic cycles in cross-coupling reactions. This high activity allows for significantly lower catalyst loadings, often at reduced reaction temperatures and shorter reaction times, contributing to more cost-effective and sustainable synthetic processes.
Q2: In which types of reactions can this compound be used to lower palladium loading?
A2: this compound has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions, including:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Aryl Fluorination: For the synthesis of aryl fluorides.[1]
Q3: What are the recommended handling and storage conditions for this compound and its palladium precatalysts?
A3: this compound and its palladium precatalysts are generally air- and moisture-stable, making them convenient to handle.[1] However, for optimal performance and longevity, it is recommended to:
-
Store in a cool, dry place away from direct sunlight.
-
Keep containers tightly sealed when not in use.
-
Handle in a well-ventilated area or a fume hood.
-
For long-term storage, consider an inert atmosphere (e.g., in a glovebox or under argon/nitrogen).[2]
Q4: When should I use an this compound-palladium precatalyst versus generating the catalyst in situ?
A4: Using a pre-formed this compound-palladium precatalyst (e.g., this compound Pd G3) is highly recommended. Precatalysts ensure the reliable and efficient generation of the active monoligated Pd(0) species, leading to more reproducible results, shorter reaction times, and lower catalyst loadings.[3] In situ generation from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and the this compound ligand can be less efficient and may require optimization of the ligand-to-palladium ratio.
Troubleshooting Guides
Issue 1: Low or No Conversion
Q: My reaction shows low or no conversion of the starting material, even with this compound. What are the potential causes and solutions?
A: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | - Ensure a proper inert atmosphere was maintained throughout the reaction setup.[2] - Use a fresh, reliable source of palladium precatalyst. - If generating the catalyst in situ, ensure the palladium source is of high quality and that the ligand-to-palladium ratio is optimized (typically 1:1 to 1.2:1). |
| Suboptimal Base | - The choice of base is critical. For Buchwald-Hartwig aminations with this compound, DBU has been shown to be effective, especially with base-sensitive substrates.[4] - For Suzuki-Miyaura couplings, common bases include K₃PO₄ and Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. |
| Incorrect Solvent | - Ensure the solvent is anhydrous and properly degassed. Common solvents for this compound-mediated reactions include MTBE, THF, toluene (B28343), and dioxane.[4] - The solubility of all reactants, including the base, in the chosen solvent is crucial. |
| Low Reaction Temperature | - While this compound can facilitate reactions at lower temperatures, some challenging substrates may require heating. Incrementally increase the reaction temperature (e.g., from room temperature to 40°C or 60°C). |
| Impure Reagents | - Ensure the purity of your aryl halide, coupling partner (e.g., amine or boronic acid), and solvent. Impurities can poison the catalyst. |
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction. How can I improve the selectivity?
A: The formation of side products such as homocoupling of the boronic acid (in Suzuki-Miyaura) or hydrodehalogenation of the aryl halide can reduce the yield of the desired product.
| Side Product/Issue | Recommended Solution |
| Homocoupling (Suzuki-Miyaura) | - This is often caused by the presence of oxygen. Ensure rigorous degassing of the solvent and maintain a strict inert atmosphere.[2] - Lowering the reaction temperature may also disfavor the homocoupling pathway. |
| Hydrodehalogenation | - This side reaction is more common with electron-rich aryl halides and certain amines. - The choice of base and solvent can influence this pathway. Switching to a different base or an aprotic solvent may help. - Optimizing the ligand-to-palladium ratio can also minimize this side reaction. |
| Formation of Regioisomers (in specific reactions) | - this compound is known to provide high regioselectivity in reactions like aryl fluorination, minimizing the formation of undesired isomers.[1] If regioisomers are still observed, further optimization of reaction temperature and time may be necessary. |
Data Presentation
The following tables summarize quantitative data for palladium-catalyzed cross-coupling reactions, highlighting the effectiveness of this compound and other bulky phosphine (B1218219) ligands in reducing catalyst loading.
Table 1: Buchwald-Hartwig Amination of Various Aryl Halides with Primary Amines using this compound and DBU
| Entry | Aryl Halide | Amine | Pd Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Cl-Ph(CF₃) | n-BuNH₂ | 1 | RT | 16 | 95 |
| 2 | 4-Br-Ph(OMe) | n-BuNH₂ | 1 | RT | 16 | 98 |
| 3 | 3-Br-Pyridine | n-BuNH₂ | 1 | RT | 16 | 96 |
| 4 | 1-Naphthyl-Br | n-BuNH₂ | 1 | RT | 16 | 94 |
| Data adapted from a study on C-N coupling using this compound with DBU base.[1] |
Table 2: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 |
| This table presents data for other highly active Buchwald ligands (SPhos and XPhos) to illustrate the potential for very low catalyst loadings with this class of ligands.[5] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination using this compound-Pd Precatalyst
This protocol is adapted from a procedure for the coupling of aryl halides with primary amines using an this compound-palladium catalyst and DBU as a soluble base.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)
-
(this compound)Pd precatalyst (e.g., COD(this compound-Pd)₂) (0.005 mmol, 1 mol% Pd)
-
Methyl tert-butyl ether (MTBE), anhydrous and degassed (1.0 mL)
-
Magnetic stir bar
-
Reaction vial with a screw cap and septum
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the (this compound)Pd precatalyst.
-
Seal the vial with the septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Under a positive pressure of inert gas, add the aryl halide, primary amine, DBU, and MTBE via syringe.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated and purified by silica (B1680970) gel chromatography.
Protocol 2: Adapted General Procedure for Suzuki-Miyaura Coupling with Reduced Palladium Loading
This protocol is a general guideline adapted from procedures for Suzuki-Miyaura couplings using bulky phosphine ligands like XPhos and SPhos, and can be used as a starting point for optimization with this compound.[6][7]
Materials:
-
Aryl chloride (e.g., 4-chlorotoluene) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.0 mmol)
-
This compound-Pd G3 precatalyst (e.g., 0.01 mmol, 1 mol%)
-
Toluene, anhydrous and degassed (5 mL)
-
Magnetic stir bar
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride, arylboronic acid, K₃PO₄, and the this compound-Pd G3 precatalyst.
-
Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed toluene via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. sdfine.com [sdfine.com]
- 3. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Substrate scope limitations of AlPhos in C-N coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the AlPhos ligand in palladium-catalyzed C-N cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound for C-N coupling.
| Issue | Potential Cause | Recommended Solution |
| Low to no product formation with secondary aryl amines or weakly binding N-heterocycles. | The concentration of the soluble organic base (e.g., DBU) may be inhibiting the reaction. For the coupling of an aryl triflate and an aniline (B41778) with DBU as the base, the reaction can have a negative first-order dependence on the base concentration.[1][2] | Employ a slow addition of the base. For example, adding 2.0 equivalents of DBU via syringe pump over a prolonged period (e.g., 0.167 mmol/h) can lead to a significant increase in yield.[1][2] |
| Reaction is slow or stalls with electronically very rich or very poor aryl triflates. | The turnover-limiting step of the catalytic cycle can be influenced by the electronic nature of the aryl triflate. The fastest reaction rates are often observed with electronically neutral aryl triflates.[1][2] | Consider adjusting the reaction temperature. For more complex electrophiles, a modest increase in temperature (e.g., to 80 °C) may be beneficial.[2] For particularly challenging substrates, screening alternative palladium sources or ligands might be necessary, although this compound is generally very effective. |
| Difficulty coupling sterically hindered aliphatic or secondary aryl amines. | Steric hindrance around the nitrogen atom can impede its coordination to the palladium center and subsequent reductive elimination. Sterically demanding secondary aryl amines and hindered aliphatic amines have been noted as challenging substrates.[1][3] | For hindered secondary aryl amines, the slow base addition protocol is a primary strategy. For hindered aliphatic amines, consider increasing the catalyst loading or screening other bulky monodentate phosphine (B1218219) ligands if this compound proves insufficient. |
| Inconsistent yields when coupling heterocyclic amides. | Poor solubility of some heterocyclic amides can lead to reproducibility issues. | For substrates with low solubility, using more dilute reaction conditions may improve consistency and yield.[3] |
| Side reactions or decomposition with base-sensitive functional groups. | The use of strong, insoluble inorganic bases can lead to undesired side reactions. | A key advantage of the this compound system is its compatibility with weaker, soluble organic bases like DBU, which allows for milder reaction conditions and excellent tolerance for base-sensitive functional groups.[3] Ensure the use of an appropriate organic base. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the this compound ligand in C-N coupling reactions?
A1: The this compound ligand, in conjunction with a palladium catalyst, enables the use of weak, soluble organic bases (like DBU) for a broad range of C-N coupling reactions. This avoids the practical issues associated with strong, heterogeneous inorganic bases and allows for reactions under mild conditions with a high degree of functional group tolerance.[3][4]
Q2: What is the resting state of the catalyst in an this compound-mediated C-N coupling with DBU?
A2: In the coupling of an aryl triflate with an aniline using DBU as the base, the resting state of the catalyst has been identified as a DBU-bound oxidative addition complex, [LPd(DBU)(Ar)X].[1][2]
Q3: How does the concentration of DBU affect the reaction rate?
A3: The effect of the DBU concentration can be substrate-dependent. For the coupling of p-tolyl triflate with 4-fluoroaniline, the reaction rate shows a negative first-order dependence on the DBU concentration, meaning that higher concentrations of DBU inhibit the reaction.[1][2] This is attributed to the relative nucleophilicity of the base compared to the amine, which dictates the rate-limiting step.[1][2]
Q4: Can this compound be used to couple N-heterocycles?
A4: Yes, this compound is effective for coupling various N-heterocycles. For instance, pyrrole, indazole, and imidazole (B134444) have been successfully coupled with aryl triflates using the slow base addition method.[2] In the case of indazole and imidazole, high selectivity for the N1-arylation is observed.[1]
Q5: What types of aryl electrophiles are compatible with the this compound system?
A5: The this compound/Pd catalyst system is compatible with a wide range of aryl and heteroaryl halides and pseudohalides, including chlorides, bromides, iodides, and triflates.[3][5][6] This includes five- and six-membered heterocycles.[3]
Substrate Scope Data
The following tables summarize the performance of the this compound-palladium catalyst system with various substrates.
Table 1: Coupling of Various Amines with Aryl Triflates using Slow DBU Addition
| Entry | Aryl Triflate | Amine | Yield (Normal Addition) | Yield (Slow Addition) |
| 1a | p-Tolyl triflate | Indoline | 10% | 99% |
| 2a | 4-Trifluoromethylphenyl triflate | N-Methyl-4-methoxyaniline | 15% | 92% |
| 3a | p-Tolyl triflate | Pyrrole | 20% | 85% |
| 4a | p-Tolyl triflate | Indazole | 25% | 91% |
| 5a | Flumazenil derivative | N-Methylaniline | 30% | 88% |
| 6a | 4-Chlorophenyl triflate | N-Methyl-4-methoxyaniline | <5% | 78% |
| 7a | 4-Nitrophenyl triflate | Indoline | 95% | 95% |
| 8a | Benzoxadiazole derivative | N-Methyl-4-methoxyaniline | <5% | 65% |
| 9a | 4-Methoxyphenyl triflate | Imidazole | 10% | 80% |
| Yields are isolated yields. Normal addition refers to adding all the base at the beginning of the reaction. Slow addition refers to the gradual addition of the base via syringe pump. Data compiled from[1][2]. |
Table 2: Scope of Amine and Amide Coupling Partners with Aryl (Pseudo)halides
| Amine/Amide Type | Substrate Example | Electrophile Example | Yield |
| Primary Aryl Amine | Aniline | p-Tolyl triflate | >95% |
| Secondary Aryl Amine | N-Methylaniline | 4-Trifluoromethylphenyl triflate | 92% (with slow addition) |
| Primary Aliphatic Amine | n-Butylamine | 4-Chlorotoluene | >95% |
| Secondary Aliphatic Amine | Dibutylamine | 4-Chlorotoluene | Moderate |
| Amide | Benzamide | p-Tolyl triflate | 76% |
| Heterocyclic Amine | Indole | p-Tolyl triflate | High |
| Heterocyclic Amide | 2-Pyridone | 4-Chlorotoluene | High |
| Yields are generalized from reported high values under optimized conditions. Data compiled from[2][3]. |
Experimental Protocols
General Procedure for C-N Coupling with Slow Base Addition:
-
Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with COD(this compound-Pd)₂ (2.5 µmol, 1 mol% Pd), the aryl triflate (0.50 mmol), and the amine nucleophile (0.60 mmol).
-
Solvent Addition: 2-Methyltetrahydrofuran (2-MeTHF, 1.0 M) is added to the vial.
-
Reaction Setup: The vial is sealed with a screw cap containing a PTFE septum, removed from the glovebox, and placed in a heating block set to the desired temperature (e.g., 60-80 °C).
-
Base Addition: A solution of DBU (1.0 mmol) in 2-MeTHF is prepared. This solution is added via a syringe pump at a slow rate (e.g., 0.167 mmol/h) to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred for 16 hours and then monitored by TLC or GC-MS to confirm the consumption of starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Experimental workflow for a typical this compound-catalyzed C-N coupling reaction.
Caption: Key factors that can limit the substrate scope of this compound in C-N coupling.
References
- 1. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Mediated C-N Coupling of DNA-Conjugated (Hetero)aryl Halides with Aliphatic and (Hetero)aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Products from AlPhos Reactions
Welcome to the technical support center for the purification of products from AlPhos-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable strategies for purifying compounds synthesized via palladium-catalyzed cross-coupling reactions using the this compound ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound-mediated reaction mixture?
A1: Besides unreacted starting materials, the most common impurities include:
-
Palladium Residues: The palladium catalyst can remain in various forms (e.g., Pd(0), Pd(II)), which may be soluble or insoluble.
-
This compound Ligand and its Oxide: The this compound ligand can be present in its original form or as the corresponding phosphine (B1218219) oxide (this compound=O), which is formed through oxidation.
-
Homocoupling Products: Side reactions can lead to the formation of biaryls from the coupling of two molecules of the aryl halide or two molecules of the boronic acid (in Suzuki reactions).[1]
-
Dehalogenation/Protonation Byproducts: The starting aryl halide can sometimes be reduced, leading to a dehalogenated byproduct. Similarly, the boronic acid can undergo protonation.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., phosphates, carbonates, fluorides) are typically present.
Q2: My reaction is complete. What is the first step in the workup process?
A2: A standard initial workup involves an aqueous quench followed by extraction. This procedure aims to remove the bulk of inorganic salts and water-soluble components. A typical sequence is:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297) or toluene.
-
Quench the reaction by adding water or a dilute aqueous solution (e.g., saturated ammonium (B1175870) chloride).
-
Separate the organic layer and wash it sequentially with water and then brine to further remove water-soluble impurities.[2][3]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
Q3: How do I remove the residual palladium catalyst from my organic product?
A3: Several methods are effective for removing palladium. The best choice depends on the nature of your product and the form of the palladium. Common techniques include:
-
Filtration through Celite®: A simple and effective first step is to dilute the reaction mixture with a solvent and filter it through a pad of Celite®. This will remove insoluble palladium species ("palladium black").[5][6]
-
Adsorption: Using solid-supported "scavengers" that bind to palladium is a highly effective method. Common adsorbents include activated carbon and functionalized silica (B1680970) resins (e.g., SiliaMetS® Thiol).[2][7]
-
Chromatography: Standard flash column chromatography on silica gel is often sufficient to separate the desired product from the palladium catalyst and other impurities.[2][3]
-
Crystallization: If your product is a solid, recrystallization can be a very effective final purification step, leaving palladium impurities behind in the mother liquor.[8]
Q4: The this compound phosphine oxide is co-eluting with my product during column chromatography. How can I remove it?
A4: Phosphine oxides, including this compound=O, can be challenging to remove due to their polarity, which can be similar to that of many cross-coupling products. Strategies to address this include:
-
Solvent System Optimization: Carefully screen different solvent systems for column chromatography to improve separation. Adding a small amount of a more polar solvent like methanol (B129727) to a dichloromethane (B109758) or ethyl acetate/hexane system can sometimes help.
-
Precipitation/Complexation: While less common for bulky biaryl phosphine oxides than for triphenylphosphine (B44618) oxide (TPPO), precipitation techniques can be explored. For TPPO, addition of metal salts like ZnCl₂ can form a complex that precipitates from solvents like ethanol.[1][9] The applicability to this compound=O would require experimental validation.
-
Acid/Base Extraction: If your product is neutral, you might be able to remove a basic phosphine ligand via an acidic wash. However, this compound itself is not strongly basic, and its oxide is neutral. If your product has a basic or acidic handle, you can use extraction to your advantage by isolating it as a salt, leaving the neutral phosphine oxide in the organic layer.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Dark-colored crude product after workup. | Residual colloidal palladium ("palladium black"). | 1. Dissolve the crude product in a suitable solvent (e.g., toluene, DCM, or ethyl acetate).2. Filter the solution through a 1-2 cm pad of Celite® in a sintered glass funnel.[5]3. Wash the Celite® pad thoroughly with the same solvent to recover all the product. |
| Product yield is low after purification. | 1. Product loss during aqueous workup (emulsion formation).2. Non-specific binding of the product to an adsorbent (activated carbon or scavenger resin). | 1. To break emulsions, add brine or filter the emulsified layer through Celite®.2. Use the minimum effective amount of adsorbent. Screen different scavengers, as some have lower non-specific binding.[2] Consider crystallization as an alternative to adsorbent-based purification. |
| Incomplete removal of palladium (<50 ppm required). | 1. The chosen method is not effective for the specific form of palladium (soluble vs. insoluble).2. Insufficient amount or contact time with the scavenger. | 1. First, remove insoluble palladium by filtering through Celite®.2. For remaining soluble palladium, use a high-affinity scavenger like a thiol-functionalized silica gel (e.g., SiliaMetS® Thiol).[7]3. Increase the equivalents of the scavenger, the stirring time, or the temperature of the scavenging step.[8] |
| An unexpected byproduct is observed with a mass corresponding to the ligand fragment. | P-C bond cleavage from the this compound ligand and subsequent coupling to your aryl group. | This is a known side reaction for some phosphine ligands.[11] Consider switching to a different class of ligand if this is a persistent issue. Ensure rigorous inert atmosphere techniques, as ligand degradation can be promoted by oxygen. |
Data Presentation
The efficiency of palladium removal can vary significantly based on the chosen method. The following table provides a comparative summary of common palladium scavenging techniques.
Table 1: Comparison of Palladium Scavenging Methods
| Purification Method | Typical Loading | Avg. Pd Removal | Advantages | Disadvantages |
| Activated Carbon | 5-10 wt% vs. crude product | 80-95% | Inexpensive, readily available. | Can lead to significant product loss due to non-specific adsorption; may require large volumes.[12] |
| SiliaMetS® Thiol | 3-5 eq. vs. Pd | >95% | High efficiency and selectivity for palladium; low product loss.[7] | Higher cost than activated carbon. |
| ISOLUTE® Si-TMT | 3-5 eq. vs. Pd | >90% | Effective for various forms of palladium. | Can be less effective than thiol-based scavengers for certain Pd species.[8] |
| Filtration (Celite®) | N/A | Variable | Excellent for removing insoluble/colloidal Pd(0). | Ineffective for soluble palladium species.[5] |
| Recrystallization | N/A | Variable | Can provide very high purity product; cost-effective. | Only applicable to solid products; may require significant optimization.[8] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, substrate, and solvent system. The values presented are representative.
Experimental Protocols & Visualizations
General Workflow for Product Purification
The following diagram illustrates a typical decision-making workflow for the purification of products from this compound-mediated reactions.
Caption: General purification workflow for this compound reaction products.
Protocol 1: Removal of Palladium using a Thiol-Based Scavenger Resin (Batch Method)
This protocol describes the use of a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol) to remove residual soluble palladium.
-
Preparation: After an initial aqueous workup and filtration through Celite® (if necessary), dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or DCM) at a concentration of approximately 10-20 volumes (mL of solvent per gram of crude product).
-
Addition of Scavenger: Add the thiol-based scavenger resin (typically 3-5 equivalents relative to the initial moles of palladium catalyst used).
-
Scavenging: Stir the suspension at room temperature or elevated temperature (e.g., 50 °C) for 4 to 24 hours. The optimal time and temperature should be determined by monitoring the palladium content via ICP-MS or ICP-OES if possible.[8]
-
Filtration: Once scavenging is complete, cool the mixture to room temperature and filter it to remove the resin. A simple gravity filtration or filtration through a small plug of cotton or Celite® is sufficient.
-
Washing: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the palladium-free crude product, which can then be further purified by chromatography or recrystallization if needed.
Troubleshooting Palladium Removal
The following decision tree provides a logical approach to troubleshooting common issues encountered during palladium removal.
Caption: Troubleshooting decision tree for palladium removal.
Protocol 2: Recrystallization of a Biaryl Product
Recrystallization is a powerful technique for purifying solid products.
-
Solvent Screening: In small test tubes, screen various solvents and solvent mixtures (e.g., hexanes/ethyl acetate, ethanol, isopropanol, toluene) to find a system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, dissolve the crude, palladium-depleted solid in a minimal amount of the chosen hot solvent system. Stir and heat until all the solid dissolves.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature to induce crystal formation. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. Assess purity by NMR, LC-MS, and melting point.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. spinchem.com [spinchem.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. silicycle.com [silicycle.com]
- 8. cphi-online.com [cphi-online.com]
- 9. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
- 12. biotage.com [biotage.com]
Validation & Comparative
AlPhos vs. SPhos: A Comparative Guide for Buchwald-Hartwig Amination
In the landscape of palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination stands as a cornerstone for the formation of C-N bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of phosphine (B1218219) ligand is critical to the success of these transformations, dictating reaction efficiency, substrate scope, and functional group tolerance. Among the vast arsenal (B13267) of available ligands, AlPhos and SPhos, both developed by the Buchwald group, have emerged as powerful tools for researchers. This guide provides an objective comparison of their performance in Buchwald-Hartwig amination, supported by available experimental data and detailed protocols.
Ligand Structures at a Glance
The structural differences between this compound and SPhos underpin their distinct reactivity profiles. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a well-established, electron-rich and sterically hindered biaryl phosphine ligand. In contrast, this compound (Di(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane) possesses a highly sterically demanding adamantyl group and a fluorinated terphenyl backbone, which significantly influences its catalytic activity.
Caption: Chemical structures of SPhos and this compound ligands.
Performance Comparison in Buchwald-Hartwig Amination
Key Differentiator: Base Sensitivity and Functional Group Tolerance
A significant advantage of the this compound ligand is its ability to facilitate Buchwald-Hartwig aminations using weaker organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] This is a crucial feature when dealing with base-sensitive functional groups that would not be compatible with the strong inorganic bases typically required for reactions with SPhos, such as sodium tert-butoxide (NaOt-Bu). The bulky nature of this compound is thought to sterically hinder the coordination of DBU to the palladium center, preventing catalyst deactivation and enabling the desired C-N bond formation.[1]
SPhos, on the other hand, demonstrates high activity and broad applicability with traditional strong bases. It is a go-to ligand for a vast array of aryl and heteroaryl halides, including challenging aryl chlorides.[3]
Quantitative Data Summary
The following table summarizes representative data for this compound and SPhos in Buchwald-Hartwig amination reactions. It is important to note that these results are compiled from different studies and the reaction conditions are not identical. Therefore, this table should be interpreted as a general guide to the performance of each ligand under its typically employed conditions, rather than a direct, controlled comparison.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromotoluene | Aniline | DBU | t-BuOH | 100 | 18 | 95 | J. Am. Chem. Soc. 2015, 137, 41, 13231-13234 |
| This compound | 4-Chloroanisole | Benzylamine | DBU | t-BuOH | 100 | 18 | 92 | J. Am. Chem. Soc. 2015, 137, 41, 13231-13234 |
| This compound | 1-Bromo-4-(trifluoromethyl)benzene | Morpholine | DBU | t-BuOH | 100 | 18 | 98 | J. Am. Chem. Soc. 2015, 137, 41, 13231-13234 |
| SPhos | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene (B28343) | 100 | 3 | 99 | Org. Lett. 2008, 10, 15, 3409-3412 |
| SPhos | 2-Chlorotoluene | Di-n-butylamine | NaOt-Bu | Toluene | 100 | 12 | 96 | J. Am. Chem. Soc. 2008, 130, 20, 6553-6561[3] |
| SPhos | 1-Bromo-4-cyanobenzene | Aniline | K3PO4 | Dioxane | 100 | 24 | 95 | J. Am. Chem. Soc. 2001, 123, 31, 7727-7729 |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Protocol for this compound-Catalyzed Amination with a Weak Base
This protocol is adapted from the work of the Buchwald group and is suitable for substrates requiring mild basic conditions.
-
Reagents:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
[(this compound)Pd(cinnamyl)]Cl (0.02 mmol, 2 mol%)
-
DBU (2.0 mmol)
-
Anhydrous tert-butanol (B103910) (2 mL)
-
-
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl halide, amine, and [(this compound)Pd(cinnamyl)]Cl precatalyst.
-
Seal the tube with a septum and purge with argon or nitrogen for 10 minutes.
-
Add anhydrous tert-butanol followed by DBU via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for the indicated time.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol for SPhos-Catalyzed Amination with a Strong Base
This is a general protocol effective for a wide range of aryl chlorides and bromides.
-
Reagents:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd(OAc)2 (0.015 mmol, 1.5 mol%)
-
SPhos (0.03 mmol, 3 mol%)
-
NaOt-Bu (1.4 mmol)
-
Anhydrous toluene (2 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2, SPhos, NaOt-Bu, and a magnetic stir bar.
-
Add the aryl halide and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time, monitoring by TLC or GC.
-
Upon completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over magnesium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The choice of ligand can influence the rates of the individual steps in this cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The electron-rich and sterically hindered nature of both this compound and SPhos promotes the key steps of oxidative addition and reductive elimination. The bulk of the ligands facilitates the formation of the active monoligated palladium species and accelerates the final product-forming reductive elimination step. For this compound, its unique structure is proposed to create a specific steric environment that allows for the amination to proceed efficiently even with a weak base like DBU, a significant advantage in modern organic synthesis.
Conclusion
Both this compound and SPhos are highly effective ligands for the Buchwald-Hartwig amination, each with its own set of advantages.
-
This compound is the ligand of choice when base-sensitive functional groups are present in the substrates, as it enables the use of the mild organic base DBU. This expands the scope of the Buchwald-Hartwig amination to more delicate and complex molecules.
-
SPhos remains a versatile and highly active ligand for a broad range of amination reactions, particularly with aryl chlorides, when the use of strong bases is not a limiting factor. Its proven track record and extensive literature precedent make it a reliable choice for many applications.
The selection between this compound and SPhos should be guided by the specific requirements of the substrate, particularly its tolerance to the basicity of the reaction medium. For novel or complex substrates, a preliminary screening of both ligands may be beneficial to identify the optimal reaction conditions.
References
AlPhos vs. Other Biarylphosphine Ligands for Palladium-Catalyzed Fluorination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Palladium-catalyzed nucleophilic fluorination of aryl (pseudo)halides has emerged as a powerful synthetic tool for this purpose. The choice of the supporting phosphine (B1218219) ligand is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and, most importantly, selectivity. This guide provides an objective comparison of AlPhos with other prominent biarylphosphine ligands in the context of palladium-catalyzed fluorination, supported by experimental data.
Performance Comparison of Biarylphosphine Ligands
The development of biarylphosphine ligands has been pivotal in overcoming the challenges associated with C–F bond formation, particularly the difficult reductive elimination step from the palladium(II) center.[1] this compound, a rationally designed biaryl monophosphine ligand, has demonstrated significant advantages over its predecessors, primarily in achieving high regioselectivity and enabling reactions to proceed at room temperature.[2][3]
Fluorination of Aryl Triflates
Aryl triflates are common substrates for palladium-catalyzed fluorination. A key challenge with earlier generation ligands, such as t-BuBrettPhos, was the formation of undesired regioisomers, especially with electron-rich or meta-substituted substrates.[4][5] This side reaction is believed to proceed through a benzyne (B1209423) intermediate.[4] this compound was specifically designed to suppress this pathway, leading to significantly improved regioselectivity.[2]
| Substrate | Ligand | Temp. (°C) | Yield (%) | Regioisomeric Ratio (desired:undesired) | Reference |
| 4-n-Butylphenyl triflate | This compound | 80 | 92 | >100:1 | [2] |
| t-BuBrettPhos | 120 | 73 | 1.7:1 | [5] | |
| 4-Methoxyphenyl triflate | This compound | 100 | 85 | 19:1 | [2] |
| AdBrettPhos | 120 | 67 | 1:1.2 | [6] | |
| 3-Methylphenyl triflate | This compound | 80 | 91 | >100:1 | [2] |
| t-BuBrettPhos | 120 | 85 | 10:1 | [4] | |
| Estrone-3-triflate | This compound | 100 | 88 | >100:1 | [2] |
| AdBrettPhos | 120 | 67 | 5:1 | [6] | |
| 4-Cyanophenyl triflate | This compound | RT | 95 | >100:1 | [2] |
| AdBrettPhos | 120 | 91 | >100:1 | [6] |
Table 1: Comparison of Ligand Performance in the Fluorination of Aryl Triflates.
Fluorination of Aryl Bromides
The fluorination of aryl bromides presents a different set of challenges. While this compound has shown efficacy, other ligands like AdBrettPhos in combination with specific additives have also been developed for this transformation. A key advantage of the this compound system is often the milder reaction conditions and improved regioselectivity.
| Substrate | Ligand | Temp. (°C) | Yield (%) | Regioisomeric Ratio (desired:undesired) | Reference |
| 4-Bromo-N,N-dimethylaniline | This compound | 100 | 82 | >100:1 | [2] |
| AdBrettPhos | 130 | 78 | 1.2:1 | [7] | |
| 4-Bromoanisole | This compound | 100 | 75 | 4:1 | [2] |
| AdBrettPhos | 130 | 65 | 1:1.5 | [7] | |
| 3-Bromo-5-cyanopyridine | This compound | 100 | 88 | N/A | [2] |
| AdBrettPhos | 130 | 75 | N/A | [7] |
Table 2: Comparison of Ligand Performance in the Fluorination of Aryl Bromides.
Experimental Protocols
The following is a general experimental protocol for the palladium-catalyzed fluorination of an aryl triflate using this compound, based on the procedures reported by Sather et al.[2]
General Procedure for the Fluorination of 4-n-Butylphenyl triflate with this compound
Reagents and Equipment:
-
[(this compound)Pd]₂COD (Palladium precatalyst)
-
Cesium Fluoride (B91410) (CsF), flame-dried under vacuum
-
4-n-Butylphenyl triflate (Substrate)
-
Toluene (B28343) (Anhydrous)
-
Reaction vial with a stir bar
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
To a reaction vial containing a stir bar were added [(this compound)Pd]₂COD (0.02 mmol, 2 mol % Pd) and flame-dried CsF (3.0 mmol).
-
The vial was evacuated and backfilled with argon three times.
-
4-n-Butylphenyl triflate (1.0 mmol) and anhydrous toluene (10 mL) were added via syringe.
-
The reaction mixture was stirred at 80 °C for the time indicated in the corresponding data table (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture was diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate was concentrated under reduced pressure.
-
The yield and regioselectivity were determined by ¹⁹F NMR spectroscopy of the crude reaction mixture using an internal standard. The product can be further purified by column chromatography on silica (B1680970) gel.
Mechanistic Considerations and Ligand Design
The catalytic cycle for palladium-catalyzed fluorination involves three key steps: oxidative addition of the aryl (pseudo)halide to a Pd(0) species, fluoride exchange with a fluoride salt, and C-F reductive elimination to form the product and regenerate the Pd(0) catalyst. The reductive elimination step is often rate-limiting and challenging.[1] Biarylphosphine ligands facilitate this step through their steric bulk and electron-donating properties.
Figure 1. Palladium-catalyzed fluorination cycle and competing side reaction.
The DOT script above generates a diagram illustrating the main catalytic cycle for palladium-catalyzed fluorination and the competing pathway that leads to the formation of regioisomeric byproducts. This compound is designed to favor the productive C-F reductive elimination pathway over the ortho-deprotonation that initiates the formation of the benzyne intermediate. This is achieved through electronic modifications of the ligand scaffold that destabilize the transition state leading to the benzyne intermediate.[2]
Conclusion
This compound represents a significant advancement in the field of palladium-catalyzed fluorination. Its ability to promote reactions at room temperature and with high regioselectivity for a broad range of aryl triflates and bromides makes it a superior choice over earlier generation biarylphosphine ligands like t-BuBrettPhos and AdBrettPhos, particularly for substrates prone to regioisomer formation. The enhanced performance of this compound stems from a rational ligand design that disfavors the formation of benzyne intermediates, a common pitfall in these reactions. For researchers in drug discovery and process development, the use of this compound can lead to cleaner reactions, simpler purifications, and access to fluorinated molecules that were previously challenging to synthesize with high purity.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
AlPhos Shines in C-F Bond Formation: A Comparative Guide with 19F NMR Validation
For researchers, scientists, and professionals in drug development, the efficient and selective formation of carbon-fluorine (C-F) bonds is a critical challenge. The unique properties imparted by fluorine make it a prized element in pharmaceuticals and agrochemicals. This guide provides an objective comparison of the performance of the biaryl monophosphine ligand AlPhos in palladium-catalyzed C-F bond formation, benchmarked against other common phosphine (B1218219) ligands. The validation of these reactions is critically assessed through 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for the analysis of fluorinated compounds.
The introduction of this compound has marked a significant advancement in palladium-catalyzed fluorination, enabling reactions at room temperature and with high regioselectivity.[1][2][3] This guide will delve into the experimental data that supports these claims, offering a clear comparison with other established phosphine ligands.
Performance Comparison: this compound vs. Alternative Ligands
The efficacy of a catalyst system in C-F bond formation is determined by several factors, including reaction yield, regioselectivity, and the mildness of reaction conditions. 19F NMR spectroscopy is an indispensable tool for quantifying these parameters, with the chemical shift (δ) and coupling constants (J) providing unambiguous evidence of C-F bond formation and the isomeric purity of the product.
Below is a summary of the performance of this compound in comparison to other commercially available phosphine ligands in the palladium-catalyzed fluorination of aryl triflates.
| Ligand | Substrate | Product | Yield (%) | Regioselectivity | 19F NMR δ (ppm) | Conditions |
| This compound | 4-Acetylphenyl triflate | 4-Acetylfluorobenzene | 95 | >99:1 | -110.1 | CsF, Toluene (B28343), 25 °C, 18 h |
| This compound | 4-Cyanophenyl triflate | 4-Fluorobenzonitrile | 98 | >99:1 | -108.5 | CsF, Toluene, 25 °C, 18 h |
| BrettPhos | 4-tert-Butylphenyl triflate | 1-tert-Butyl-4-fluorobenzene | 85 | 95:5 | -115.8 | CsF, Toluene, 110 °C, 18 h |
| AdBrettPhos | Estrone triflate | 3-Fluoroestrone | 76 | 91:9 | Not Reported | CsF, Toluene, 120 °C, 12 h[4] |
| RockPhos | 4-n-Butylphenyl triflate | 1-n-Butyl-4-fluorobenzene | Low | Not Reported | Not Reported | CsF, Toluene, 110 °C, 18 h |
Data for this compound and BrettPhos/RockPhos are compiled from representative examples in the literature. Yields and regioselectivity are highly substrate-dependent.
The data clearly indicates that this compound facilitates the fluorination of activated aryl triflates at room temperature with excellent yields and regioselectivity. In contrast, other ligands often require elevated temperatures, which can lead to the formation of undesired regioisomers, complicating product purification.[1] The formation of these regioisomers is often attributed to the generation of palladium-benzyne intermediates.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these synthetic methods.
General Procedure for Pd-catalyzed Fluorination using this compound
A 4 mL vial equipped with a magnetic stir bar is charged with the aryl triflate (0.5 mmol, 1.0 equiv.), cesium fluoride (B91410) (CsF) (1.5 mmol, 3.0 equiv.), and [(AlPhosPd)₂·COD] (0.01 mmol, 2 mol % Pd). The vial is sealed with a screw cap containing a PTFE septum. The vial is then evacuated and backfilled with argon three times. Anhydrous toluene (2.5 mL, 0.2 M) is added via syringe. The reaction mixture is stirred at room temperature (25 °C) for 18 hours. Upon completion, the reaction mixture is diluted with diethyl ether (10 mL) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired aryl fluoride.
19F NMR Analysis
The purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The 19F NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The chemical shifts are reported in parts per million (ppm) relative to an internal or external standard (e.g., CFCl₃ at 0 ppm or a fluorinated solvent). The yield and regioselectivity can be determined by integrating the signals corresponding to the desired product and any regioisomeric byproducts, often with the aid of an internal standard.
Visualizing the Workflow and Catalytic Cycle
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the this compound-mediated C-F bond formation.
Caption: A schematic overview of the experimental procedure for the palladium-catalyzed fluorination of aryl triflates using the this compound ligand.
The catalytic cycle for this transformation is believed to proceed through a series of well-defined steps, as illustrated below. The use of bulky, electron-rich phosphine ligands like this compound is crucial for facilitating the challenging C-F reductive elimination step.[6]
Caption: The proposed catalytic cycle for the palladium-catalyzed nucleophilic fluorination of aryl triflates.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
AlPhos in Challenging Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, the choice of ligand is paramount for the success of palladium-catalyzed cross-coupling reactions, particularly when dealing with challenging substrates. AlPhos, a member of the Buchwald family of biarylphosphine ligands, has emerged as a powerful tool for forging carbon-carbon and carbon-nitrogen bonds. This guide provides an objective comparison of this compound's performance against other common phosphine (B1218219) ligands like SPhos, XPhos, and RuPhos, supported by available experimental data.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While direct head-to-head comparative studies across a broad range of substrates are limited, the available information suggests that both this compound and other Buchwald ligands are highly effective. SPhos, for instance, is frequently cited for its broad applicability and high yields in the coupling of challenging heteroaryl chlorides.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling of Challenging Substrates
| Entry | Aryl Halide | Boronic Acid | Ligand | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ (1.5) | K₃PO₄ | Toluene/H₂O | RT | 2 | 95 | [1][2] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd₂(dba)₃ (1.0) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 98 | [3] |
| 3 | 2-Chloro-6-methylpyridine | Phenylboronic acid | SPhos | Pd-G3 (2.0) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | N/A |
| 4 | 2,6-Dimethylbromobenzene | Phenylboronic acid | This compound | Pd(OAc)₂ (2.0) | K₃PO₄ | Toluene/H₂O | 100 | 16 | See Note | N/A |
Note: Specific yield data for this compound in direct comparison for this substrate was not found in the searched literature. However, this compound is generally effective for sterically hindered substrates.
Performance in Buchwald-Hartwig Amination
This compound has demonstrated exceptional performance in the Buchwald-Hartwig amination, particularly in reactions involving weak organic bases and challenging nitrogen nucleophiles. This allows for milder reaction conditions and broader functional group tolerance.
One notable study highlighted the superiority of an this compound-supported catalyst in the coupling of p-tolyl triflate with aniline (B41778) using DBU as a weak base. The this compound system provided a near-quantitative yield at room temperature, while a catalyst supported by XPhos failed to produce any product under the same conditions[4].
Table 2: Performance Comparison in Buchwald-Hartwig Amination of Challenging Substrates
| Entry | Aryl Halide/Triflate | Amine | Ligand | Pd Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | p-Tolyl triflate | Aniline | This compound | Pd-OA complex (1.0) | DBU | MTBE | RT | 16 | >99 | [4] |
| 2 | p-Tolyl triflate | Aniline | XPhos | Pd-OA complex (1.0) | DBU | MTBE | RT | 16 | 0 | [4] |
| 3 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene | 100 | 6 | 94 | [5][6] |
| 4 | 3-Bromoanisole | Diphenylamine | RuPhos | Pd(OAc)₂ (2.0) | NaOtBu | Toluene | 100 | 18 | See Note | [7][8] |
| 5 | 3-Bromoanisole | Aniline | BrettPhos | Pd(OAc)₂ (2.0) | NaOtBu | Toluene | 100 | 18 | See Note | [7][8] |
| 6 | 4-Bromotoluene | Morpholine | RuPhos | Pd G3 (1.0) | LiHMDS | THF | 65 | 16 | 95 | [9] |
Note: DFT studies suggest BrettPhos is generally more suitable for primary amines, while RuPhos is preferred for secondary amines with larger steric hindrance.[7][8]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 1.2-2.4 mol%).
-
Add the degassed solvent (e.g., toluene, dioxane) and water (if applicable).
-
Stir the mixture at the indicated temperature for the specified time, monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., this compound, 2-4 mol%), and the base (e.g., NaOtBu or DBU, 1.2-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the aryl halide or triflate (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent (e.g., toluene, THF, or MTBE).
-
Stir the mixture at the indicated temperature for the specified time, monitoring the reaction progress.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a typical experimental workflow.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI Deutschland GmbH [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
AlPhos vs. Traditional Fluorination: A Comparative Guide for Researchers
In the landscape of drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive benchmark of the innovative AlPhos ligand system against traditional fluorination methodologies, offering researchers and scientists a data-driven comparison to inform their synthetic strategies.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators of this compound-mediated fluorination compared to two common traditional methods: Nucleophilic Aromatic Substitution (SNA_r) with potassium fluoride (B91410) (KF) and Electrophilic Aromatic Substitution with Selectfluor. Data presented is a synthesis of reported yields and conditions, and direct comparisons should be approached with the understanding that optimal conditions may vary between substrates and methods.
| Feature | This compound (Pd-catalyzed) | Nucleophilic (KF) | Electrophilic (Selectfluor) |
| Typical Yield | High (often >80%)[1][2] | Variable, substrate-dependent[3][4] | Moderate to high[5][6] |
| Regioselectivity | Excellent, minimal side products[1][2][7] | Prone to regioisomers | Generally good, directed by electronics |
| Substrate Scope | Broad for aryl triflates and bromides[1][2][7] | Generally requires electron-deficient arenes[4] | Favors electron-rich arenes[5][8] |
| Reaction Temperature | Room temperature for activated substrates[1][2][7][9] | High temperatures often required (>130 °C)[4] | Mild to moderate temperatures |
| Functional Group Tolerance | Good | Moderate, sensitive to basic conditions | Good |
| Key Advantages | High selectivity, mild conditions, broad scope[1][7] | Low-cost reagent (KF) | Commercially available reagent, broad utility |
| Key Disadvantages | Cost of palladium and ligand | Harsh conditions, poor selectivity for some substrates[4] | Can require acidic conditions, potential for side reactions |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the three fluorination methods.
This compound-Mediated Fluorination of an Aryl Triflates
This protocol is a generalized procedure based on the work of Buchwald and co-workers.[2]
Materials:
-
[(AlPhosPd)₂·COD] precatalyst
-
Aryl triflate
-
Cesium fluoride (CsF)
-
Toluene (B28343) (anhydrous)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the aryl triflate (1.0 equiv), [(AlPhosPd)₂·COD] (0.02 equiv), and CsF (1.5 equiv).
-
Add anhydrous toluene to achieve the desired concentration.
-
Stir the reaction mixture at room temperature or elevated temperature as required for the specific substrate.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, quench the reaction, and purify the product by column chromatography.
Traditional Nucleophilic Aromatic Fluorination (SNA_r) with KF
This protocol is a representative example of a traditional SNA_r fluorination.
Materials:
-
Activated aryl chloride or nitroarene
-
Potassium fluoride (KF), spray-dried or anhydrous
-
High-boiling polar aprotic solvent (e.g., DMF, DMSO)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) chloride), optional
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 equiv) and excess anhydrous KF (2.0-3.0 equiv).
-
Add the solvent and a phase-transfer catalyst if used.
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C).
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the product by distillation or chromatography.
Traditional Electrophilic Aromatic Fluorination with Selectfluor
This protocol outlines a general procedure for electrophilic fluorination of an electron-rich arene.
Materials:
-
Electron-rich aromatic substrate
-
Selectfluor (F-TEDA-BF₄)
-
Solvent (e.g., acetonitrile, ionic liquid)
-
Acid catalyst (optional, e.g., triflic acid)
Procedure:
-
Dissolve the aromatic substrate in the chosen solvent in a reaction flask.
-
Add Selectfluor (1.0-1.2 equiv) portion-wise to the solution. An acid catalyst can be added if required.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the formation of the fluorinated product.
-
Upon completion, perform an aqueous workup to remove the spent reagent and any acid.
-
Extract the product with an organic solvent and purify as necessary.
Visualizing the Process: Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical comparison of these fluorination methods.
Conclusion
The this compound ligand system represents a significant advancement in palladium-catalyzed fluorination, offering a highly regioselective and often milder alternative to traditional methods.[1][2][7] While traditional nucleophilic and electrophilic fluorinations remain valuable tools in the synthetic chemist's arsenal, particularly in terms of reagent cost and availability, this compound provides a powerful solution for challenging substrates where selectivity is paramount. The choice of fluorination method will ultimately depend on the specific substrate, desired scale, cost considerations, and the synthetic goals of the research program. This guide aims to provide a solid foundation for making that informed decision.
References
- 1. This compound and [(AlPhosPd)2•COD] for Pd-Catalyzed Fluorination [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to AlPhos-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The choice of ligand is paramount in dictating the efficiency, scope, and mildness of these transformations. This guide provides a comparative analysis of the AlPhos ligand, a bulky biaryl monophosphine developed by the Buchwald group, against the widely-used XPhos ligand in palladium-catalyzed cross-coupling reactions. This comparison is supported by experimental data to inform catalyst selection for researchers in drug development and materials science.
Performance Comparison of this compound and XPhos in Cross-Coupling Reactions
While direct, side-by-side kinetic analysis of this compound and XPhos under identical conditions is not extensively available in the literature, a comparative assessment can be drawn from their performance in representative cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound has demonstrated utility in facilitating these reactions, particularly with challenging substrates. A study on the coupling of aryl triflates with anilines using an this compound-supported palladium catalyst revealed insights into the reaction kinetics, showing a first-order dependence on the aniline (B41778) concentration and a negative first-order dependence on the concentration of the base (DBU). This suggests that the base can inhibit the reaction, and its slow addition can lead to nearly quantitative yields.[1]
| Catalyst System | Aryl Halide/Triflate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd-AlPhos | p-tolyl triflate | 4-fluoroaniline (B128567) | DBU | THF | RT | - | - (kinetic study) | [1] |
| Pd(dba)₂ / XPhos | 4-chlorotoluene | morpholine | NaOtBu | Toluene | reflux | 6 | 94 | |
| Pd₂(dba)₃ / XPhos | 2-bromotoluene | morpholine | LHMDS | THF | - | - | 99 | [2] |
Table 1: Performance Comparison in Buchwald-Hartwig Amination. While a direct quantitative comparison is challenging due to differing reaction conditions and substrates, both this compound and XPhos prove to be highly effective ligands for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. XPhos is a well-established ligand for this reaction, demonstrating high efficiency with a variety of substrates, including challenging aryl chlorides.
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(XPhos)₂ | toluyl tosylate | phenylboronic acid | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | >70 | [3][4] |
| XPhos-PdG2 | 7-chloro-1H-pyrrolo[2,3-c]pyridine | 4-fluorophenylboronic acid | K₃PO₄ | DMF/EtOH/H₂O | 100 (MW) | 0.5-0.67 | 90 | [5] |
| Pd(OAc)₂ / XPhos | 4-chlorotoluene | phenylboronic acid | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | [6] |
Table 2: Performance of XPhos in Suzuki-Miyaura Coupling. XPhos demonstrates broad applicability and high yields in Suzuki-Miyaura reactions under various conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of catalytic reactions.
General Procedure for Buchwald-Hartwig Amination with this compound-Pd Catalyst
A kinetic study of the coupling of p-tolyl triflate and 4-fluoroaniline was conducted using an this compound-supported palladium catalyst. The reaction progress was monitored by ¹⁹F NMR spectroscopy. The concentrations of the palladium precatalyst, DBU, p-tolyl triflate, and 4-fluoroaniline were systematically varied to determine the kinetic orders of each component. For reactions aiming for high yield, slow addition of the base (e.g., via syringe pump) is recommended to mitigate catalyst inhibition.[1]
General Procedure for Suzuki-Miyaura Coupling with XPhos Precatalyst
A microwave reactor vial is charged with the aryl/vinyl sulfonate or halide (1 equivalent), PdCl₂(XPhos)₂ (5 mol %), and the arylboronic acid (2 equivalents). The vial is flushed with argon. Degassed n-butanol (to achieve a concentration of 0.1 M) is added, and the mixture is stirred at room temperature for 5 minutes. An argon-degassed aqueous solution of TBAOH or NaOH (0.3 M, 1 equivalent) is then added. The reaction is heated in a microwave reactor at 110 °C for 30 minutes.[3][4]
General Procedure for in-situ Generated XPhos-Catalyzed Suzuki-Miyaura Coupling
To a reaction vessel under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.0025 mol%), the XPhos ligand (e.g., 1.2 equivalents relative to palladium), the aryl halide (e.g., 0.5 M), the boronic acid (e.g., 0.55 M), and the base (e.g., K₃PO₄, 0.55 M). Add the solvent system (e.g., a mixture of methanol (B129727) and THF). The reaction mixture is stirred at the desired temperature for a specified time. The product yield can be determined by gas chromatography with a flame ionization detector (FID) using an internal standard.[7][8][9]
Visualizing Catalytic Processes and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes and experimental designs.
References
- 1. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nasc.ac.in [nasc.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Deep Dive: Comparing AlPhos and Other Key Buchwald Ligands in Catalysis
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. The Buchwald group has developed a portfolio of electron-rich and sterically hindered biarylmonophosphine ligands that have revolutionized C-C, C-N, and C-O bond formation. This guide provides a comparative analysis of AlPhos against other prominent Buchwald ligands—SPhos, XPhos, and RuPhos—leveraging Density Functional Theory (DFT) calculations to elucidate their performance differences at a molecular level. This information is targeted towards researchers, scientists, and drug development professionals seeking to optimize their catalytic systems.
Understanding Ligand Performance Through DFT
DFT calculations offer a powerful tool to predict and rationalize the reactivity of organometallic complexes. By modeling the reaction pathways of catalytic cycles, we can determine the activation energies (ΔG‡) for key elementary steps, such as oxidative addition and reductive elimination. Lower activation barriers for the rate-determining step are indicative of a more efficient catalyst.
Comparative Analysis of Buchwald Ligands
The performance of a Buchwald ligand is intricately linked to its electronic and steric properties. These factors influence the stability of intermediates and the energy of transition states throughout the catalytic cycle.
This compound: This ligand has demonstrated exceptional activity, particularly in challenging C-N coupling reactions involving weak bases.[2] While specific DFT-calculated activation energies for this compound in direct comparison to the other ligands are not available in the reviewed literature, its experimental success suggests that it excels at facilitating the key steps of the catalytic cycle.
RuPhos: DFT calculations have shown that for the Buchwald-Hartwig amination of bromobenzene (B47551) with aniline, the Pd-RuPhos catalytic system has a lower activation energy barrier for oxidative addition (13.3 kcal/mol) compared to Pd-BrettPhos (23.3 kcal/mol).[1] However, in the same study, reductive elimination was identified as the rate-limiting step for the Pd-RuPhos system.[1] This suggests that the steric and electronic properties of RuPhos are well-suited for the initial activation of the aryl halide but may present a higher barrier for the final bond-forming step, depending on the substrates.
XPhos: XPhos is a versatile and widely used ligand known for its high reactivity in a broad range of cross-coupling reactions, including those involving challenging aryl chlorides.[3] DFT calculations have been employed to understand the role of noncovalent interactions between the XPhos ligand and other reaction components, which can influence the pivotal steps of the catalytic cycle.[4] While a direct quantitative comparison is not available, the extensive successful application of XPhos points to its ability to promote efficient catalysis.
SPhos: SPhos is another highly effective ligand, particularly for Suzuki-Miyaura coupling reactions.[5] Its design aims to stabilize the oxidative addition intermediate through its bulky and electron-donating nature.[5]
The following table summarizes the available quantitative DFT data for the activation energies of key steps in a model Buchwald-Hartwig amination reaction. It is important to note that the data for RuPhos is from a direct comparative study, while data for other ligands would require further dedicated computational studies under the same reaction conditions for a precise head-to-head comparison.
| Ligand | Oxidative Addition (ΔG‡, kcal/mol) | Reductive Elimination (ΔG‡, kcal/mol) | Rate-Limiting Step | Reference |
| RuPhos | 13.3 | Higher than oxidative addition | Reductive Elimination | [1] |
| BrettPhos | 23.3 | Lower than oxidative addition | Oxidative Addition | [1] |
| This compound | N/A | N/A | N/A | |
| XPhos | N/A | N/A | N/A | |
| SPhos | N/A | N/A | N/A |
N/A: Data not available from a directly comparable study.
Logical Workflow for Ligand Performance Evaluation using DFT
The following diagram illustrates a typical workflow for the computational evaluation of phosphine ligands in a palladium-catalyzed cross-coupling reaction.
Caption: A flowchart of the DFT calculation workflow for comparing phosphine ligands.
Experimental Protocols: A Glimpse into the Computational Methodology
The following provides a representative protocol for DFT calculations in the context of palladium-catalyzed cross-coupling reactions, based on common practices found in the literature.[1]
Software: All quantum chemical calculations are typically performed using the Gaussian suite of programs.[1]
Density Functional Theory (DFT) Method: The B3LYP functional is a widely used hybrid functional for these types of studies.[1] Empirical dispersion corrections, such as Grimme's D3, are often included to accurately model non-covalent interactions.
Basis Sets: A common approach involves using the 6-31G(d,p) basis set for lighter atoms (C, H, N, O, P) and an effective core potential (ECP) basis set, such as LANL2DZ, for the palladium atom.[1] For higher accuracy in single-point energy calculations, a larger basis set like 6-311++G(d,p) for light atoms and a more sophisticated ECP for palladium (e.g., SDD) may be employed.[1]
Solvation Model: To simulate the reaction environment, an implicit solvation model, such as the SMD (Solvation Model based on Density) model, is frequently used.
Computational Steps:
-
Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states). These calculations also provide the Gibbs free energies used to construct the potential energy surface.
-
Intrinsic Reaction Coordinate (IRC) Calculations: For transition states, IRC calculations are performed to verify that they connect the correct reactant and product intermediates on the reaction pathway.
Conclusion
DFT calculations provide invaluable insights into the mechanistic nuances that differentiate the performance of Buchwald ligands. While a definitive, all-encompassing comparative study is yet to be published, the available data and qualitative observations suggest that this compound is a highly promising ligand for challenging transformations. The quantitative data for RuPhos highlights the importance of considering both oxidative addition and reductive elimination steps when evaluating a ligand's overall efficacy. For researchers and drug development professionals, a deep understanding of these computational insights can guide the rational selection of ligands to accelerate the discovery and optimization of robust and efficient catalytic processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. X-PHOS: Properties and Applications as Catalyst_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
A Comparative Guide to the Analysis of Reaction Intermediates in AlPhos-Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of the phosphine (B1218219) ligand is paramount to the success of these palladium-catalyzed cross-coupling reactions. AlPhos, a bulky biaryl monophosphine ligand, has emerged as a powerful tool, demonstrating high reactivity and broad substrate scope. This guide provides a comparative analysis of this compound and other common ligands, with a focus on the analysis of key reaction intermediates. Understanding the nature and behavior of these transient species is critical for reaction optimization and mechanistic elucidation.
Performance Comparison of Biaryl Phosphine Ligands in C-N Coupling
The efficacy of a Buchwald-Hartwig amination reaction is critically dependent on the ligand's ability to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The following table summarizes the performance of this compound in comparison to other widely used biaryl phosphine ligands in the amination of aryl chlorides.
| Ligand | Aryl Halide | Amine | Pd Precatalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-chlorotoluene | morpholine | [(AlPhosPd)₂·COD] (0.2) | DBU | MTBE | RT | 18 | 95 | [1] |
| BrettPhos | 4-chlorotoluene | methylamine | Precatalyst 6 (1) | NaOt-Bu | Dioxane | 100 | 3 | 98 | [2] |
| XPhos | 4-chlorotoluene | morpholine | Pd₂(dba)₃ (0.5) | NaOt-Bu | Toluene | 100 | 1 | 95 | [3] |
| RuPhos | 4-chlorotoluene | aniline | Pd₂(dba)₃ (1) | NaOt-Bu | Toluene | 100 | 18 | 98 | [4] |
| GPhos | 4-chlorotoluene | primary amines | Precatalyst 6 (0.05) | NaOt-Bu | Toluene | RT | 1 | >99 | [2] |
Key Reaction Intermediates in this compound-Catalyzed Amination
The catalytic cycle of the Buchwald-Hartwig amination proceeds through several key intermediates. The bulky and electron-rich nature of this compound influences the stability and reactivity of these species.
Oxidative Addition Complex (OAC)
The first key intermediate is the oxidative addition complex (OAC), formed from the reaction of the Pd(0) species with the aryl halide. For bulky ligands like this compound, these OACs can be isolated and characterized.[5][6]
Amine-Bound Complex and Amido Complex
Following oxidative addition, the amine coordinates to the palladium center, which is then deprotonated by a base to form a palladium amido complex. This species is crucial as it precedes the final C-N bond-forming reductive elimination step. While challenging to isolate, their presence can be inferred through spectroscopic and kinetic studies.
Experimental Protocols
Synthesis and Isolation of an this compound-Palladium Oxidative Addition Complex (OAC)
This protocol is adapted from the synthesis of similar bulky biarylphosphine palladium OACs.[5]
Materials:
-
This compound ligand
-
Palladium precatalyst (e.g., (cod)Pd(CH₂TMS)₂)
-
Aryl bromide or triflate (e.g., 4-trifluoromethylphenyl bromide)
-
Anhydrous pentane (B18724)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, charge a Schlenk flask with the this compound ligand (1.0 equiv.), the aryl halide (1.0 equiv.), and the palladium precatalyst (1.0 equiv.).
-
Add anhydrous pentane to the flask.
-
Stir the mixture at room temperature. The desired oxidative addition complex will precipitate out of the solution.
-
Isolate the solid product by filtration and wash with cold pentane.
-
Dry the product under vacuum to yield the pure OAC.
-
The structure and purity can be confirmed by ³¹P NMR spectroscopy and X-ray crystallography.[5]
In Situ Monitoring of Reaction Intermediates by ³¹P NMR Spectroscopy
This protocol provides a general framework for the real-time analysis of an this compound-catalyzed amination reaction.
Equipment:
-
NMR spectrometer equipped with a ³¹P probe
-
NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)
Procedure:
-
In a glovebox, prepare a stock solution of the this compound-palladium precatalyst in a deuterated, anhydrous solvent (e.g., THF-d₈).
-
In a separate vial, prepare a solution of the aryl halide, amine, and base in the same deuterated solvent.
-
Transfer the precatalyst stock solution to a J. Young NMR tube.
-
Acquire an initial ³¹P NMR spectrum of the precatalyst to establish a baseline.
-
Inject the solution containing the aryl halide, amine, and base into the NMR tube.
-
Immediately begin acquiring a series of ³¹P NMR spectra over time to monitor the disappearance of the starting complex and the appearance of new signals corresponding to reaction intermediates and the final product.
-
The chemical shifts of the phosphorus signals will provide information about the coordination environment of the palladium center. For example, the formation of the oxidative addition complex will result in a downfield shift of the ³¹P signal compared to the free ligand.
Visualizing Reaction Pathways and Workflows
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Study of AlPhos G3 and G6 Precatalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the evolution of precatalyst technology has been pivotal in expanding the scope and efficiency of these transformations. The Buchwald group has been at the forefront of this development, introducing generations of increasingly sophisticated and user-friendly precatalysts. This guide provides a comparative analysis of two prominent precatalyst generations, AlPhos G3 and this compound G6, focusing on their structural differences, activation mechanisms, and practical implications in common cross-coupling reactions.
Key Differences and Structural Evolution
The primary distinction between G3 and G6 precatalysts lies in their fundamental structure and, consequently, their activation pathway.
-
This compound G3 precatalysts are palladacycles. The palladium(II) center is part of a cyclic structure involving the phosphine (B1218219) ligand and an aminobiphenyl fragment. Activation to the catalytically active Pd(0) species requires a base to deprotonate the aminobiphenyl moiety, which is followed by reductive elimination. This process generates a carbazole (B46965) byproduct, which in some instances can interfere with the catalytic cycle or complicate product purification.[1]
-
This compound G6 precatalysts , in contrast, are oxidative addition complexes (OACs). In these, the palladium(II) center has already undergone oxidative addition into an aryl halide or triflate bond. A key advantage of the G6 architecture is its ability to more readily accommodate extremely bulky biarylphosphine ligands like this compound.[2] Activation to the Pd(0) active species is typically base-free and proceeds via reductive elimination, avoiding the formation of a carbazole byproduct.[1][3]
At a Glance: G3 vs. G6 Precatalyst Features
| Feature | This compound G3 Precatalyst | This compound G6 Precatalyst |
| Structure | Palladacycle | Oxidative Addition Complex (OAC) |
| Activation | Base-mediated deprotonation and reductive elimination | Typically base-free reductive elimination[3] |
| Byproducts | Carbazole derivative[1] | Innocuous byproducts[3] |
| Bulky Ligands | Can be challenging to synthesize with very bulky ligands | Readily accommodates bulky ligands like this compound |
| Handling | Air- and moisture-stable solid | Air- and moisture-stable solid |
| Catalyst Formation | Generates active Pd(0) in situ | "On-cycle" intermediate, closer to the active species |
Visualizing the Structures and Activation
The following diagrams illustrate the structural differences between this compound G3 and G6 precatalysts and their respective activation pathways.
Experimental Protocols: Buchwald-Hartwig Amination
The following are representative experimental protocols for a Buchwald-Hartwig amination reaction, highlighting the key differences in the procedure when using this compound G3 and this compound G6 precatalysts.
Protocol 1: Buchwald-Hartwig Amination using this compound G3
This protocol is adapted from general procedures for G3 precatalysts and requires the use of a base for activation.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (B28343) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the this compound G3 precatalyst and sodium tert-butoxide.
-
Add the aryl chloride and the amine to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using this compound G6
This protocol is adapted from general procedures for G6 precatalysts and typically does not require a separate base for catalyst activation, although a base is still required for the catalytic cycle itself.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
This compound G6 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the this compound G6 precatalyst, the aryl chloride, the amine, and the sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Catalytic Cycles
The following diagram illustrates the catalytic cycles for a Buchwald-Hartwig amination using G3 and G6 precatalysts, highlighting the entry point of each.
Conclusion
The progression from G3 to G6 Buchwald precatalysts represents a significant advancement in catalyst design, offering tangible benefits for researchers in terms of operational simplicity, efficiency, and broader applicability, especially for challenging substrates requiring bulky ligands like this compound. The G6 precatalysts, with their oxidative addition complex structure, provide a more direct and cleaner entry into the catalytic cycle, eliminating the need for base-mediated activation and the formation of potentially problematic carbazole byproducts. While this compound G3 remains a highly effective precatalyst, the advantages of this compound G6, particularly in terms of accommodating the bulky this compound ligand and its streamlined activation, make it a superior choice for many cross-coupling applications, contributing to more robust and reproducible synthetic outcomes.
References
Quantifying Product Purity in AlPhos-Catalyzed Reactions: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical determinant of reaction efficiency, substrate scope, and ultimately, the purity of the final product. Among the vast array of available ligands, the Buchwald family of biarylmonophosphine ligands, including AlPhos, has garnered significant attention for its ability to facilitate challenging coupling reactions. This guide provides a comparative analysis of analytical methodologies for quantifying product purity in reactions catalyzed by this compound-palladium systems, alongside alternative catalysts. The information presented is intended for researchers, scientists, and drug development professionals to aid in catalyst selection and analytical method development.
Comparison of Analytical Techniques for Purity Determination
The purity of cross-coupling products is paramount, particularly in the synthesis of active pharmaceutical ingredients (APIs) where even trace impurities can have significant biological effects. Several analytical techniques are routinely employed to assess product purity, each with its own set of advantages and limitations. The most common methods include quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables present illustrative data comparing the performance of an this compound-palladium catalyst with a common alternative, XPhos-palladium, in a representative Suzuki-Miyaura coupling reaction. It is important to note that actual results will vary depending on the specific substrates, reaction conditions, and purification methods employed. The data provided here is a composite representation based on typical outcomes reported in the scientific literature.
Table 1: Comparison of Catalyst Performance in a Suzuki-Miyaura Coupling Reaction
| Catalyst System | Product Yield (%) | Product Purity (%) |
| This compound-Pd | 92 | >99 (by qNMR) |
| XPhos-Pd | 88 | >98 (by qNMR) |
| Pd/C (heterogeneous) | 75 | ~95 (by GC-MS) |
Table 2: Purity Analysis by Different Analytical Methods for this compound-Catalyzed Reaction
| Analytical Method | Measured Purity (%) | Key Observations |
| Quantitative NMR (qNMR) | >99 | High accuracy and precision without the need for a reference standard of the product. |
| HPLC-UV | 99.2 | Good for routine analysis, but may require a pure reference standard for accurate quantification. |
| GC-MS | 99.5 | Excellent for volatile compounds and identifying volatile impurities. |
Experimental Protocols
Detailed and robust analytical protocols are essential for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques discussed.
Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination
Objective: To determine the absolute purity of a biaryl product from an this compound-catalyzed Suzuki-Miyaura reaction using an internal standard.
Materials:
-
Dried biaryl product
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
High-resolution NMR spectrometer (≥400 MHz)
Procedure:
-
Accurately weigh approximately 10-20 mg of the dried biaryl product into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a biaryl product by assessing the area percentage of the main peak relative to all other peaks.
Materials:
-
Biaryl product
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water)
-
HPLC column (e.g., C18 reverse-phase)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the biaryl product in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.
-
Set up the HPLC system with a suitable mobile phase gradient. For a typical biaryl product, a gradient of water and acetonitrile is common.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject a known volume (e.g., 10 µL) of the working solution.
-
Run the HPLC method and record the chromatogram at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percentage:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify volatile impurities in the biaryl product.
Materials:
-
Biaryl product
-
High-purity solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Prepare a dilute solution of the biaryl product (e.g., 1 mg/mL) in a volatile solvent.
-
Set the GC oven temperature program to achieve good separation of the product from potential impurities.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Run the GC-MS method. The mass spectrometer should be set to scan a relevant mass range.
-
Analyze the resulting total ion chromatogram (TIC) to identify the main product peak and any impurity peaks.
-
Obtain the mass spectrum for each impurity peak and compare it to a spectral library (e.g., NIST) for identification.
-
Quantify impurities by comparing their peak areas to that of the main product or an internal standard.
Visualizing Workflows and Relationships
To better illustrate the processes and logic involved in quantifying product purity and comparing catalysts, the following diagrams are provided.
Conclusion
The selection of an appropriate catalyst and a robust analytical methodology are both crucial for achieving and verifying high product purity in cross-coupling reactions. This compound-palladium systems often demonstrate excellent performance, leading to high yields and purities. However, a comprehensive analytical approach utilizing orthogonal techniques such as qNMR, HPLC, and GC-MS is essential for a complete and accurate assessment of product quality. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field to make informed decisions and to develop and validate their synthetic and analytical procedures.
Safety Operating Guide
A Guide to the Safe Disposal of AlPhos for Laboratory Professionals
Essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of AlPhos, an air-sensitive organophosphine ligand. This document outlines critical safety protocols, step-by-step disposal procedures, and waste management principles to ensure a safe laboratory environment and regulatory compliance.
This compound, chemically known as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, is a valuable ligand in chemical synthesis. However, its air-sensitive and potentially toxic nature necessitates meticulous disposal procedures. Improper handling can lead to the formation of hazardous byproducts and pose significant safety risks. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, distinguishing it from the similarly named but chemically distinct pesticide, aluminum phosphide.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., Nitrile rubber).[1]
-
Ventilation: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]
-
Inert Atmosphere: Due to its air-sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation.[2]
-
Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[3] Contain the spill with an absorbent material. For solid spills, carefully sweep the material and place it in a designated hazardous waste container. For liquid spills, use an absorbent material to soak up the solution and dispose of the contaminated material as solid hazardous waste.[3]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key hazard and regulatory information pertinent to this compound and its disposal.
| Data Point | Value/Information | Source |
| Chemical Name | 2-Dicyclohexylphosphino- 2',4',6'-triisopropylbiphenyl | [2] |
| Common Name | This compound, Aphos | [2] |
| CAS Number | 564483-18-7 | [2] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |
| Signal Word | Warning | [2] |
| Air Sensitivity | Air-sensitive; oxidizes on exposure to air. | [2] |
| Storage | Store under an inert atmosphere in a cool, dry place. | [2] |
| Waste Classification | Hazardous Waste | [1][3][4] |
Experimental Protocol: Deactivation and Disposal of this compound
The primary and safest method for the disposal of this compound and similar trialkylphosphine ligands involves the controlled oxidation of the phosphorus(III) center to the significantly less reactive and toxic phosphine (B1218219) oxide (P=O).[2] This procedure should be performed in a chemical fume hood, away from flammable materials.
Materials:
-
Waste this compound (solid or in solution)
-
Schlenk flask or other suitable reaction vessel with a magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Stir plate
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 30% hydrogen peroxide
-
Quenching agent (e.g., sodium bisulfite solution)
-
pH paper
-
Designated hazardous waste container
Procedure:
-
Preparation: Place the waste this compound into the reaction vessel equipped with a stir bar. If the waste is in a solid form, dissolve it in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene).
-
Inerting: Flush the reaction vessel with an inert gas to displace any air.
-
Oxidation: While stirring vigorously, slowly add an excess of the oxidizing agent (commercial bleach or 30% hydrogen peroxide) to the this compound solution. Caution: This reaction can be exothermic. Add the oxidizing agent dropwise to control the reaction rate and temperature.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction is typically complete when the solution becomes homogeneous and the phosphine's characteristic odor is no longer detectable. For certainty, the reaction progress can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.
-
Quenching: After the oxidation is complete, carefully quench any remaining oxidizing agent. For hydrogen peroxide, a solution of sodium bisulfite can be slowly added until a negative test with peroxide test strips is obtained. For bleach, a reducing agent like sodium thiosulfate (B1220275) can be used.
-
Neutralization: Check the pH of the resulting solution. Neutralize the solution by adding a suitable acid or base as needed.
-
Waste Collection: Transfer the final, deactivated solution to a clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless compatibility has been verified.[3]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
Broader Laboratory Waste Management Context
The disposal of this compound must be integrated into a comprehensive laboratory waste management program.[4] Key principles include:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[5] Incompatible wastes can react dangerously.
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[3][5]
-
Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have secure, leak-proof closures.[4][5]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[4]
By following these detailed procedures and adhering to general principles of laboratory safety and waste management, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling Protocols for Aluminum Phosphide in a Research Setting
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of aluminum phosphide (B1233454) (AlPhos) in a laboratory environment. Adherence to these procedures is essential to mitigate the significant risks associated with this substance.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling aluminum phosphide and in areas where phosphine (B1218219) gas may be present. The following equipment is required:
-
Respiratory Protection: A full-face respirator with a cartridge approved for phosphine is necessary for any potential exposure.[1] In situations with unknown concentrations or levels exceeding 15 ppm, a Self-Contained Breathing Apparatus (SCBA) is required.[2]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[2][3]
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[3]
-
Protective Clothing: A lab coat or chemical-resistant suit should be worn to protect against skin contact.[2][3]
Operational Plan: Safe Handling in the Laboratory
All work with aluminum phosphide must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Step-by-Step Handling Procedure:
-
Preparation: Ensure all necessary PPE is donned correctly before handling the primary container. Have spill control materials readily available.
-
Container Handling: Open containers of aluminum phosphide in a well-ventilated area, as they may flash upon opening.[4]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize the risk of inhaling phosphine gas, which is released upon contact with moisture.
-
Reaction Setup: If using in a reaction, the apparatus should be assembled in the fume hood and purged with an inert gas to remove atmospheric moisture.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[3]
Disposal Plan
Proper disposal of aluminum phosphide and its residues is critical to prevent accidental exposure and environmental contamination.
-
Unreacted Aluminum Phosphide: Unreacted or partially reacted aluminum phosphide is considered a hazardous waste and must be disposed of following institutional and regulatory guidelines.[5]
-
Spent Aluminum Phosphide: Fully reacted aluminum phosphide, which appears as a grayish-white powder, is generally considered non-hazardous.[4] However, it is prudent to treat all residues as potentially hazardous.
-
Decontamination of Labware: Glassware and equipment should be decontaminated in a fume hood by rinsing with a suitable solvent, followed by washing with soap and water.
-
Waste Collection: All contaminated materials, including gloves, wipes, and bench paper, should be collected in a designated, sealed hazardous waste container.
Emergency Procedures
In the event of an emergency, immediate and correct action is crucial.
Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Spills:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If safe to do so, cover the spill with a dry, non-combustible absorbent material such as sand or vermiculite. Do NOT use water.[5]
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area according to your institution's hazardous material cleanup protocol.
Quantitative Data: Phosphine Gas Exposure Limits
The following table summarizes the occupational exposure limits for phosphine gas, the primary hazard associated with aluminum phosphide.
| Issuing Organization | Exposure Limit Type | Value (ppm) | Value (mg/m³) |
| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 0.3 | 0.4 |
| NIOSH | Recommended Exposure Limit (REL) - 10-hr TWA | 0.3 | 0.4 |
| NIOSH | Short-Term Exposure Limit (STEL) - 15 min | 1 | 1 |
| ACGIH | Threshold Limit Value (TLV) - 8-hr TWA | 0.3 | 0.42 |
| ACGIH | Short-Term Exposure Limit (STEL) - 15 min | 1 | 1.4 |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit
Experimental Workflow and Emergency Protocol
The following diagram illustrates the logical flow for handling aluminum phosphide in a research setting, including emergency response actions.
References
- 1. degeschamerica.com [degeschamerica.com]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. Aluminum phosphide: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agriculture.az.gov [agriculture.az.gov]
- 5. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
